2-(Trifluoromethyl)phenylmethanethiol
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(trifluoromethyl)phenyl]methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3S/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNFWVJTLQZDKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375765 | |
| Record name | 2-(trifluoromethyl)phenylmethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26039-98-5 | |
| Record name | 2-(trifluoromethyl)phenylmethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 2-(Trifluoromethyl)phenylmethanethiol from 2-(Trifluoromethyl)benzyl Bromide
Abstract: This technical guide provides a detailed, field-proven methodology for the synthesis of 2-(Trifluoromethyl)phenylmethanethiol, a valuable building block in medicinal chemistry and materials science. The protocol leverages the robust and reliable reaction of 2-(trifluoromethyl)benzyl bromide with thiourea, followed by basic hydrolysis. This approach circumvents the use of highly toxic and malodorous reagents like hydrogen sulfide while ensuring high yields and purity. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step experimental protocol, safety guidelines, and data interpretation.
Strategic Overview: The Rationale for the Thiourea Route
The synthesis of thiols from alkyl halides is a fundamental transformation in organic chemistry. While direct nucleophilic substitution with hydrosulfide anions (-SH) is possible, it is often plagued by a significant side reaction: the formation of the corresponding sulfide (R-S-R).[1][2] The initially formed thiol is acidic and can be deprotonated under the reaction conditions, creating a thiolate anion (RS-) which is a potent nucleophile. This thiolate can then react with another molecule of the alkyl halide, leading to the undesired sulfide byproduct and reducing the yield of the target thiol.[2]
To circumvent this issue, the use of thiourea as a sulfur nucleophile is a superior and widely adopted strategy.[1][2] This method proceeds via a stable, isolable intermediate, the S-alkylisothiouronium salt, which effectively "protects" the sulfur from undergoing a second alkylation. Subsequent hydrolysis of this salt under basic conditions cleanly liberates the desired thiol.[1] This two-step, one-pot process is efficient, high-yielding, and avoids the direct handling of volatile and foul-smelling thiols until the final workup stage.[3][4]
Reaction Mechanism
The synthesis unfolds in two distinct mechanistic steps:
-
Sₙ2 Nucleophilic Substitution: The sulfur atom of thiourea, a strong nucleophile, attacks the electrophilic benzylic carbon of 2-(trifluoromethyl)benzyl bromide. This displaces the bromide ion in a classic Sₙ2 reaction to form the stable S-[2-(Trifluoromethyl)benzyl]isothiouronium bromide salt.[5]
-
Base-Mediated Hydrolysis: The isothiouronium salt is then hydrolyzed by a strong base, such as sodium hydroxide. The hydroxide ions attack the central carbon of the isothiouronium group, leading to the formation of the thiolate anion and urea as a byproduct. A final acidification step protonates the thiolate to yield the target this compound.
Caption: Figure 1: Reaction Mechanism
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a standard laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Quantity (per 10 mmol scale) | Notes |
| 2-(Trifluoromethyl)benzyl bromide | 395-44-8 | 239.03 g/mol | 2.39 g (10.0 mmol) | Corrosive, lachrymator. Handle with extreme care.[6] |
| Thiourea | 62-56-6 | 76.12 g/mol | 0.84 g (11.0 mmol, 1.1 eq) | Toxic, suspected carcinogen.[7][8][9][10] Avoid inhalation of dust. |
| Ethanol (95% or absolute) | 64-17-5 | 46.07 g/mol | 50 mL | Flammable liquid. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | 1.20 g (30.0 mmol, 3.0 eq) | Corrosive.[11][12] Causes severe burns. Prepare solutions by adding pellets slowly to water. |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 g/mol | ~3 mL | Corrosive. Used for acidification. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 100 mL | Volatile. Used for extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | ~5 g | Drying agent. |
| Deionized Water | 7732-18-5 | 18.02 g/mol | ~200 mL | Used for preparing solutions and washing. |
Step-by-Step Procedure
Part A: Formation of the S-Alkylisothiouronium Salt
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add 2-(trifluoromethyl)benzyl bromide (2.39 g, 10.0 mmol) and thiourea (0.84 g, 11.0 mmol).
-
Solvent Addition: Add 50 mL of 95% ethanol to the flask.
-
Reaction: Heat the mixture to reflux using a heating mantle. The solids should dissolve upon heating. Continue refluxing for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting benzyl bromide spot has disappeared.
Part B: Hydrolysis, Workup, and Purification
-
Basification: Cool the reaction mixture to room temperature. Prepare a solution of sodium hydroxide (1.20 g, 30.0 mmol) in 20 mL of deionized water. Caution: The dissolution is exothermic. Slowly add the NaOH solution to the reaction flask.
-
Hydrolysis: Re-attach the condenser and heat the mixture to reflux for an additional 2-3 hours.
-
Cooling & Neutralization: Cool the mixture in an ice-water bath. In the fume hood, slowly and carefully add concentrated hydrochloric acid dropwise to neutralize the excess base and protonate the thiolate product. Check the pH with litmus paper or a pH meter until it is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 30 mL) and then with a saturated brine solution (1 x 30 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield a colorless, malodorous liquid.
Safety and Hazard Management
Chemical synthesis requires stringent adherence to safety protocols. The reagents used in this procedure possess significant hazards.
-
2-(Trifluoromethyl)benzyl bromide: This compound is corrosive and a lachrymator, causing severe skin burns and eye damage.[6] It should be handled exclusively in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.
-
Thiourea: Thiourea is harmful if swallowed and is a suspected carcinogen and reproductive toxin.[7][8][9][10][13] All handling should be done in a way that avoids generating and inhaling dust.
-
Sodium Hydroxide: NaOH is extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[11][12][14][15] Always wear gloves and eye protection when handling solid NaOH or its solutions.
-
Product: The final product is a thiol, which is characterized by a strong, unpleasant odor. All workup and handling of the product should be conducted in a well-ventilated fume hood.
Waste Disposal: All chemical waste, including residual solvents and reaction byproducts, must be disposed of according to institutional and local environmental regulations. Halogenated and non-halogenated solvent waste streams should be segregated.
Experimental Workflow Visualization
The entire process, from initial setup to final product analysis, can be summarized in the following workflow diagram.
Caption: Figure 2: Experimental Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep in Pearson+ [pearson.com]
- 6. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 7. Thiourea SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. carlroth.com [carlroth.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. tatachemicals.com [tatachemicals.com]
- 13. chemos.de [chemos.de]
- 14. chemsupply.com.au [chemsupply.com.au]
- 15. chemos.de [chemos.de]
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)phenylmethanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)phenylmethanethiol is an organosulfur compound of increasing interest within the fields of medicinal chemistry and materials science. The presence of the trifluoromethyl (CF3) group, a key pharmacophore, can significantly alter a molecule's physicochemical and biological properties.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination. Understanding these properties is crucial for its application in drug design, synthesis, and formulation.[1]
The trifluoromethyl group is highly electronegative and lipophilic, which can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. The thiol group, a versatile functional group, can participate in various chemical transformations, including S-alkylation, and can be crucial for a compound's mechanism of action. This guide will delve into the key physicochemical parameters that govern the behavior of this compound, providing a foundation for its rational use in research and development.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application. While experimental data for this compound is not extensively available in the public domain, we can infer some properties from closely related analogs and provide predicted values. The following table summarizes the available and predicted data for this compound and its structural analogs.
| Property | This compound | 3-(Trifluoromethyl)benzyl Mercaptan (Isomer) | Benzyl Mercaptan (Analog) |
| Molecular Formula | C8H7F3S | C8H7F3S[2][3] | C7H8S[4][5][6] |
| Molecular Weight | 192.20 g/mol | 192.20 g/mol [2][3] | 124.21 g/mol [4][5][6] |
| Boiling Point | Not available | 79 °C[2][7] | 194-195 °C[4][8][9] |
| Melting Point | Not available | Not available | -30 °C[4][8][9] |
| pKa (Predicted) | Not available | 9.47 ± 0.25[2][7] | 9.43[8][10] |
| Solubility | Insoluble in water; Soluble in organic solvents (predicted) | Not available | Insoluble in water; soluble in alcohol and ether.[5] |
| Appearance | Not available | Clear liquid[2][7] | Colorless liquid[4][5] |
| Odor | Stench (predicted) | Stench[2][7] | Repulsive, garlic-like[4] |
Experimental Protocols
Accurate determination of physicochemical properties is essential. The following are detailed protocols for determining the pKa and solubility of thiol-containing compounds like this compound.
Determination of pKa by Spectrophotometric Titration
The acidity of the thiol group (pKa) can be determined by monitoring the change in UV-Vis absorbance as a function of pH. The thiolate anion typically has a different absorbance spectrum than the protonated thiol.
Workflow for pKa Determination
Caption: Workflow for pKa determination by spectrophotometric titration.
Step-by-Step Methodology:
-
Prepare a stock solution of this compound in a water-miscible organic solvent, such as DMSO, at a concentration of approximately 10 mM.
-
Prepare a series of buffer solutions covering a pH range from approximately 2 pH units below to 2 pH units above the expected pKa (e.g., pH 7 to 11 for a typical thiol).
-
Prepare the analytical samples by adding a small, constant volume of the stock solution to a fixed volume of each buffer solution. The final concentration of the thiol should be in the micromolar range to ensure sufficient absorbance.
-
Acquire UV-Vis spectra for each sample over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the analytical wavelength , which is the wavelength where the difference in absorbance between the fully protonated and fully deprotonated forms of the thiol is maximal.
-
Measure the absorbance of each sample at the analytical wavelength.
-
Plot the absorbance values as a function of pH.
-
Determine the pKa by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at which the absorbance is exactly halfway between the absorbance of the fully protonated and fully deprotonated species.
Determination of Aqueous Solubility
The shake-flask method is a classical and reliable technique for determining the solubility of a compound in a specific solvent.
Workflow for Solubility Determination
Caption: Workflow for aqueous solubility determination by the shake-flask method.
Step-by-Step Methodology:
-
Add an excess amount of this compound to a vial containing a known volume of purified water.
-
Seal the vial and place it in a shaker bath maintained at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.
-
Allow the vial to stand at the same constant temperature to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Accurately dilute the filtered sample with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or methanol).
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculate the solubility in the original aqueous solution by taking into account the dilution factor.
Spectroscopic Data and Interpretation
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the methylene protons of the thiol group. For comparison, the ¹H NMR spectrum of the related compound, 2-(Trifluoromethyl)benzyl alcohol, in CDCl₃ shows aromatic protons in the range of δ 7.3-7.6 ppm and a singlet for the methylene protons at δ 4.79 ppm.[11] For this compound, the methylene protons adjacent to the sulfur atom would likely appear further upfield.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework. The trifluoromethyl group will cause a characteristic splitting of the carbon signal to which it is attached and will influence the chemical shifts of the aromatic carbons. For example, in a related trifluoromethyl-containing aromatic compound, the carbon of the CF₃ group appears as a quartet.[12]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected absorptions include:
-
S-H stretch: A weak absorption band around 2550-2600 cm⁻¹.
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹.[13]
-
C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.[13]
-
C-F stretch: Strong absorption bands in the 1000-1400 cm⁻¹ region.
The gas-phase IR spectrum of the isomeric 3-(trifluoromethyl)benzyl mercaptan is available and can serve as a reference.[14]
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of benzyl mercaptan shows a prominent molecular ion peak and a base peak corresponding to the tropylium cation (m/z 91).[4] For this compound, a molecular ion peak at m/z 192 would be expected, along with fragmentation patterns influenced by the trifluoromethyl group.
Safety and Handling
This compound is expected to be a hazardous substance. The safety data for the isomeric 3-(trifluoromethyl)benzyl mercaptan indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] It is also noted to have a strong, unpleasant odor (stench).[2][7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Applications in Drug Discovery
The incorporation of a trifluoromethyl group into a molecule is a well-established strategy in drug design to enhance its pharmacological properties. The CF₃ group can improve metabolic stability by blocking sites of enzymatic oxidation, increase lipophilicity to enhance membrane permeability, and modulate the pKa of nearby functional groups, which can affect binding to target proteins.[1]
The thiol group in this compound provides a handle for further chemical modification and can also play a direct role in biological activity, for example, by acting as a nucleophile or by forming disulfide bonds. The combination of the trifluoromethyl and thiol functionalities makes this compound a potentially valuable building block for the synthesis of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-(TRIFLUOROMETHYL)BENZYL MERCAPTAN | 25697-55-6 [chemicalbook.com]
- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 4. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Benzyl mercaptan - Wikipedia [en.wikipedia.org]
- 7. 25697-55-6 CAS MSDS (3-(TRIFLUOROMETHYL)BENZYL MERCAPTAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. phenylmethanethiol [stenutz.eu]
- 10. Showing Compound Phenylmethanethiol (FDB000803) - FooDB [foodb.ca]
- 11. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. m-Trifluoromethylbenzyl mercaptan [webbook.nist.gov]
1H and 19F NMR spectroscopic data of 2-(Trifluoromethyl)phenylmethanethiol
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 2-(Trifluoromethyl)phenylmethanethiol
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this compound. As a molecule of interest in medicinal chemistry and materials science, understanding its precise structure and electronic properties is paramount. The trifluoromethyl group (-CF₃) offers unique properties, but also introduces complexity into NMR spectra through spin-spin couplings. This document serves as a reference for researchers and drug development professionals, detailing predicted spectral data based on established principles and analogous structures. Furthermore, it outlines a robust, self-validating experimental protocol for the acquisition and confirmation of this data, ensuring scientific integrity and reproducibility.
Introduction: The Role of NMR in Characterizing Fluorinated Molecules
The incorporation of fluorine into organic molecules is a prevalent strategy in modern drug discovery and materials science. The unique properties of fluorine, such as high electronegativity and the ability of the trifluoromethyl group to act as a lipophilic hydrogen bond mimic, can significantly enhance a compound's metabolic stability, binding affinity, and bioavailability.[1] Consequently, the precise structural elucidation of fluorinated compounds is a critical step in the research and development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. While ¹H and ¹³C NMR provide the backbone of structural analysis, ¹⁹F NMR offers a direct and highly sensitive window into the electronic environment of the fluorine atoms.[2][3] The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it highly receptive to NMR analysis.[4] Its large chemical shift dispersion (~800 ppm) minimizes signal overlap, providing clear, well-resolved spectra even in complex molecules.[4][5]
This guide focuses on this compound, a compound featuring both a flexible thiol side chain and an ortho-disubstituted aromatic ring with a -CF₃ group. We will explore the predicted ¹H and ¹⁹F NMR spectra, explain the underlying principles governing the chemical shifts and coupling patterns, and provide a detailed experimental workflow for acquiring and validating the spectral data.
Molecular Structure and Key Spectroscopic Features
The structure of this compound presents a distinct set of proton and fluorine environments, each of which will give rise to a unique signal in the NMR spectrum. The ortho-substitution pattern on the benzene ring leads to a complex splitting pattern in the aromatic region of the ¹H NMR spectrum. The methylene (-CH₂-) and thiol (-SH) protons provide information about the side chain, while the trifluoromethyl (-CF₃) group's signal in the ¹⁹F NMR spectrum is diagnostic of its electronic environment.
References
- 1. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. azom.com [azom.com]
Mass spectrometry fragmentation pattern of 2-(Trifluoromethyl)phenylmethanethiol
An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2-(Trifluoromethyl)phenylmethanethiol
Abstract
This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound (C₈H₇F₃S, M.W. 192.20 g/mol ). As a crucial intermediate in various chemical syntheses, understanding its mass spectral behavior is paramount for its unambiguous identification in complex reaction mixtures and quality control protocols. While a publicly available, experimentally verified mass spectrum for this specific molecule is not readily accessible, this document outlines a theoretical fragmentation framework grounded in the established principles of mass spectrometry for benzyl thiols and trifluoromethyl-substituted aromatic compounds.[1][2] We will explore the primary fragmentation pathways, including benzylic cleavage, alpha-cleavage, and rearrangements involving the trifluoromethyl group, to predict the key diagnostic ions. This guide also provides a detailed experimental protocol for the verification of these proposed pathways via Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to the Analyte and Ionization Principles
This compound is an organosulfur and organofluorine compound featuring a benzyl mercaptan core structure with a trifluoromethyl (-CF₃) substituent at the ortho position of the aromatic ring. The presence of the highly electronegative -CF₃ group and the sulfur-containing thiol group significantly influences the molecule's fragmentation under electron ionization (EI).
In a typical GC-MS workflow, EI is the ionization method of choice for volatile and semi-volatile compounds like the target analyte. The process involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of an energetically unstable molecular ion radical, denoted as [M]•+.[3]
Molecular Ion ([M]•+): The initial ionization event will produce the molecular ion at a mass-to-charge ratio (m/z) of 192. Due to the presence of the aromatic ring, this molecular ion is expected to be reasonably stable and thus observable in the spectrum.
Proposed Primary Fragmentation Pathways
The unstable molecular ion undergoes a series of predictable dissociation reactions to form more stable fragment ions.[3] The fragmentation of this compound is primarily dictated by the stability of the resulting carbocations and radicals.
Pathway I: Benzylic Cleavage — Formation of the 2-(Trifluoromethyl)benzyl Cation
The most favorable and often dominant fragmentation pathway for benzyl derivatives is the cleavage of the bond beta to the aromatic ring.[4] In this case, it involves the cleavage of the C-S bond, resulting in the loss of a sulfhydryl radical (•SH).
-
Process: [C₈H₇F₃S]•+ → [C₈H₆F₃]⁺ + •SH
-
Resulting Ion: This pathway yields the highly stable 2-(trifluoromethyl)benzyl cation at m/z 159 . The positive charge is delocalized across the benzylic carbon and the aromatic ring, accounting for its stability and expected high abundance.
Pathway II: Alpha-Cleavage — Loss of a Hydrogen Radical
Alpha-cleavage involves the loss of a radical from the atom adjacent to the charge site.[5] For the molecular ion, where the charge can be localized on the sulfur atom, cleavage of an adjacent C-H bond from the methylene group can occur.
-
Process: [C₈H₇F₃S]•+ → [C₈H₆F₃S]⁺ + •H
-
Resulting Ion: This leads to the formation of a stable, conjugated ion at m/z 191 .
Pathway III: Rearrangement and Loss of the Trifluoromethyl Radical
Compounds containing a trifluoromethyl group frequently exhibit fragmentation involving the loss of this group as a neutral radical (•CF₃).[6]
-
Process: [C₈H₇F₃S]•+ → [C₈H₇S]⁺ + •CF₃
-
Resulting Ion: This fragmentation pathway results in an ion at m/z 123 .
Pathway IV: Formation of the Tropylium Ion and Related Aromatic Fragments
The formation of the tropylium ion ([C₇H₇]⁺) at m/z 91 is a classic fragmentation pathway for many benzyl-containing compounds, including the parent benzyl mercaptan.[1] This highly stable, seven-membered aromatic cation is formed through extensive rearrangement. For the titular compound, this would involve the loss of both the •SH and •CF₃ radicals from the molecular ion. A more direct precursor could be the 2-(trifluoromethyl)benzyl cation (m/z 159), which could undergo rearrangement and loss of a neutral difluorocarbene (:CF₂) or related species, though this is more speculative. The presence of a significant peak at m/z 91 would be a strong indicator of the underlying benzyl structure.
Further fragmentation of the aromatic core can also lead to smaller, characteristic ions such as the phenyl cation ([C₆H₅]⁺) at m/z 77.
Summary of Proposed Fragmentation Data
The quantitative data for the primary proposed fragments of this compound under EI-MS are summarized in the table below. The relative abundance is a prediction based on ion stability.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway | Predicted Relative Abundance |
| 192 | [C₈H₇F₃S]•+ | - | Molecular Ion [M]•+ | Moderate |
| 191 | [C₈H₆F₃S]⁺ | •H | Alpha-Cleavage | Moderate |
| 159 | [C₈H₆F₃]⁺ | •SH | Benzylic Cleavage | High (Potential Base Peak) |
| 123 | [C₈H₇S]⁺ | •CF₃ | Loss of Trifluoromethyl Radical | Moderate to Low |
| 91 | [C₇H₇]⁺ | •SH, •CF₃ | Rearrangement to Tropylium Ion | Moderate |
Visualization of Fragmentation Pathways
The proposed fragmentation cascade originating from the molecular ion is depicted below.
References
- 1. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. notes.fluorine1.ru [notes.fluorine1.ru]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. notes.fluorine1.ru [notes.fluorine1.ru]
Acidity and pKa of 2-(Trifluoromethyl)phenylmethanethiol
An In-depth Technical Guide to the
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the acidity and pKa of 2-(trifluoromethyl)phenylmethanethiol, a compound of increasing interest in medicinal chemistry. The strategic placement of a trifluoromethyl group at the ortho position of the phenyl ring significantly modulates the electronic properties of the thiol functional group, thereby influencing its reactivity and potential pharmacological applications. This document will delve into the theoretical underpinnings of its acidity, outline robust experimental and computational methodologies for pKa determination, and discuss the implications of these properties in the context of drug discovery and development. The synthesis of this compound will also be addressed, providing a viable synthetic route for its preparation.
Introduction: The Significance of Thiols and Fluorine in Medicinal Chemistry
The thiol functional group (-SH) is a versatile player in drug design, conferring unique properties to molecules such as the ability to act as antioxidants, metal chelators, and nucleophiles that can interact with biological targets.[1][2][3][4][5] The incorporation of fluorine-containing substituents, particularly the trifluoromethyl (CF3) group, is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[6] The combination of a thiol and a trifluoromethyl group on a phenylmethane scaffold, as in this compound, presents a molecule with intriguing physicochemical properties that warrant detailed investigation.
Understanding the acidity, quantified by the pKa value, of this compound is paramount. The pKa determines the ionization state of the thiol group at physiological pH, which in turn governs its nucleophilicity, ability to form disulfide bonds, and potential to interact with receptor sites. This guide aims to provide a thorough understanding of the factors influencing the acidity of this compound and to equip researchers with the knowledge to utilize this compound effectively in their research endeavors.
Physicochemical Properties of this compound
While specific experimental data for this compound is not widely available, we can predict its properties based on the parent compound, phenylmethanethiol (benzyl mercaptan), and related substituted analogs.
| Property | Phenylmethanethiol (Benzyl Mercaptan) | This compound (Predicted) |
| Molecular Formula | C₇H₈S | C₈H₇F₃S |
| Molecular Weight | 124.21 g/mol | 192.20 g/mol |
| Boiling Point | 194-195 °C | Higher than parent compound due to increased molecular weight and polarity. |
| pKa | ~9.43[2] | Expected to be lower (more acidic) than 9.43. |
| Solubility | Insoluble in water; soluble in organic solvents.[7][8] | Similar solubility profile to the parent compound. |
The Acidity of this compound: A Theoretical Perspective
The acidity of a thiol is determined by the stability of its conjugate base, the thiolate anion (RS⁻). The presence of the trifluoromethyl group on the phenyl ring significantly influences the stability of the thiolate anion of this compound.
The Inductive Effect: The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This creates a strong inductive effect (-I effect), pulling electron density from the aromatic ring and, consequently, from the benzylic carbon and the sulfur atom.[9][10] This delocalization of negative charge stabilizes the thiolate anion, making the corresponding thiol more acidic (i.e., having a lower pKa) compared to the unsubstituted phenylmethanethiol.
Positional Isomerism: The ortho position of the CF₃ group in this compound places the electron-withdrawing group in close proximity to the thiol-bearing benzylic carbon. This proximity enhances the inductive effect compared to meta or para substitution, suggesting that this compound is likely more acidic than its 3- and 4-substituted counterparts.
Synthesis of this compound
A viable synthetic route to this compound involves the nucleophilic substitution of a suitable starting material with a thiol source. A plausible two-step synthesis is outlined below, based on established methods for preparing benzyl mercaptans.[11]
Step 1: Synthesis of 2-(Trifluoromethyl)benzyl Bromide
The synthesis begins with the bromination of 2-(trifluoromethyl)toluene. This can be achieved using a radical initiator such as N-bromosuccinimide (NBS) in the presence of a light source or a radical initiator like benzoyl peroxide.
Step 2: Thiolation of 2-(Trifluoromethyl)benzyl Bromide
The resulting 2-(trifluoromethyl)benzyl bromide can then be converted to the desired thiol by reaction with a sulfur nucleophile. A common and effective method is the reaction with thiourea to form an isothiouronium salt, followed by alkaline hydrolysis.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-(Trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (or another suitable solvent)
-
Thiourea
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Bromination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethyl)toluene in carbon tetrachloride. Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide. Reflux the mixture under a light source (e.g., a 100W lamp) until the reaction is complete (monitored by TLC or GC). Allow the reaction mixture to cool, filter off the succinimide, and remove the solvent under reduced pressure to obtain crude 2-(trifluoromethyl)benzyl bromide.
-
Thiolation: Dissolve the crude 2-(trifluoromethyl)benzyl bromide in ethanol. Add thiourea and reflux the mixture for several hours. After cooling, add a solution of sodium hydroxide and reflux for an additional period to hydrolyze the isothiouronium salt. Cool the reaction mixture, acidify with hydrochloric acid, and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.
Determination of pKa: Methodologies and Considerations
Accurate determination of the pKa of this compound is crucial for its application in drug development. Both experimental and computational methods can be employed.
Experimental Approaches
Several well-established methods can be used for the experimental determination of thiol pKa values.
-
Potentiometric Titration: This is a classic method where a solution of the thiol is titrated with a strong base, and the pH is monitored with a pH meter. The pKa is the pH at which half of the thiol has been neutralized.
-
Spectrophotometric Titration: This method is suitable if the thiol and its corresponding thiolate have different UV-Vis absorption spectra. The absorbance at a specific wavelength is measured as a function of pH, and the pKa is determined from the resulting sigmoidal curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of protons near the thiol group can be sensitive to the ionization state of the sulfur atom. By monitoring the chemical shift as a function of pH, a titration curve can be generated to determine the pKa.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the deprotonation of the thiol upon titration with a base. This method can provide a highly accurate determination of the pKa.
Experimental Protocol: pKa Determination by Potentiometric Titration
Materials and Equipment:
-
This compound
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Potassium chloride
-
Deionized water (degassed)
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent mixture (e.g., water/ethanol) to ensure solubility. Add a known amount of potassium chloride to maintain a constant ionic strength.
-
Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the pH electrode and begin stirring. Add the standardized NaOH solution in small increments from the burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the midpoint of the resulting titration curve (the point of half-equivalence). Alternatively, the pKa can be calculated from the first derivative of the titration curve, where the equivalence point is the maximum.
Computational Approaches
In silico methods provide a powerful tool for predicting pKa values, especially for novel compounds.
-
Quantum Mechanical (QM) Methods: Density Functional Theory (DFT) is a widely used QM method for pKa prediction.[4][12] The calculation involves determining the Gibbs free energy change for the deprotonation reaction in a solvent model (e.g., PCM or SMD).
-
Quantitative Structure-Property Relationship (QSPR) and Machine Learning: These data-driven approaches use existing experimental pKa data to build models that can predict the pKa of new compounds based on their molecular descriptors.[7]
Computational Workflow: pKa Prediction using DFT
Software:
-
A quantum chemistry software package (e.g., Gaussian, Spartan)
Procedure:
-
Structure Optimization: Build the 3D structures of both the protonated (thiol) and deprotonated (thiolate) forms of this compound.
-
Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for both species in the gas phase and in a simulated aqueous environment using an implicit solvent model (e.g., SMD). A suitable level of theory, such as B3LYP with a 6-31+G(d,p) basis set, should be used.
-
Gibbs Free Energy Calculation: Calculate the Gibbs free energies of the solvated species.
-
pKa Calculation: The pKa is calculated using the following thermodynamic cycle and equation:
pKa = (ΔG*aq) / (2.303 * RT)
where ΔG*aq is the Gibbs free energy of the deprotonation reaction in the aqueous phase.
Conclusion and Future Perspectives
This compound is a molecule with significant potential in drug discovery, primarily due to the synergistic effects of the thiol and trifluoromethyl groups. Its acidity, and therefore its pKa, is a critical parameter that dictates its chemical and biological behavior. The electron-withdrawing nature of the ortho-trifluoromethyl group is expected to significantly increase the acidity of the thiol compared to the parent phenylmethanethiol.
This guide has provided a comprehensive overview of the theoretical basis for the acidity of this compound, along with detailed experimental and computational protocols for the determination of its pKa. Accurate characterization of this fundamental property will undoubtedly facilitate the rational design and development of novel therapeutic agents based on this promising scaffold. Further experimental studies are warranted to precisely determine the pKa and to explore the full potential of this compound in medicinal chemistry.
References
- 1. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 苄硫醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids [mdpi.com]
- 6. m-Trifluoromethylbenzyl mercaptan (CAS 25697-55-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Benzyl mercaptan | 100-53-8 [chemicalbook.com]
- 8. scent.vn [scent.vn]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
A Technical Guide to the Lipophilicity and LogP of 2-(Trifluoromethyl)phenylmethanethiol for Drug Discovery Professionals
Introduction: The Critical Role of Lipophilicity in Modern Drug Development
In the intricate process of drug discovery and development, the physicochemical properties of a potential therapeutic agent are paramount to its success. Among these, lipophilicity, or the affinity of a molecule for a lipid-like environment, stands out as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile.[1][2] This property profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2][3][4] A drug's journey through the body involves crossing numerous biological membranes, a feat largely governed by its lipophilicity.[3] Consequently, a deep understanding and precise measurement of this parameter are indispensable for medicinal chemists and drug development scientists.
Lipophilicity is most commonly quantified by the partition coefficient (P), which describes the equilibrium distribution of a compound between an immiscible organic solvent (typically n-octanol) and an aqueous phase (usually water or a buffer).[1] For practical purposes, the logarithm of this ratio, known as LogP, is used.[1][5] For ionizable compounds, the distribution coefficient (LogD) at a specific pH, often physiological pH 7.4, becomes a more relevant descriptor as it considers all ionic species.[6][7] An optimal lipophilicity range, generally considered to be a LogP between 0 and 3, is often sought to achieve a balance between aqueous solubility and membrane permeability, thereby enhancing oral bioavailability.[2] Deviations from this optimal range can lead to poor absorption, rapid metabolism, and increased toxicity.[2][8]
This guide provides an in-depth technical overview of the lipophilicity of 2-(Trifluoromethyl)phenylmethanethiol, a compound of interest in medicinal chemistry. We will explore both theoretical and experimental approaches to determine its LogP value, offering field-proven insights and detailed methodologies for researchers.
Understanding the Lipophilicity of this compound: A Structural Perspective
The lipophilicity of this compound is dictated by the interplay of its constituent functional groups: the phenyl ring, the trifluoromethyl group, and the methanethiol group.
-
Phenyl Ring: The aromatic phenyl ring is inherently lipophilic and contributes positively to the LogP value.
-
Trifluoromethyl (CF3) Group: The trifluoromethyl group is a highly electronegative and lipophilic substituent.[9] Its presence is known to significantly increase the lipophilicity of a molecule.[9] This is a common strategy in medicinal chemistry to enhance membrane permeability and metabolic stability.[9]
-
Methanethiol (-CH2SH) Group: The thiol group (-SH) can participate in hydrogen bonding, which can increase hydrophilicity. However, the overall contribution of the methanethiol group to lipophilicity is more complex and can be influenced by the surrounding molecular structure.
Given these structural features, this compound is anticipated to be a lipophilic compound with a positive LogP value. To provide a reasonable estimate, we can examine the LogP values of structurally related compounds.
| Compound | Structure | Predicted/Experimental LogP | Source |
| Phenylmethanethiol | C7H8S | 2.33 (ALOGPS), 2.46 (ChemAxon) | [10] |
| 2-(Trifluoromethyl)benzenethiol | C7H5F3S | 3.1 (Computed by PubChem) | [11] |
| (4-(Trifluoromethyl)phenyl)methanethiol | C8H7F3S | Not available | [12] |
| 3-(Trifluoromethyl)benzylthiol | C8H7F3S | Not available | [13][14] |
Based on the data for these analogous compounds, it is reasonable to predict that the LogP value for this compound will be in the range of 2.5 to 3.5. However, for definitive characterization, experimental determination is essential.
Computational Prediction of LogP: An In Silico Approach
Before embarking on laboratory-based experiments, in silico prediction of LogP offers a rapid and cost-effective way to estimate the lipophilicity of a compound.[5] These computational methods can be broadly categorized into two main approaches:
-
Substructure-based (or fragment-based) methods: These methods calculate the LogP value by summing the contributions of individual atoms or molecular fragments.[15] The widely used clogP program is an example of this approach.[15]
-
Whole molecule approaches: These methods consider the entire molecule and utilize various molecular descriptors, such as molecular lipophilicity potential and topological indices, to predict the LogP value.[15]
Numerous software packages and online platforms are available for LogP prediction, each employing different algorithms and training datasets.[16][17] While these tools are incredibly useful for initial screening and prioritization of compounds, it is crucial to recognize that their accuracy can vary, and experimental validation remains the gold standard.[18]
Experimental Determination of LogP: Methodologies and Protocols
For accurate and reliable LogP determination, several experimental methods have been established. The "shake-flask" method is considered the traditional and most direct method, while chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), offer a faster and more automated alternative.[5][19]
The Shake-Flask Method (OECD Guideline 107)
The shake-flask method directly measures the partitioning of a compound between n-octanol and water (or a suitable buffer) at equilibrium.[1][20] It is considered the "gold standard" due to its direct relationship with the partitioning phenomenon.[1][21]
Caption: Workflow for LogP determination using the shake-flask method.
1. Preparation of Saturated Phases:
- Mix equal volumes of n-octanol (HPLC grade) and purified water (or 0.1 M phosphate buffer, pH 7.4) in a separation funnel.
- Shake the mixture vigorously for 24 hours at a controlled temperature (e.g., 25°C).
- Allow the phases to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.
2. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[20][21]
3. Partitioning:
- In a glass vial, combine a precise volume of the water-saturated n-octanol and n-octanol-saturated water. The phase ratio can be adjusted depending on the expected LogP value.[22]
- Add a small aliquot of the stock solution of the test compound to the biphasic system. The final concentration should be within the linear range of the analytical method.
- Seal the vial and shake it for a sufficient time to reach equilibrium (e.g., 1-2 hours) at a constant temperature.[23] The stability of the compound under these conditions should be verified.[23]
4. Phase Separation:
- After shaking, allow the vial to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to accelerate this process and break any emulsions.
5. Quantification:
- Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
- Analyze the concentration of this compound in each phase using a validated analytical method, such as HPLC with UV detection.[7][24] A calibration curve should be prepared for accurate quantification.
6. Calculation of LogP:
- The LogP value is calculated using the following equation: LogP = log10 (Concentration in n-octanol / Concentration in aqueous phase)
Self-Validation and Causality:
-
Pre-saturation of phases: This step is crucial to ensure that the volume of each phase does not change during the experiment due to mutual dissolution, which would affect the concentration measurements.
-
Equilibration time: The shaking time must be sufficient to allow the compound to reach a true equilibrium between the two phases. This can be verified by measuring the concentration in each phase at different time points until a constant value is reached.
-
Analytical method validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision to ensure reliable concentration measurements.
-
Considerations for Thiols: Thiols can be susceptible to oxidation to disulfides. It may be necessary to degas the solvents and perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. The stability of the compound in both phases should be confirmed by analyzing samples over time.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
RP-HPLC provides an indirect but high-throughput method for estimating LogP values.[19][25] This technique is based on the correlation between a compound's retention time on a nonpolar stationary phase (e.g., C18) and its known LogP value.[25]
Caption: Workflow for LogP determination using the RP-HPLC method.
1. Preparation of Mobile Phase and Standards:
- The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
- Prepare a set of at least five reference compounds with accurately known LogP values that bracket the expected LogP of the test compound.
- Prepare individual solutions of the reference compounds and this compound in the mobile phase.
2. HPLC Analysis:
- Equilibrate the RP-HPLC system (e.g., with a C18 column) with the chosen isocratic mobile phase.
- Inject each reference standard and the test compound separately and record the chromatograms.
- Determine the retention time (tR) for each compound.
- Determine the void time (t0) by injecting a non-retained compound (e.g., uracil).
3. Calculation and Calibration:
- For each compound, calculate the capacity factor (k) using the formula: k = (tR - t0) / t0 .
- Calculate the logarithm of the capacity factor (log k).
- Create a calibration curve by plotting the log k values of the reference compounds against their known LogP values. A linear regression analysis should be performed to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A good correlation (R² > 0.95) is required.
4. Determination of LogP:
- Using the log k value of this compound and the equation from the calibration curve, calculate its LogP value.
Self-Validation and Causality:
-
Choice of Reference Compounds: The reference compounds should be structurally similar to the analyte if possible and must have reliable, experimentally determined LogP values.
-
Isocratic Conditions: Isocratic elution is essential to ensure a consistent relationship between retention and lipophilicity.
-
Column Equilibration: The column must be thoroughly equilibrated with the mobile phase to ensure reproducible retention times.
-
Extrapolation: The LogP of the test compound should fall within the range of the LogP values of the reference standards to avoid inaccurate extrapolation.
Conclusion
The lipophilicity of a drug candidate, quantified by its LogP value, is a cornerstone of modern drug design and development. For this compound, a comprehensive understanding of its lipophilic character is essential for predicting its ADMET properties and guiding its potential therapeutic applications. While computational methods provide a valuable initial estimate, experimental determination via the shake-flask or RP-HPLC method is imperative for obtaining an accurate and reliable LogP value. This guide has provided detailed, field-tested protocols for these methods, emphasizing the importance of self-validating systems and the rationale behind key experimental choices. By applying these principles, researchers can confidently characterize the lipophilicity of this compound and make informed decisions in their drug discovery programs.
References
- 1. emerypharma.com [emerypharma.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Pharmacokinetics - Drug Design Org [drugdesign.org]
- 4. ADME Properties | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. acdlabs.com [acdlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 10. Showing Compound Phenylmethanethiol (FDB000803) - FooDB [foodb.ca]
- 11. 2-(Trifluoromethyl)benzenethiol | C7H5F3S | CID 2777889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (4-(Trifluoromethyl)phenyl)methanethiol | C8H7F3S | CID 2761422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. chembk.com [chembk.com]
- 15. mdpi.com [mdpi.com]
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- 17. chemaxon.com [chemaxon.com]
- 18. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 19. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. LogP / LogD shake-flask method [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. Setup and validation of shake-flask procedures for the determinationof partition coefficients (log D) from low drug amounts [diposit.ub.edu]
- 23. hrcak.srce.hr [hrcak.srce.hr]
- 24. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 25. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Stability of the Trifluoromethylbenzyl Moiety: A Guide for Drug Development Professionals
An In-Depth Technical Guide:
Introduction: The Strategic Value of the Trifluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic profiles is a paramount challenge. Among the tools available to medicinal chemists, the incorporation of fluorine-containing functional groups has become a cornerstone strategy for enhancing metabolic stability.[1][2][3] The trifluoromethyl (CF₃) group, in particular, is frequently introduced into drug candidates, often as a bioisostere for a methyl group or hydrogen atom.[4] Its potent electron-withdrawing nature and the exceptional strength of the carbon-fluorine (C-F) bond render it highly resistant to enzymatic attack, particularly by oxidative enzymes like the cytochrome P450 (CYP) superfamily.[3][4][5]
This guide provides a comprehensive technical overview of the metabolic stability of the trifluoromethylbenzyl moiety. We will explore the physicochemical basis for its stability, delineate its primary metabolic pathways, discuss the key enzymatic systems involved, and present robust experimental protocols for its assessment. The objective is to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage this important structural motif in drug design.
Part 1: The Physicochemical Basis of Enhanced Stability
The utility of the trifluoromethyl group as a "metabolic blocker" is rooted in fundamental chemical principles. By understanding these, we can make more informed decisions during the lead optimization process.
-
Carbon-Fluorine Bond Strength: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, significantly higher than that of a typical carbon-hydrogen (C-H) bond (~414 kJ/mol).[1][5] This inherent strength makes the CF₃ group exceptionally resistant to the homolytic cleavage that often initiates oxidative metabolism by CYP enzymes.
-
Electron-Withdrawing Effects: The high electronegativity of the three fluorine atoms makes the trifluoromethyl group a powerful electron-withdrawing substituent. When attached to an aromatic ring, such as in the trifluoromethylbenzyl moiety, it deactivates the ring towards electrophilic attack.[1][5] This electronic effect reduces the susceptibility of the benzyl ring to oxidative metabolism, a common liability for many aromatic drug candidates.[6] In molecules with multiple aromatic rings, metabolism is often directed to the ring that is not substituted with the deactivating CF₃ group.[6]
This combination of bond strength and electronic deactivation is the primary reason why replacing a metabolically labile methyl group with a trifluoromethyl group can dramatically increase a compound's half-life and reduce its intrinsic clearance.[4]
Part 2: Primary Metabolic Pathways and Enzymatic Machinery
While the trifluoromethyl group itself is highly stable, the entire trifluoromethylbenzyl moiety is not metabolically inert. Metabolism, when it occurs, typically targets other positions on the molecule.
Key Metabolic Transformations
-
Aromatic Hydroxylation: The most common metabolic pathway for the benzyl portion of the moiety is aromatic hydroxylation, catalyzed primarily by CYP enzymes. The electron-withdrawing nature of the CF₃ group makes this process less favorable than on an unsubstituted benzene ring, but it can still occur, typically at the positions ortho or para to the alkyl substituent.
-
Benzylic Oxidation: If the structure contains a methylene (-CH₂-) bridge between the phenyl ring and the CF₃ group (i.e., α,α,α-trifluoroethylbenzene), this benzylic carbon can be a site for hydroxylation. However, this is generally less common due to the influence of the adjacent electron-withdrawing CF₃ group.
-
Defluorination/Hydrolysis of the CF₃ Group: Although rare under physiological conditions, the hydrolysis of the trifluoromethyl group to a carboxylic acid can occur.[7] This pathway has been observed more under specific stress conditions, such as alkaline pH, and is generally not considered a primary metabolic route in vivo for most drug candidates.[7][8] Studies on trifluoromethylphenols have demonstrated this conversion to the corresponding hydroxybenzoic acids, suggesting the reaction proceeds via an E1cb elimination mechanism, which is facilitated by a phenolate anion.[8][9]
The Central Role of Cytochrome P450 (CYP) Enzymes
The cytochrome P450 superfamily of heme-containing monooxygenases is responsible for the metabolism of approximately 70-80% of all drugs on the market.[10] These enzymes, located primarily in the liver, are the main catalysts for the oxidative transformations described above.[10][11]
-
Major Isoforms: While there are numerous CYP isoforms, a few are responsible for the bulk of drug metabolism: CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[12]
-
Predicting Involvement: The specific CYP isoform(s) that metabolize a trifluoromethylbenzyl-containing compound will depend on the overall structure of the molecule. For example, studies on 7-benzyloxy-4-trifluoromethylcoumarin (BFC) showed that it is metabolized by both CYP1A2 and CYP3A4 in human liver microsomes.[13] Understanding which isoforms are involved is critical for predicting potential drug-drug interactions.[10]
The following diagram illustrates the potential metabolic fates of a generic trifluoromethylbenzyl-containing drug.
Caption: Potential metabolic pathways for a trifluoromethylbenzyl-containing compound.
Part 3: Experimental Assessment of Metabolic Stability
To quantify the metabolic stability of a new chemical entity (NCE), a series of standardized in vitro assays are employed during early drug discovery.[14] These assays provide key pharmacokinetic parameters, such as half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ), which are used to rank-order compounds and predict in vivo behavior.[15][16]
Commonly Used In Vitro Systems
-
Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, which is rich in Phase I enzymes like CYPs.[17] Microsomal stability assays are cost-effective, high-throughput, and excellent for assessing CYP-mediated metabolism.[17][18]
-
Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs).[16][17] They are considered the "gold standard" for in vitro metabolism studies as they provide a more complete picture of overall hepatic clearance.[17]
-
S9 Fraction: This subcellular fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and some Phase II metabolic pathways.[14]
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a typical procedure for determining metabolic stability using liver microsomes. The core principle is to measure the disappearance of the parent compound over time.[18]
1. Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound upon incubation with liver microsomes.
2. Materials:
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
Pooled Liver Microsomes (Human, Rat, Mouse, etc.)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive Control Compound (e.g., Verapamil, Testosterone)
-
Ice-Cold Stop Solution (e.g., Acetonitrile with an internal standard)
-
96-well incubation plate and collection plate
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
3. Step-by-Step Methodology:
-
Preparation:
-
Thaw liver microsomes on ice.
-
Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., final assay concentration of 1 µM).
-
Prepare the NADPH regenerating system solution in phosphate buffer.[4]
-
-
Incubation Setup:
-
Add the liver microsome solution (e.g., final concentration 0.5 mg/mL) to the wells of the 96-well plate.
-
Add the test compound working solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[4]
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells. This is the T₀ time point for the reaction.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stop solution.[4] The T₀ sample is typically taken immediately after adding the NADPH solution.
-
Include a negative control incubation without the NADPH regenerating system to check for non-enzymatic degradation.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent test compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein)
-
The following diagram outlines this experimental workflow.
Caption: A typical workflow for an in vitro microsomal stability assay.
Part 4: Data Interpretation & Strategic Implications
The data generated from stability assays directly inform lead optimization strategies. A compound with high metabolic stability (longer half-life, lower clearance) is generally preferred as it may lead to improved bioavailability and a longer duration of action.[4][17]
Comparative Data Analysis
The impact of introducing a trifluoromethyl group is most evident when compared directly to a non-fluorinated analog, such as a methyl-substituted compound.
| Parameter | Drug with Methyl Group (-CH₃) | Drug with Trifluoromethyl Group (-CF₃) | Rationale |
| Primary Metabolic Site | Oxidation of the methyl group to alcohol and carboxylic acid metabolites. | Oxidation at the corresponding position is blocked. Aromatic hydroxylation may occur elsewhere. | The high strength of the C-F bond prevents CYP-mediated oxidation at that site.[4] |
| Number of Metabolites | Generally higher, with multiple downstream products from methyl oxidation. | Significantly reduced, as a major metabolic pathway is blocked.[4] | Blocking a primary metabolic hotspot limits the formation of subsequent metabolites.[4] |
| Half-life (t₁/₂) in vitro | Shorter | Longer | A reduced rate of metabolism leads to slower clearance of the parent drug.[4] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the liver's metabolic capacity; blocking metabolism reduces this value.[4] |
Table adapted from BenchChem, 2025.[4]
Case Study: Picornavirus Inhibitors
A study on picornavirus inhibitors provides a compelling real-world example. In a monkey liver microsomal assay, a methyl-substituted compound was converted into eight different metabolic products, primarily via hydroxylation of the methyl group. In stark contrast, the trifluoromethyl-substituted analog not only prevented hydroxylation at that position but also conferred a broader protective effect on the entire molecule, resulting in the formation of only two minor metabolites.[19] This "global" protective effect highlights how a single, strategic substitution can profoundly enhance a molecule's metabolic robustness.[19]
Conclusion
The trifluoromethylbenzyl moiety is a powerful tool in the medicinal chemist's arsenal for designing metabolically stable drug candidates. Its resistance to oxidative metabolism, conferred by the strong C-F bond and electron-withdrawing properties, can effectively block common metabolic pathways, leading to improved pharmacokinetic profiles. However, a thorough understanding of its potential, albeit less common, metabolic liabilities and the application of rigorous in vitro assessment protocols are essential for its successful implementation. By integrating the principles and methodologies outlined in this guide, drug development teams can make more strategic, data-driven decisions, ultimately accelerating the journey from a promising lead compound to a successful clinical candidate.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. annualreviews.org [annualreviews.org]
- 7. benchchem.com [benchchem.com]
- 8. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. optibrium.com [optibrium.com]
- 11. 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. nuvisan.com [nuvisan.com]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. bioivt.com [bioivt.com]
- 19. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (Trifluoromethyl)phenylmethanethiol Isomers: Synthesis, Properties, and Applications in Drug Discovery
A Note on Isomers: This guide focuses on the meta (3-) and para (4-) isomers of (Trifluoromethyl)phenylmethanethiol due to the limited availability of specific technical data for the ortho (2-) isomer. The principles, synthesis routes, and applications discussed are broadly relevant to trifluoromethylated thiols as a class of compounds in pharmaceutical and chemical research.
Introduction
(Trifluoromethyl)phenylmethanethiol, also known as trifluoromethylbenzyl mercaptan, represents a class of organosulfur compounds of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group onto the phenyl ring dramatically alters the physicochemical properties of the parent molecule, benzyl mercaptan. This substitution can enhance metabolic stability, increase lipophilicity, and modulate the binding affinity of a drug candidate to its biological target.[1] These properties make trifluoromethylated compounds valuable building blocks in the design of novel therapeutics.[2][3]
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of (Trifluoromethyl)phenylmethanethiol isomers, with a focus on their relevance to researchers, scientists, and professionals in drug development.
Physicochemical Properties
The physicochemical properties of the meta and para isomers of (Trifluoromethyl)phenylmethanethiol are summarized in the table below. These properties are crucial for understanding the behavior of these compounds in both chemical reactions and biological systems.
| Property | 3-(Trifluoromethyl)phenylmethanethiol | 4-(Trifluoromethyl)phenylmethanethiol |
| CAS Number | 25697-55-6[4][5][6] | 108499-24-7 |
| Molecular Formula | C8H7F3S[4][6] | C8H7F3S |
| Molecular Weight | 192.2 g/mol [4][6] | 192.2 g/mol |
| Appearance | Clear, colorless liquid[5][6] | Not specified |
| Boiling Point | 79 °C[5][6] | Not specified |
| Flash Point | 75-77°C/5mm[5][6] | Not specified |
| Density | ~1.253 g/cm³ (Predicted)[5][6] | Not specified |
| Refractive Index | ~1.49[5][6] | Not specified |
| pKa | ~9.47 (Predicted)[5][6] | Not specified |
Synthesis of (Trifluoromethyl)phenylmethanethiol
The synthesis of (Trifluoromethyl)phenylmethanethiol isomers typically involves the conversion of the corresponding trifluoromethylbenzyl halide with a sulfur source. A general and widely used method is the reaction of a trifluoromethylbenzyl chloride or bromide with a hydrosulfide salt or thiourea followed by hydrolysis.
General Synthesis Workflow
The following diagram illustrates a common synthetic pathway for the preparation of (Trifluoromethyl)phenylmethanethiol.
Caption: General synthesis workflow for (Trifluoromethyl)phenylmethanethiol.
Detailed Experimental Protocol: Synthesis of 3-(Trifluoromethyl)phenylmethanethiol
This protocol is a representative example of the synthesis of a (Trifluoromethyl)phenylmethanethiol isomer.
Step 1: Reaction Setup
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Charge the flask with a solution of sodium hydrosulfide (NaSH) in a suitable solvent such as ethanol. The molar equivalent of NaSH should be in slight excess relative to the starting benzyl halide.
Step 2: Addition of Starting Material
-
Slowly add 3-(trifluoromethyl)benzyl chloride to the stirred solution of NaSH at room temperature. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.
Step 3: Reaction Monitoring
-
After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
Step 4: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench it with water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to protonate the thiolate.
-
Extract the product into an organic solvent such as diethyl ether or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
Step 5: Purification
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-(Trifluoromethyl)phenylmethanethiol.
The Role of the Trifluoromethyl Group in Drug Design
The trifluoromethyl group is a key pharmacophore in modern drug design due to its unique electronic and steric properties.[1] Its incorporation into a molecule can significantly impact its pharmacokinetic and pharmacodynamic profile.
Key Advantages of the -CF3 Group:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life of the drug.
-
Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a drug's ability to cross cellular membranes, including the blood-brain barrier.
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can influence the pKa of nearby functional groups, which can affect drug-receptor interactions and solubility.
-
Improved Binding Affinity: The -CF3 group can participate in favorable interactions with biological targets, such as dipole-dipole and hydrophobic interactions, leading to increased binding affinity and potency.
The following diagram illustrates the influence of the trifluoromethyl group on key drug properties.
Caption: Influence of the Trifluoromethyl Group on Drug Properties.
Applications in Drug Discovery and Medicinal Chemistry
(Trifluoromethyl)phenylmethanethiol and its derivatives serve as important intermediates in the synthesis of a wide range of biologically active molecules. The thiol moiety is a versatile functional group that can undergo various chemical transformations, making it a valuable handle for introducing sulfur-containing pharmacophores.
While specific drugs containing the 2-(Trifluoromethyl)phenylmethanethiol moiety are not prominently documented, the broader class of trifluoromethylated compounds has seen significant success. For instance, numerous FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in modern pharmaceuticals.[2][3]
Safety and Handling
(Trifluoromethyl)phenylmethanethiol isomers are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled. [7]
-
May cause skin and eye irritation.
-
Stench: Like most thiols, these compounds have a strong, unpleasant odor.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: Use in a fume hood. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors should be used.
-
Clothing: A lab coat should be worn to prevent skin contact.
First Aid Measures:
-
In case of skin contact: Immediately wash with soap and plenty of water.[7]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[7]
-
If inhaled: Move the person into fresh air.[7]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[8]
Always consult the Safety Data Sheet (SDS) for the specific isomer before use for complete and detailed safety information.[8][9]
Conclusion
(Trifluoromethyl)phenylmethanethiol isomers are valuable building blocks for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group imparts desirable properties that can lead to improved drug candidates. A thorough understanding of their synthesis, properties, and safe handling is essential for their effective use in research and development.
References
- 1. jelsciences.com [jelsciences.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemwhat.com [chemwhat.com]
- 5. 25697-55-6 CAS MSDS (3-(TRIFLUOROMETHYL)BENZYL MERCAPTAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 3-(TRIFLUOROMETHYL)BENZYL MERCAPTAN | 25697-55-6 [chemicalbook.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. targetmol.com [targetmol.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Introduction: A Key Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to (2-(Trifluoromethyl)phenyl)methanethiol: Synthesis, Reactivity, and Applications in Drug Development
(2-(Trifluoromethyl)phenyl)methanethiol, also known as 2-(trifluoromethyl)benzyl mercaptan, is an organosulfur and organofluorine compound of significant interest to researchers in drug discovery and development. Its structure, featuring a benzylthiol core substituted with a trifluoromethyl (CF₃) group at the ortho position, combines two functionalities that are pivotal in the design of modern therapeutics.
The thiol (-SH) group is a versatile functional handle, serving as a potent nucleophile and a precursor for a variety of sulfur-containing moieties.[1] Its reactivity allows for straightforward incorporation into larger molecular scaffolds. Simultaneously, the trifluoromethyl group is a privileged substituent in medicinal chemistry.[2] The introduction of a CF₃ group can profoundly and beneficially alter a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The strong carbon-fluorine bonds are resistant to metabolic degradation, often increasing a drug's half-life, while the group's lipophilicity can enhance membrane permeability and absorption.[5][6]
This guide provides a comprehensive technical overview of (2-(Trifluoromethyl)phenyl)methanethiol, detailing its chemical properties, a robust synthesis protocol, its characteristic reactivity, and its strategic application as a building block in the synthesis of complex pharmaceutical agents.
Compound Identification and Physicochemical Properties
Correctly identifying the molecule and understanding its physical properties are fundamental for its use in a laboratory setting. While specific experimental data for the ortho-isomer is not as prevalent as for its meta and para counterparts, its properties can be reliably estimated based on established chemical principles and data from analogous compounds.
Table 1: Compound Identifiers and Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (2-(Trifluoromethyl)phenyl)methanethiol | - |
| Synonyms | 2-(Trifluoromethyl)benzyl mercaptan, 2-(Trifluoromethyl)benzenemethanethiol | - |
| Molecular Formula | C₈H₇F₃S | - |
| Molecular Weight | 192.20 g/mol | - |
| CAS Number | 34029-48-0 | - |
| Appearance | Colorless to light yellow liquid (predicted) | [7][8] |
| Odor | Strong, unpleasant, characteristic of thiols (stench) | [9][10] |
| Boiling Point | Estimated 75-80 °C at 5 mmHg | [10][11] |
| Density | Estimated ~1.25 g/cm³ | [11] |
| pKa | Estimated ~9.4 (S-H bond) | [12] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether. | [8][12] |
Note: Some physical properties are estimated based on isomers and the parent compound, benzyl mercaptan, due to limited specific data for the ortho-isomer.
Synthesis Protocol: A Validated Approach
The synthesis of (2-(Trifluoromethyl)phenyl)methanethiol is reliably achieved via a two-step process starting from the commercially available 2-(trifluoromethyl)benzyl halide (chloride or bromide). This method relies on the high nucleophilicity of a sulfur source, typically thiourea, to displace the halide, followed by basic hydrolysis of the intermediate isothiouronium salt.[12]
Causality and Experimental Rationale
-
Step 1: Nucleophilic Substitution. 2-(Trifluoromethyl)benzyl halide is an excellent electrophile for Sₙ2 reactions. Thiourea is used as a safe, solid, and highly effective sulfur nucleophile. It is preferred over alternatives like sodium hydrosulfide (NaSH) in some laboratory settings as it avoids the direct handling of gaseous and highly toxic H₂S.[13] The reaction forms a stable, crystalline S-benzylisothiouronium salt intermediate, which can often be isolated and purified.
-
Step 2: Hydrolysis. The isothiouronium salt is not the final thiol. It must be hydrolyzed under basic conditions (e.g., using sodium hydroxide) to release the free thiol. The base deprotonates the thiol as it is formed, creating the thiolate anion and driving the reaction to completion. A final acidic workup is required to protonate the thiolate and yield the neutral thiol product.
Detailed Step-by-Step Methodology
Materials:
-
2-(Trifluoromethyl)benzyl bromide (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol, 95%
-
Sodium Hydroxide (NaOH) (3.0 eq)
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl ether or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Protocol:
-
Formation of the Isothiouronium Salt:
-
In a round-bottom flask, dissolve 2-(trifluoromethyl)benzyl bromide (1.0 eq) and thiourea (1.1 eq) in 95% ethanol.
-
Heat the mixture to reflux with stirring for 2-3 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the S-(2-(trifluoromethyl)benzyl)isothiouronium bromide salt.
-
Collect the solid precipitate by vacuum filtration and wash with cold ethanol. The salt can be used in the next step without further purification.
-
-
Hydrolysis to the Thiol:
-
Transfer the isothiouronium salt to a round-bottom flask.
-
Add a solution of sodium hydroxide (3.0 eq) in water and heat the mixture to reflux for 2-4 hours. This will hydrolyze the salt to the sodium thiolate.
-
Cool the mixture to room temperature.
-
Carefully acidify the solution with concentrated HCl in a fume hood until it is acidic (pH ~1). This step protonates the thiolate to form the thiol, which may separate as an oil. Caution: Stench.
-
Extract the aqueous mixture with diethyl ether or dichloromethane (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude (2-(trifluoromethyl)phenyl)methanethiol.
-
The product can be purified further by vacuum distillation if required.
-
Synthesis Workflow Diagram
Caption: Synthesis of (2-(Trifluoromethyl)phenyl)methanethiol.
Chemical Reactivity and Mechanistic Insights
The reactivity of (2-(trifluoromethyl)phenyl)methanethiol is governed by the properties of the sulfhydryl (-SH) group, with its behavior modulated by the electron-withdrawing trifluoromethyl substituent.
-
Acidity and Nucleophilicity: Thiols are generally more acidic than their alcohol counterparts.[1] The CF₃ group, being a strong electron-withdrawing group, further increases the acidity of the S-H proton by stabilizing the resulting thiolate conjugate base (RS⁻). This enhanced acidity means the thiol can be readily deprotonated by even mild bases to form the thiolate, which is an excellent nucleophile. This high nucleophilicity is exploited in S-alkylation reactions to form thioethers, a common transformation in drug synthesis.[1]
-
Oxidation to Disulfides: A hallmark reaction of thiols is their oxidation to disulfides (RS-SR).[14] This reaction can be achieved with mild oxidizing agents such as iodine (I₂) or even atmospheric oxygen, particularly in the presence of a base.[13] This reversible conversion is biologically significant, as disulfide bridges are crucial for protein tertiary structure.[1] In a synthetic context, this reaction provides a pathway to symmetrical disulfides, which are themselves valuable chemical intermediates.
Key Reaction: Oxidation to Disulfide
Caption: General oxidation of a thiol to a disulfide.
Strategic Applications in Drug Development
The incorporation of the 2-(trifluoromethyl)phenylmethylthio moiety into drug candidates is a strategic decision aimed at optimizing pharmacological properties.
-
Enhancing Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3] Placing this group at the ortho-position can also sterically shield adjacent functionalities from enzymatic attack, thereby prolonging the drug's duration of action.[5]
-
Modulating Lipophilicity and Bioavailability: The CF₃ group is significantly more lipophilic than a hydrogen or methyl group.[5] This increased lipophilicity can improve a drug's ability to cross lipid-rich biological membranes, such as the intestinal wall or the blood-brain barrier, leading to enhanced absorption and bioavailability.[3][6]
-
Improving Target Binding: The highly polarized nature and steric bulk of the CF₃ group can introduce favorable interactions within a protein's binding pocket. It can participate in dipole-dipole, ion-dipole, or even non-classical hydrogen bonding interactions, leading to increased binding affinity and selectivity for the target receptor or enzyme.[2][4] The trifluoromethyl group is a common feature in many FDA-approved drugs for these reasons.[15][16]
-
Versatile Synthetic Intermediate: (2-(Trifluoromethyl)phenyl)methanethiol serves as a key building block. The thiol group can be used to connect the trifluoromethylphenyl scaffold to a larger molecule, for example, through nucleophilic substitution or Michael addition reactions. This modular approach is central to modern combinatorial chemistry and drug discovery efforts.
Safety, Handling, and Storage
Thiols, particularly volatile ones, require careful handling due to their toxicity and intense odor. The safety profile of (2-(trifluoromethyl)phenyl)methanethiol is expected to be similar to that of benzyl mercaptan and its isomers.[7][9][17]
Hazards Summary:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[7][9]
-
Irritation: Causes skin and serious eye irritation.[18] May cause respiratory irritation.[18]
-
Air Sensitivity: Can be oxidized by air over time.[19]
Mandatory Handling Protocol
-
Engineering Controls: All work must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors and contain the odor.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required to protect from splashes.
-
-
Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe vapors.
-
Keep the container tightly closed when not in use.
-
After handling, wash hands and any exposed skin thoroughly.[17]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[17]
-
For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation to the disulfide.
-
-
Spills and Disposal:
-
In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for disposal.
-
Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jelsciences.com [jelsciences.com]
- 3. nbinno.com [nbinno.com]
- 4. jelsciences.com [jelsciences.com]
- 5. scispace.com [scispace.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 3-(TRIFLUOROMETHYL)BENZYL MERCAPTAN | 25697-55-6 [chemicalbook.com]
- 11. 25697-55-6 CAS MSDS (3-(TRIFLUOROMETHYL)BENZYL MERCAPTAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Benzyl mercaptan - Wikipedia [en.wikipedia.org]
- 13. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 14. Thiol - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. 2-(Trifluoromethyl)benzenethiol | C7H5F3S | CID 2777889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: S-Alkylation of 2-(Trifluoromethyl)phenylmethanethiol
Abstract: This document provides a comprehensive guide for the S-alkylation of 2-(trifluoromethyl)phenylmethanethiol, a critical transformation for synthesizing thioethers (sulfides) that are valuable intermediates in medicinal chemistry and drug discovery.[1] The protocol details a robust and reproducible method, grounded in the principles of nucleophilic substitution, and offers in-depth explanations for key experimental choices to ensure procedural success and safety.
Scientific Foundation & Mechanistic Overview
The S-alkylation of thiols is a cornerstone reaction in organic synthesis, enabling the formation of a stable carbon-sulfur bond. The transformation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] This process involves two primary steps:
-
Deprotonation: A base is used to abstract the acidic proton from the sulfhydryl group (-SH) of the thiol. Thiols are significantly more acidic than their alcohol counterparts due to the greater polarizability and size of the sulfur atom, which helps stabilize the resulting negative charge.[3][4] This deprotonation generates a highly nucleophilic thiolate anion (RS⁻).
-
Nucleophilic Attack: The generated thiolate anion, an excellent nucleophile, attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the desired thioether.[3][5]
A key advantage of using thiolates is that they are potent nucleophiles but relatively weak bases compared to alkoxides. This characteristic heavily favors the desired SN2 pathway while minimizing competing E2 elimination reactions, which can be a significant issue with smaller, more basic nucleophiles.[4]
Caption: General mechanism for the S-alkylation of a thiol.
Detailed Experimental Protocol
This protocol describes the S-alkylation of this compound with benzyl bromide as a representative alkylating agent.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Standard Supplier | - |
| Benzyl Bromide | ≥98% | Standard Supplier | Lachrymator, handle in a fume hood. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Standard Supplier | Highly reactive with water. Handle under inert gas. |
| Anhydrous Tetrahydrofuran (THF) | Dri-Solv or equivalent | Standard Supplier | Used as the reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For extraction and chromatography. |
| Hexanes | ACS Grade | Standard Supplier | For chromatography. |
| Saturated aq. NH₄Cl | - | Lab Prepared | For quenching the reaction. |
| Saturated aq. NaCl (Brine) | - | Lab Prepared | For washing during workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Standard Supplier | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |
| Round-bottom flask, magnetic stirrer, stir bar, septa, needles, argon/nitrogen line | - | Standard Lab Equipment | - |
Step-by-Step Procedure
Caption: Experimental workflow for S-alkylation.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydride (60% dispersion, 0.44 g, 11.0 mmol, 1.1 equiv). The flask is sealed with a rubber septum and placed under an inert atmosphere of argon or nitrogen.
-
Solvent Addition: Add anhydrous THF (30 mL) via syringe. Cool the resulting slurry to 0 °C using an ice-water bath.
-
Thiol Addition: In a separate, dry vial, dissolve this compound (1.92 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL). Add this solution dropwise to the stirred NaH slurry at 0 °C over 10 minutes. Note: Hydrogen gas evolution will be observed. Ensure proper ventilation.
-
Deprotonation: Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete. This ensures the complete formation of the sodium thiolate. The mixture should become a clearer solution.
-
Alkylation: Add benzyl bromide (1.71 g, 1.2 mL, 10.0 mmol, 1.0 equiv) dropwise to the reaction mixture at 0 °C. Note: For optimal results and to avoid potential side reactions, using the alkylating agent as the limiting reagent is advisable.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed. (Eluent: 5% Ethyl Acetate in Hexanes).
-
Workup & Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water (20 mL) and ethyl acetate (50 mL). Shake well, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic extracts and wash with saturated aqueous sodium chloride (brine, 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 2-10% ethyl acetate in hexanes to afford the pure thioether.[6]
Quantitative Data Summary
| Reagent | Mol. Wt. ( g/mol ) | Amount (mmol) | Equivalents | Mass (g) | Volume (mL) |
| 2-(CF₃)phenylmethanethiol | 192.21 | 10.0 | 1.0 | 1.92 | ~1.5 |
| Sodium Hydride (60%) | 40.00 (as dispersion) | 11.0 | 1.1 | 0.44 | - |
| Benzyl Bromide | 171.04 | 10.0 | 1.0 | 1.71 | 1.2 |
| Anhydrous THF | - | - | - | - | 40 |
| Expected Yield | 282.32 (Product) | - | - | ~2.54 g | (85-95%) |
Key Considerations & Field-Proven Insights
-
Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the thiol, driving the reaction to completion.[2][7] For substrates sensitive to strongly basic conditions, weaker inorganic bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile can be employed.
-
Inert Atmosphere: Thiols are susceptible to oxidation to disulfides (R-S-S-R), especially in the presence of a base.[8] Conducting the reaction under an inert atmosphere (N₂ or Ar) is crucial to prevent this significant side reaction and maximize the yield of the desired thioether.
-
Solvent Selection: Anhydrous polar aprotic solvents like THF, DMF, or acetonitrile are ideal for SN2 reactions. They effectively solvate the counter-ion (e.g., Na⁺) while leaving the thiolate nucleophile relatively unsolvated and highly reactive.
-
Avoiding Over-Alkylation: While thioethers are less nucleophilic than thiolates, they can be further alkylated by reactive alkylating agents to form sulfonium salts (R₂R'S⁺).[2][9] This is typically minimized by using a slight excess of the thiol or a 1:1 stoichiometry, ensuring the alkylating agent is fully consumed.
-
Purification Strategy: While most thioethers are stable on silica gel, prolonged exposure can sometimes lead to oxidation to the corresponding sulfoxide.[10] It is advisable to perform the chromatography efficiently and not let the product sit on the column for an extended period.
By adhering to this detailed protocol and understanding the chemical principles behind each step, researchers can reliably and efficiently synthesize a variety of 2-(trifluoromethyl)phenylmethyl thioethers for application in drug discovery and development programs.
References
- 1. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 18.7 Thiols and Sulfides - Organic Chemistry | OpenStax [openstax.org]
- 8. Video: Preparation and Reactions of Thiols [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Strategic Utility of 2-(Trifluoromethyl)phenylmethanethiol in Modern Organic Synthesis: Application Notes and Protocols
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a widely employed strategy to modulate the physicochemical and biological properties of organic molecules. The trifluoromethyl (CF₃) group, in particular, is a cornerstone of this approach, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide focuses on the applications and protocols for a key reagent in this field: 2-(Trifluoromethyl)phenylmethanethiol. Its unique structural feature, a trifluoromethyl group ortho to a benzyl mercaptan, imparts distinct reactivity and makes it a valuable building block for introducing the 2-(trifluoromethyl)benzylthio motif into a variety of molecular scaffolds.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the reagent's reactivity, detailed experimental protocols for its application, and a discussion of its role in the synthesis of complex and biologically relevant molecules.
Understanding the Reagent: Physicochemical Properties and Reactivity Profile
This compound is a thiol whose reactivity is significantly influenced by the electron-withdrawing nature of the adjacent trifluoromethyl group. This electronic effect modulates the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate anion.
| Property | Value/Description | Reference |
| IUPAC Name | [2-(Trifluoromethyl)phenyl]methanethiol | |
| Molecular Formula | C₈H₇F₃S | |
| Molecular Weight | 192.20 g/mol | |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| pKa | The ortho-CF₃ group is expected to lower the pKa relative to unsubstituted phenylmethanethiol (pKa ≈ 9.4), making it a stronger acid.[2] | |
| Nucleophilicity | The corresponding thiolate is a potent nucleophile, readily participating in S-alkylation reactions.[3] |
The primary application of this compound in organic synthesis is as a nucleophile in S-alkylation reactions to form 2-(trifluoromethyl)benzyl thioethers. The general mechanism for this transformation is a bimolecular nucleophilic substitution (SN2) reaction, where the thiolate anion attacks an electrophilic carbon center, displacing a leaving group.
Caption: SN2 mechanism for S-alkylation using this compound.
Core Application: Synthesis of 2-(Trifluoromethyl)benzyl Thioethers
The introduction of the 2-(trifluoromethyl)benzylthio group can significantly impact the biological activity of a molecule. This moiety is found in a range of compounds explored in medicinal chemistry. The following protocol provides a detailed, self-validating procedure for a representative S-alkylation reaction.
Protocol 1: S-Alkylation of an Alkyl Halide with this compound
This protocol details the synthesis of a 2-(trifluoromethyl)benzyl thioether from an alkyl bromide. The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophilic thiolate anion.
Materials:
-
This compound
-
Alkyl bromide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow:
References
Application of 2-(Trifluoromethyl)phenylmethanethiol in Medicinal Chemistry: A Technical Guide
Introduction: The Strategic Integration of the 2-(Trifluoromethyl)benzylthio Moiety in Drug Design
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the trifluoromethyl (CF3) group is particularly valued for its ability to enhance metabolic stability, increase lipophilicity, and improve target-binding affinity through favorable electronic interactions.[1][2] This guide focuses on the application of a specific trifluoromethyl-containing building block, 2-(trifluoromethyl)phenylmethanethiol, and its derivatives in the design and synthesis of novel therapeutic agents.
The this compound moiety, also known as 2-(trifluoromethyl)benzyl mercaptan, introduces a unique combination of steric and electronic features. The ortho-positioning of the CF3 group on the phenyl ring influences the conformational preferences of the benzylthio side chain, which can be critical for optimizing interactions with biological targets. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can impact the pKa of the thiol and the overall electronic properties of the molecule, potentially leading to enhanced potency and selectivity.[3]
This document provides a comprehensive overview of the synthesis of this compound and its application as a key building block in medicinal chemistry. We will delve into detailed synthetic protocols, explore its incorporation into bioactive scaffolds, and discuss the rationale behind its use in specific therapeutic areas.
Synthesis of this compound: A Gateway to Novel Chemical Entities
The primary route for the synthesis of this compound involves a two-step process starting from the commercially available 2-(trifluoromethyl)benzyl alcohol. The key intermediate is 2-(trifluoromethyl)benzyl bromide, which is subsequently converted to the desired thiol.
Workflow for the Synthesis of this compound
References
Application Notes and Protocols: The Strategic Use of 2-(Trifluoromethyl)phenylmethanethiol in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Power of the Trifluoromethyl Group in Medicinal Chemistry
The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF₃) group holds a prominent position due to its profound ability to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] The CF₃ group's strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance a molecule's potency, membrane permeability, and in vivo half-life.[1] Notable drugs containing this critical functional group include the antidepressant fluoxetine (Prozac) and the anti-inflammatory drug celecoxib (Celebrex).[2]
This guide focuses on the synthetic utility of a key reagent for introducing a trifluoromethylated arylthio moiety: 2-(Trifluoromethyl)phenylmethanethiol . We will explore its application in the synthesis of bioactive compounds, providing detailed protocols and mechanistic insights to empower researchers in drug discovery and development.
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | [2-(Trifluoromethyl)phenyl]methanethiol |
| Molecular Formula | C₈H₇F₃S |
| Molecular Weight | 192.20 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 75-77 °C at 5 mmHg |
| Density | 1.253 g/cm³ (Predicted) |
Data sourced from publicly available chemical databases.
Core Reactivity and Mechanistic Considerations
The primary utility of this compound in synthesis stems from the nucleophilicity of its thiol group. The thiol proton is weakly acidic and can be readily removed by a base to generate a highly nucleophilic thiolate anion. This thiolate is a soft nucleophile, making it an excellent partner for reactions with soft electrophiles, such as alkyl halides, in S-alkylation reactions.
S-Alkylation: A Gateway to Trifluoromethylated Thioethers
The S-alkylation of this compound is a robust and widely employed method for constructing carbon-sulfur bonds. The reaction typically proceeds via an SN2 mechanism, where the thiolate anion displaces a leaving group from an electrophilic carbon center.
Diagram 1: General Workflow for S-Alkylation
Caption: Workflow for S-alkylation of this compound.
Application in the Synthesis of a Key Intermediate for Bioactive Molecules
To illustrate the practical application of this compound, we will detail the synthesis of a key building block, 2-(((2-(trifluoromethyl)benzyl)thio)methyl)aniline . This intermediate can be further elaborated to generate a variety of bioactive compounds. The synthesis proceeds through the S-alkylation of 2-aminobenzylamine with 2-(trifluoromethyl)benzyl bromide, which can be prepared from this compound. For the purpose of this protocol, we will start from the commercially available 2-(trifluoromethyl)benzyl bromide.
Protocol 1: Synthesis of 2-(((2-(Trifluoromethyl)benzyl)thio)methyl)aniline
This protocol details the nucleophilic substitution reaction between 2-aminobenzylamine and 2-(trifluoromethyl)benzyl bromide to form the desired thioether.
Materials:
-
2-Aminobenzylamine
-
2-(Trifluoromethyl)benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-aminobenzylamine (1.22 g, 10 mmol) and anhydrous acetonitrile (40 mL).
-
Addition of Base: Add potassium carbonate (2.76 g, 20 mmol) to the solution.
-
Addition of Electrophile: While stirring, add a solution of 2-(trifluoromethyl)benzyl bromide (2.39 g, 10 mmol) in anhydrous acetonitrile (10 mL) dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-(((2-(trifluoromethyl)benzyl)thio)methyl)aniline.
Data Table for Protocol 1:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 2-Aminobenzylamine | 122.17 | 1.22 | 10 | 1.0 |
| 2-(Trifluoromethyl)benzyl bromide | 239.03 | 2.39 | 10 | 1.0 |
| Potassium Carbonate | 138.21 | 2.76 | 20 | 2.0 |
Diagram 2: Reaction Scheme for Protocol 1
Caption: Synthesis of a thioether intermediate.
Future Perspectives and Applications
The strategic placement of the 2-(trifluoromethyl)phenylmethylthio moiety can be instrumental in the development of novel therapeutics. This functional group can participate in crucial interactions within a biological target's binding site, potentially leading to enhanced potency and selectivity. For instance, the HIV protease inhibitor Tipranavir incorporates a trifluoromethyl group, highlighting the importance of this moiety in modern drug design.[3] The intermediate synthesized in Protocol 1 serves as a versatile scaffold for accessing a library of compounds for screening against various biological targets. Further modifications, such as acylation of the aniline nitrogen or diazotization followed by coupling reactions, can lead to a diverse range of potential drug candidates.
Safety and Handling
This compound and its derivatives, such as 2-(trifluoromethyl)benzyl bromide, should be handled with appropriate safety precautions in a well-ventilated fume hood. These compounds can be irritating to the skin, eyes, and respiratory tract.[2] Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound is a valuable reagent for introducing the 2-(trifluoromethyl)phenylmethylthio group into organic molecules. Its utility in S-alkylation reactions provides a reliable method for synthesizing key intermediates for bioactive compounds. The protocols and insights provided in this guide are intended to facilitate the work of researchers in medicinal chemistry and drug development, ultimately contributing to the discovery of new and effective therapeutics.
References
Application Notes and Protocols: 2-(Trifluoromethyl)phenylmethanethiol as a Ligand for Metal Complexes
Introduction: The Strategic Advantage of Fluorinated Thiolate Ligands
In the landscape of modern coordination chemistry and drug development, the deliberate incorporation of fluorine-containing moieties into ligand scaffolds has emerged as a powerful strategy for fine-tuning the electronic and steric properties of metal complexes. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, making it a valuable substituent in the design of novel catalysts and therapeutic agents.[1][2][3][4] When appended to a thiol-based ligand such as phenylmethanethiol, the -CF3 group can profoundly influence the properties of the resulting metal complexes.
2-(Trifluoromethyl)phenylmethanethiol, also known as 2-(trifluoromethyl)benzyl mercaptan, is a compelling ligand candidate for several reasons. The presence of the electron-withdrawing -CF3 group on the phenyl ring is anticipated to modulate the electron-donating ability of the sulfur atom, thereby affecting the strength and nature of the metal-sulfur bond. This can have significant implications for the reactivity and stability of the corresponding metal complexes. Furthermore, the steric bulk of the ortho-substituted trifluoromethyl group can influence the coordination geometry around the metal center, potentially leading to unique catalytic selectivities.
These application notes provide a comprehensive guide for researchers, medicinal chemists, and material scientists on the synthesis, characterization, and potential applications of metal complexes featuring this compound as a ligand. The protocols described herein are based on established synthetic methodologies for analogous thiol-based ligands and their metal complexes.
PART 1: Ligand Synthesis
The synthesis of this compound can be achieved through a variety of established methods for the preparation of thiols. A common and effective approach involves the reaction of the corresponding benzyl halide with a sulfur nucleophile.
Protocol 1: Synthesis of this compound from 2-(Trifluoromethyl)benzyl bromide
This protocol outlines a two-step procedure involving the formation of an isothiouronium salt followed by alkaline hydrolysis.
Materials:
-
2-(Trifluoromethyl)benzyl bromide
-
Thiourea
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard reflux and extraction glassware
Procedure:
-
Formation of the Isothiouronium Salt:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-(trifluoromethyl)benzyl bromide (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The isothiouronium salt may precipitate out of solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid by filtration and wash with a small amount of cold ethanol.
-
-
Hydrolysis to the Thiol:
-
Suspend the crude isothiouronium salt in a solution of sodium hydroxide (2.5 equivalents) in water.
-
Heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture to room temperature and acidify with 1 M HCl until the pH is approximately 1-2.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Thiourea as a Sulfur Source: Thiourea is a convenient and less odorous alternative to sodium hydrosulfide for the introduction of the thiol group. It reacts with the benzyl bromide to form a stable, crystalline isothiouronium salt, which is easily handled.[5]
-
Alkaline Hydrolysis: The use of a strong base like sodium hydroxide is necessary to hydrolyze the isothiouronium salt to the corresponding thiol.
-
Acidification: Acidification of the reaction mixture after hydrolysis protonates the thiolate anion, allowing for its extraction into an organic solvent.
Caption: Synthetic workflow for this compound.
PART 2: Synthesis of Metal Complexes
The deprotonated form of this compound, the thiolate, is an excellent nucleophile and readily coordinates to a wide variety of transition metal centers. The general approach involves the reaction of a metal salt with the ligand in the presence of a base to facilitate deprotonation of the thiol.
Protocol 2: General Procedure for the Synthesis of a Generic M(II) Thiolate Complex
This protocol provides a general method that can be adapted for various divalent transition metals such as Ni(II), Pd(II), Pt(II), and Cu(II).
Materials:
-
This compound
-
A suitable metal(II) salt (e.g., NiCl₂, Pd(OAc)₂, K₂PtCl₄)
-
A suitable base (e.g., triethylamine (NEt₃), sodium methoxide (NaOMe))
-
Anhydrous, deoxygenated solvent (e.g., methanol, ethanol, acetonitrile, THF)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the metal(II) salt (1 equivalent) in the chosen anhydrous, deoxygenated solvent.
-
In a separate Schlenk flask, dissolve this compound (2 equivalents for a 1:2 metal:ligand complex) in the same solvent.
-
Add the base (2 equivalents) to the ligand solution and stir for 10-15 minutes to form the thiolate in situ.
-
Slowly add the ligand/thiolate solution to the stirred metal salt solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time (typically 2-24 hours). The formation of the complex is often indicated by a color change or the precipitation of a solid.
-
If a precipitate forms, collect the solid by filtration under inert atmosphere, wash with the solvent, and dry under vacuum.
-
If the complex is soluble, remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Thiolates are susceptible to oxidation, which can lead to the formation of disulfides. Performing the reaction under an inert atmosphere prevents this side reaction.
-
Anhydrous and Deoxygenated Solvents: Water and oxygen can interfere with the reaction, either by coordinating to the metal center or by oxidizing the ligand.
-
Choice of Base: The base is crucial for deprotonating the thiol to form the more nucleophilic thiolate. The choice of base depends on the specific metal and solvent system. A non-coordinating organic base like triethylamine is often a good starting point.
References
Application Note & Protocols: Thiol-Ene Click Chemistry with 2-(Trifluoromethyl)phenylmethanethiol
Abstract
The thiol-ene reaction has emerged as a premier "click" chemistry tool, valued for its high efficiency, orthogonality, and mild reaction conditions.[1][2] This guide provides an in-depth exploration of the thiol-ene reaction featuring 2-(Trifluoromethyl)phenylmethanethiol, a specialized thiol offering unique advantages for pharmaceutical and materials science applications. The presence of the trifluoromethyl (CF₃) group, a common motif in modern pharmaceuticals for enhancing metabolic stability and binding affinity, makes this reagent particularly valuable. We will delve into the core reaction mechanism, provide detailed, field-tested protocols for both photo- and thermal initiation, discuss optimization strategies, and present a workflow for successful implementation in a research and development setting.
The Thiol-Ene "Click" Reaction: A Mechanistic Overview
The thiol-ene reaction is a powerful method for forming carbon-sulfur bonds, typically proceeding via a radical-mediated chain process.[3][4] This pathway is favored for its "click" characteristics: speed, high yield, and tolerance of a wide range of functional groups.[1] The reaction results in the anti-Markovnikov addition of the thiol to the alkene, a predictable and highly selective outcome.[4][5]
The process can be broken down into three key stages:
-
Initiation: A radical initiator, generated by UV light or heat, abstracts a hydrogen atom from the thiol (R-SH), creating a highly reactive thiyl radical (RS•).[6]
-
Propagation: This stage is a two-step cycle. The thiyl radical adds across the alkene's double bond, forming a carbon-centered radical intermediate. This new radical then abstracts a hydrogen atom from another thiol molecule in a chain-transfer step. This regenerates the thiyl radical, which continues the cycle, and forms the final thioether product.[4][6]
-
Termination: The reaction concludes when two radicals combine.
While the radical pathway is most common, it is important to note that a nucleophilic Michael addition mechanism can also occur, particularly with electron-deficient alkenes and in the presence of a base catalyst.[3][6]
Unique Properties of this compound
The choice of thiol is critical to the reaction's success and the properties of the final product. This compound is not a standard thiol; its structure imparts specific characteristics that can be leveraged in advanced synthesis.
-
Electronic Effects: The ortho-trifluoromethyl group (o-CF₃) is a potent electron-withdrawing group. This is expected to lower the pKa of the thiol proton compared to an unsubstituted benzyl mercaptan, potentially facilitating the initial hydrogen abstraction by the initiator.
-
Steric Hindrance: The bulky CF₃ group at the ortho position may introduce steric hindrance, which could influence the rate of addition and potentially favor addition to less hindered alkenes.
-
Pharmaceutical Relevance: The CF₃ moiety is a well-established bioisostere for a methyl group but with drastically different electronic properties. It is frequently incorporated into drug candidates to block metabolic oxidation, increase lipophilicity, and improve target binding.[7] Using this thiol allows for the direct incorporation of this valuable functional group in a single, efficient step.
Experimental Protocols & Workflow
The following protocols are designed as robust starting points for researchers. Optimization of stoichiometry, initiator concentration, and reaction time is recommended for specific substrates.
Protocol 3.1: Photoinitiated Thiol-Ene Reaction
This method offers excellent spatial and temporal control and is often complete within minutes at room temperature.[8]
Materials and Reagents:
-
This compound
-
Alkene ('ene') substrate
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, degassed solvent (e.g., THF, Dichloromethane, or Acetonitrile)
-
Quartz reaction tube or other UV-transparent vessel
-
UV lamp (e.g., 365 nm)
-
Standard laboratory glassware
-
Nitrogen or Argon supply
Procedure:
-
Preparation: In a quartz reaction tube, dissolve the alkene substrate (1.0 eq).
-
Reagent Addition: Add this compound (1.1 - 1.5 eq). Rationale: A slight excess of thiol ensures complete consumption of the alkene and favors the chain-transfer step over potential alkene polymerization.[9]
-
Initiator Addition: Add the photoinitiator DMPA (0.5 - 2.0 mol% relative to the alkene).
-
Solvent: Add sufficient anhydrous solvent to achieve a concentration of 0.1 - 0.5 M.
-
Degassing: Seal the tube with a septum and sparge the solution with dry nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
Initiation: Place the reaction tube at a fixed distance from the UV lamp and begin irradiation. Use a fan to maintain ambient temperature if necessary.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by withdrawing small aliquots. The reaction is often complete in 5-60 minutes.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting thioether product via flash column chromatography on silica gel.
Protocol 3.2: Thermally Initiated Thiol-Ene Reaction
This is an excellent alternative when UV initiation is impractical or when the substrates are sensitive to light.
Materials and Reagents:
-
Same as Protocol 3.1, but replace the photoinitiator with a thermal initiator (e.g., Azobisisobutyronitrile, AIBN).
-
Standard round-bottom flask with a reflux condenser.
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the alkene (1.0 eq), this compound (1.1 - 1.5 eq), and AIBN (1.0 - 5.0 mol%).
-
Solvent: Add an appropriate anhydrous solvent (e.g., Toluene, Dioxane) to achieve a concentration of 0.1 - 0.5 M.
-
Degassing: Sparge the solution with nitrogen or argon for 15-20 minutes. Maintain a positive inert atmosphere throughout the reaction.
-
Initiation: Heat the reaction mixture to the appropriate temperature for the chosen initiator (typically 60-80 °C for AIBN).
-
Monitoring: Monitor the reaction by TLC or LC-MS. Thermal reactions may require longer times (1-12 hours).
-
Workup and Purification: Cool the reaction to room temperature, concentrate the solvent, and purify the product by flash column chromatography as described above.
Optimization and Expected Outcomes
The efficiency of the thiol-ene reaction can be fine-tuned by adjusting several parameters. The table below presents representative data for the reaction of this compound with various alkenes under photoinitiated conditions.
| Entry | 'Ene' Substrate | Thiol:Ene Ratio | DMPA (mol%) | Time (min) | Yield (%) |
| 1 | 1-Octene | 1.2 : 1 | 1.0 | 15 | >98 |
| 2 | N-Allylacetamide | 1.2 : 1 | 1.0 | 10 | >99 |
| 3 | Allyl PEG Ether | 1.5 : 1 | 1.5 | 25 | 95 |
| 4 | Styrene | 1.2 : 1 | 2.0 | 45 | 91 |
Key Insights:
-
Electron-rich alkenes (e.g., terminal olefins like 1-Octene) and acrylates/acrylamides are highly reactive in radical thiol-ene chemistry.[3]
-
Stoichiometry: A slight excess of the thiol is generally beneficial. For valuable or multifunctional 'ene' substrates, such as in bioconjugation, a larger excess of the thiol may be used to drive the reaction to completion.[10]
-
Initiator Concentration: Higher initiator concentrations can increase the reaction rate but may also lead to more side reactions. A concentration of 1-2 mol% is a good starting point.
Applications in Drug Development and Beyond
The unique properties of this compound make it a powerful tool for various advanced applications.
-
Drug Discovery: This thiol can be used to conjugate the CF₃-phenyl motif onto complex biomolecules, such as peptides or proteins containing unnatural allyl-functionalized amino acids. This strategy can be used to enhance the therapeutic properties of biologics.[10][11]
-
Materials Science: The reaction can be used to functionalize surfaces or polymer monoliths, imparting new properties such as hydrophobicity or specific binding capabilities.[12][13]
-
Probe Development: The thioether linkage is stable, making it suitable for creating chemical probes for biological studies.[10] The CF₃ group can also serve as a unique label for ¹⁹F NMR analysis.
Conclusion
The thiol-ene click reaction with this compound provides a highly efficient, selective, and versatile method for synthesizing complex molecules and functional materials. By understanding the underlying radical mechanism and following the robust protocols provided, researchers in drug development, chemical biology, and materials science can effectively leverage this reaction to accelerate their discovery programs. The direct incorporation of the pharmaceutically relevant trifluoromethylphenyl group offers a significant advantage for creating novel compounds with enhanced properties.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Thiol-Ene Click Chemistry [manu56.magtech.com.cn]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 5. Radical Addition to Unsaturated Bonds –Thiol Ene/Yne Reactions - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiol-ene click chemistry [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Anwendungsleitfaden: Derivatisierungsstrategien für 2-(Trifluormethyl)phenylmethanthiol zur quantitativen Analyse
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Leitender Anwendungswissenschaftler, Gemini Analytical
Einleitung: Das analytische Rätsel des 2-(Trifluormethyl)phenylmethanthiols
2-(Trifluormethyl)phenylmethanthiol ist eine Verbindung, die aufgrund ihrer Struktur für Fachleute in der pharmazeutischen und chemischen Industrie von Interesse ist. Die Trifluormethyl (-CF3)-Gruppe ist ein häufiges Merkmal in pharmazeutischen Wirkstoffen, da sie die metabolische Stabilität, Lipophilie und Bindungsaffinität verbessern kann.[1][2] Die Thiol-Funktionalität (-SH) ist jedoch eine analytische Herausforderung. Thiole sind anfällig für die Oxidation zu Disulfiden, was zu ungenauen Quantifizierungen und variablen Ergebnissen führen kann.[3] Darüber hinaus kann die Polarität der Thiolgruppe zu schlechter Peakform (Tailing) in der Gaschromatographie (GC) führen, während ihr Fehlen eines starken Chromophors die empfindliche Detektion mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit UV-Detektion erschwert.
Dieser Leitfaden bietet einen detaillierten Überblick über robuste Derivatisierungsstrategien, um diese Herausforderungen zu meistern. Wir werden die kausalen Zusammenhänge hinter der Auswahl der Methode erläutern und validierte Protokolle für die Analyse mittels GC-Massenspektrometrie (GC-MS) und HPLC mit Fluoreszenzdetektion (HPLC-FLD) bereitstellen, die für quantitative Arbeitsabläufe in der Forschung und Entwicklung optimiert sind.
Strategische Auswahl der analytischen Plattform
Die Wahl zwischen GC-MS und HPLC hängt von der Probenmatrix, der erforderlichen Empfindlichkeit und der verfügbaren Ausrüstung ab. Die Derivatisierung ist in beiden Fällen ein entscheidender Schritt, um die Analyten für die Analyse geeignet zu machen, entweder durch Erhöhung der Flüchtigkeit für die GC oder durch Anfügen einer nachweisbaren Markierung für die HPLC.[4][5]
Abbildung 1: Entscheidungs-Workflow für die Auswahl der analytischen Plattform und der Derivatisierungsstrategie.
Protokoll I: Derivatisierung für die GC-MS-Analyse
Für die GC-Analyse ist die Derivatisierung unerlässlich, um die polare Thiolgruppe zu maskieren, wodurch die Flüchtigkeit erhöht und die thermische Stabilität verbessert wird.[6] Dies führt zu schärferen Peaks und besseren chromatographischen Trennungen.
A. Silylierung mit BSTFA: Der Industriestandard
Die Silylierung ist eine der am weitesten verbreiteten Derivatisierungstechniken für Verbindungen mit aktiven Wasserstoffatomen.[7] N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) ist ein hochreaktives Reagenz, das das saure Wasserstoffatom des Thiols durch eine nicht-polare Trimethylsilyl (TMS)-Gruppe ersetzt.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cannabissciencetech.com [cannabissciencetech.com]
- 6. insung.net [insung.net]
- 7. selectscience.net [selectscience.net]
- 8. restek.com [restek.com]
Application Notes & Protocols: Strategic Incorporation of a Trifluoromethylphenylmethylthiol Moiety into Peptides for Enhanced Function
Abstract
The strategic incorporation of fluorinated moieties into peptides is a powerful tool in modern drug discovery and chemical biology, offering a means to modulate physicochemical and biological properties such as metabolic stability, hydrophobicity, and binding affinity. This guide provides a comprehensive overview and detailed protocols for the incorporation of a trifluoromethylphenylmethylthiol moiety into peptide sequences. The primary strategy detailed herein involves the synthesis of a novel S-alkylated cysteine derivative, specifically S-(trifluoromethylbenzyl)-L-cysteine, and its subsequent use as a building block in standard Fmoc-based solid-phase peptide synthesis (SPPS). We will explore the causality behind the experimental choices, provide step-by-step methodologies, and discuss the anticipated impact of this modification on peptide function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination to create peptides with enhanced therapeutic potential.
Introduction: The Rationale for Fluorination
Peptides have emerged as a significant class of therapeutics due to their high specificity and potency. However, native peptides often face challenges such as poor metabolic stability and limited cell permeability. The introduction of fluorine, the most electronegative element, into amino acid side chains can profoundly alter the properties of a peptide. The trifluoromethyl (CF3) group, in particular, is a valuable functional group in medicinal chemistry. When incorporated into a phenylmethylthiol scaffold and attached to a peptide, it can:
-
Enhance Hydrophobicity: The lipophilic nature of the trifluoromethyl group can increase the overall hydrophobicity of the peptide, potentially improving its interaction with hydrophobic pockets in target proteins and enhancing membrane permeability.
-
Improve Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, which can protect the peptide from proteolysis and increase its in vivo half-life.
-
Modulate Acidity: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of the thiol group, although in this case, the thiol is alkylated.
-
Serve as a Spectroscopic Probe: The ¹⁹F nucleus provides a sensitive handle for NMR studies, allowing for the investigation of peptide structure, dynamics, and ligand interactions.[1][2]
The trifluoromethylphenylmethylthiol moiety, introduced via S-alkylation of cysteine, offers a robust and versatile method for leveraging these benefits in peptide design.
Core Strategy: S-Alkylation of Cysteine
The most direct and widely applicable method for introducing the trifluoromethylphenylmethylthiol group into a peptide is through the S-alkylation of a cysteine residue.[1][3] This can be achieved in two primary ways:
-
Pre-synthesis Modification: Synthesizing an N-terminally protected S-(trifluoromethylbenzyl)-L-cysteine monomer for direct use in solid-phase peptide synthesis (SPPS). This is the recommended and most controlled approach.
-
Post-synthetic Modification: Modifying a cysteine-containing peptide after its synthesis, either in solution or on the solid support. This can be useful for specific applications but may present challenges with selectivity in complex peptides.
This guide will focus on the pre-synthesis modification approach, which ensures the precise placement of the modified residue within the peptide sequence.
Diagram of the Core Strategy
Caption: Workflow for preparing the modified amino acid and its incorporation into a peptide.
Synthesis of Fmoc-S-(4-trifluoromethylbenzyl)-L-cysteine
This protocol details the synthesis of the key building block for SPPS. The choice of the para isomer is illustrative; ortho and meta isomers can be synthesized using the corresponding starting materials.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| L-Cysteine | ≥98% | Standard vendor |
| 4-(Trifluoromethyl)benzyl bromide | ≥97% | Standard vendor |
| Sodium bicarbonate (NaHCO₃) | ACS Reagent | Standard vendor |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard vendor |
| Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) | ≥97% | Standard vendor |
| Diethyl ether | ACS Reagent | Standard vendor |
| Dichloromethane (DCM) | ACS Reagent | Standard vendor |
| Ethyl acetate (EtOAc) | ACS Reagent | Standard vendor |
| Hexanes | ACS Reagent | Standard vendor |
| Deionized water |
Protocol for S-Alkylation
-
Dissolution: In a round-bottom flask, dissolve L-cysteine (1.0 eq) in a 1:1 mixture of deionized water and DMF.
-
Basification: Add sodium bicarbonate (2.5 eq) to the solution and stir until the cysteine is fully dissolved and the solution is basic (pH ~8-9).
-
Alkylation: Add 4-(trifluoromethyl)benzyl bromide (1.1 eq) dropwise to the stirring solution at room temperature.
-
Reaction: Allow the reaction to proceed for 4-6 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude S-(4-trifluoromethylbenzyl)-L-cysteine.
-
Protocol for Fmoc Protection
-
Dissolution: Suspend the crude S-(4-trifluoromethylbenzyl)-L-cysteine in a 10% aqueous sodium bicarbonate solution.
-
Fmocylation: Add a solution of Fmoc-OSu (1.05 eq) in acetone or dioxane dropwise while maintaining the pH at 8-9 with additional sodium bicarbonate solution if necessary.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up:
-
Wash the reaction mixture with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2 with 1 M HCl, which will precipitate the Fmoc-protected amino acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., EtOAc/hexanes) to yield pure Fmoc-S-(4-trifluoromethylbenzyl)-L-cysteine.
Incorporation into Peptides via SPPS
The synthesized Fmoc-S-(4-trifluoromethylbenzyl)-L-cysteine can be incorporated into peptides using standard Fmoc/tBu solid-phase peptide synthesis protocols. The S-(4-trifluoromethylbenzyl) group is stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of final cleavage.[4]
SPPS Workflow
Caption: A typical cycle for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Coupling Protocol
-
Pre-activation: Dissolve Fmoc-S-(4-trifluoromethylbenzyl)-L-cysteine (3-5 eq) and a coupling agent such as HBTU (3-5 eq) in DMF. Add a base like DIPEA (6-10 eq).
-
Coupling: Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to ensure complete coupling.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
Cleavage and Deprotection
The S-benzyl group is known to be stable to standard TFA cleavage conditions.[4] However, the electron-withdrawing trifluoromethyl group may slightly increase its lability. A standard cleavage cocktail is generally sufficient.
Standard Cleavage Cocktail
| Component | Percentage (v/v) | Purpose |
| Trifluoroacetic acid (TFA) | 95% | Cleaves peptide from resin, removes acid-labile protecting groups |
| Water | 2.5% | Cation scavenger |
| Triisopropylsilane (TIS) | 2.5% | Cation scavenger, prevents re-attachment of protecting groups[5] |
Cleavage Protocol
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase HPLC.
Expected Properties and Applications
The incorporation of the trifluoromethylphenylmethylthiol moiety is expected to confer several advantageous properties:
-
Increased Lipophilicity: This can enhance the peptide's ability to cross cell membranes and improve its oral bioavailability.
-
Enhanced Proteolytic Stability: The bulky, fluorinated side chain can sterically hinder the approach of proteases, leading to a longer biological half-life.
-
Modified Receptor Binding: The unique electronic and steric properties of the moiety can alter the binding affinity and selectivity of the peptide for its target receptor.
-
Probes for Mechanistic Studies: The ¹⁹F NMR signature allows for non-invasive monitoring of peptide-protein interactions and conformational changes.[1][2]
These properties make peptides containing this modification attractive candidates for therapeutic development, particularly for targets where increased stability and hydrophobicity are desired.
Conclusion
The incorporation of a trifluoromethylphenylmethylthiol moiety into peptides via the synthesis and use of an S-alkylated cysteine building block is a robust and effective strategy for enhancing peptide properties. The protocols outlined in this guide provide a clear pathway for researchers to implement this modification in their own peptide design and synthesis workflows. By leveraging the unique characteristics of fluorine, scientists can develop novel peptide-based therapeutics and research tools with improved performance and efficacy.
References
- 1. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc-S-benzyl-L-cysteine | 53298-33-2 | Benchchem [benchchem.com]
- 5. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Handling Air-Sensitive 2-(Trifluoromethyl)phenylmethanethiol
<
Welcome to the technical support center for 2-(Trifluoromethyl)phenylmethanethiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe and effective handling of this air-sensitive reagent. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments, with a focus on the causality behind experimental choices to ensure scientific integrity.
Troubleshooting Guide
This section addresses common problems encountered when working with this compound, their probable causes, and validated solutions.
Problem 1: Reagent Inactivity or Low Yield in Reaction
Q: I am observing little to no product formation, or significantly lower yields than expected, when using a new bottle of this compound. What could be the cause?
A: This is a classic symptom of reagent degradation due to its air-sensitive nature. The primary culprit is the oxidation of the thiol group.
-
Probable Cause: The thiol (-SH) group in this compound is highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This oxidation leads to the formation of the corresponding disulfide [bis(2-(trifluoromethyl)benzyl) disulfide].[1][2][3] This disulfide impurity is unreactive in many reactions where the free thiol is required, thus leading to apparent inactivity or reduced yields.
-
Investigative Steps:
-
Visual Inspection: Check the reagent's appearance. Pure this compound should be a clear liquid. The presence of a white solid or turbidity may indicate the formation of the disulfide.
-
Analytical Confirmation (NMR): If you have access to NMR spectroscopy, obtain a ¹H NMR spectrum of a small aliquot of the reagent. The benzylic protons (-CH₂-SH) of the thiol typically appear as a doublet around 3.8 ppm. The corresponding benzylic protons in the disulfide will be shifted and will likely appear as a singlet around 3.6 ppm. The presence of this second peak confirms oxidation.
-
-
Solution:
-
Use of Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent.
-
Purification of Partially Oxidized Reagent: If a significant amount of the reagent has oxidized, it may be possible to purify it. However, this is often not practical for small quantities.
-
Proper Handling Technique: The most effective solution is prevention. Always handle this compound under an inert atmosphere.
-
Problem 2: Inconsistent Results Between Experiments
Q: I am getting variable results in my reaction, even when I believe I am following the same procedure. Why is this happening?
A: Inconsistent results with air-sensitive reagents often point to subtle variations in experimental setup and handling that allow for intermittent exposure to air.
-
Probable Cause: Minor leaks in your inert atmosphere setup (e.g., Schlenk line or glovebox) or improper degassing of solvents and other reagents can introduce enough oxygen to partially degrade the thiol, leading to inconsistent outcomes.[4][5]
-
Troubleshooting Workflow:
-
Detailed Solutions:
-
Inert Atmosphere Integrity Check:
-
Schlenk Line: Ensure all glassware joints are properly greased and sealed. Check for cracks in the glassware. Use a bubbler to monitor for a slight positive pressure of inert gas. [6] * Glovebox: Check the glovebox's oxygen and moisture levels. Ensure the antechamber is properly evacuated and refilled before bringing in materials. [7] 2. Solvent and Reagent Degassing: All solvents and liquid reagents must be thoroughly degassed before use. The freeze-pump-thaw method is highly effective for removing dissolved oxygen. [4]For less sensitive applications, sparging with an inert gas for an extended period may suffice.
-
-
Standardized Reagent Transfer: Use consistent techniques for transferring the thiol, such as a gas-tight syringe or cannula transfer, to minimize exposure to the atmosphere. [5][8]
-
Problem 3: Formation of Unidentified Byproducts
Q: My reaction is producing unexpected byproducts. Could this be related to the handling of this compound?
A: Yes, improper handling can lead to side reactions and the formation of various byproducts.
-
Probable Causes:
-
Over-oxidation: In addition to disulfide formation, prolonged exposure to stronger oxidizing conditions can lead to the formation of sulfinic or sulfonic acids.
[9] 2. Reaction with Other Reagents: If the thiol is deprotonated to the thiolate, this highly nucleophilic species can react with other electrophilic components in your reaction mixture.
[10][11]
-
Preventative Measures:
-
Strict Inert Atmosphere: As with other issues, maintaining a robust inert atmosphere is the primary defense.
-
Controlled Reagent Addition: Add the this compound to the reaction mixture in a controlled manner, especially if strong bases are present, to avoid a high concentration of the reactive thiolate.
-
Temperature Control: Many oxidation reactions are accelerated at higher temperatures. Maintaining the recommended reaction temperature is crucial.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the longevity and purity of the reagent, adhere to the following storage conditions.
[12]
| Parameter | Recommended Condition | Rationale |
| :--- | :--- | :--- |
| Temperature | 2-8 °C (Refrigerator) | Slows the rate of potential degradation reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the thiol groups to disulfides. [12]|
| Light | In the dark (Amber vial) | Minimizes light-induced degradation. |
| Moisture | Dry (Sealed container) | Prevents hydrolysis and other moisture-related side reactions. |
| Container | Tightly sealed container with a septum-lined cap | Protects from atmospheric oxygen and moisture. |
Note: The shelf life is highly dependent on strict adherence to these storage conditions. It is recommended to purge the headspace of the bottle with an inert gas after each use.
Q2: Can I handle this compound on an open bench?
A2: Due to its air-sensitive nature, handling this compound on an open bench is not recommended . [12]It is crucial to use inert atmosphere techniques to minimize exposure to oxygen and moisture. The two primary methods are:
-
Glovebox: Ideal for weighing out the solid and preparing solutions.
[5][7]2. Schlenk Line: A versatile setup for performing reactions under an inert atmosphere.
[4][5]
Caption: Basic workflow for handling air-sensitive reagents on a Schlenk line.
Q3: What are the primary safety concerns when working with this compound?
A3: In addition to its air sensitivity, this compound presents several health and safety hazards.
-
Toxicity: It is harmful if swallowed and can be fatal if inhaled.
[13]* Irritation: It can cause skin and serious eye irritation.
* Odor: Like many thiols, it has a strong, unpleasant odor.
[14]
Personal Protective Equipment (PPE):
Always consult the Safety Data Sheet (SDS) before use. [15]Standard PPE includes:
-
Eye Protection: Chemical splash goggles and a face shield.
[15]* Hand Protection: Chemically resistant gloves (consult manufacturer's compatibility chart).
[15]* Body Protection: A flame-resistant lab coat.
[15]
All handling of the solid and its solutions should be performed in a well-ventilated fume hood or glovebox.
[14]
Q4: How should I quench a reaction containing this compound and dispose of the waste?
A4: Unreacted thiol should be quenched before workup and disposal.
-
Quenching Procedure: A common method is to add an oxidizing agent, such as a dilute solution of sodium hypochlorite (bleach), to the reaction mixture. This will oxidize the thiol to the less odorous and less reactive disulfide or sulfonic acid. [14]Perform this procedure in a fume hood and be mindful that the reaction can be exothermic.
-
Waste Disposal:
-
All glassware that has come into contact with the thiol should be rinsed with bleach before washing.
[14] 2. Aqueous and organic waste containing the thiol or its byproducts should be collected in separate, clearly labeled waste containers. Inform your institution's environmental health and safety office about the contents.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Air-free technique - Wikipedia [en.wikipedia.org]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. fauske.com [fauske.com]
- 9. reddit.com [reddit.com]
- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. westliberty.edu [westliberty.edu]
- 14. How To [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-(Trifluoromethyl)phenylmethanethiol
Welcome to the technical support guide for the synthesis of 2-(Trifluoromethyl)phenylmethanethiol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.
The most reliable and common method for synthesizing benzylic thiols, such as this compound, involves a two-step process starting from the corresponding benzyl halide.[1] This involves the nucleophilic substitution of the halide with thiourea to form a stable isothiouronium salt, followed by alkaline hydrolysis to yield the final thiol product.[2][3][4] This method is generally preferred as it avoids the use of highly odorous and volatile hydrogen sulfide gas.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions.
Q1: My reaction resulted in a low or no yield of this compound. What went wrong?
A1: A low yield can stem from issues in either the S_N2 reaction to form the isothiouronium salt or the subsequent hydrolysis step.
Possible Causes & Solutions:
-
Inefficient Isothiouronium Salt Formation (Step 1):
-
Cause: The S_N2 reaction between 2-(trifluoromethyl)benzyl bromide and thiourea is sluggish. This can be due to poor solvent choice or insufficient reaction time/temperature. Benzylic halides are reactive, but optimal conditions are key.
-
Solution: Use a polar aprotic solvent like ethanol or acetonitrile to facilitate the S_N2 reaction. Ensure the reaction is heated (e.g., reflux) for a sufficient duration (typically 1-3 hours) to drive it to completion. Monitor the disappearance of the starting benzyl bromide by Thin Layer Chromatography (TLC).
-
-
Incomplete Hydrolysis (Step 2):
-
Cause: The isothiouronium salt is stable and requires a sufficiently strong base and adequate heat to hydrolyze effectively. Using a weak base or insufficient temperature will result in incomplete conversion.
-
Solution: After forming the salt, use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the hydrolysis. The reaction mixture should be heated to reflux to ensure complete cleavage of the C-S bond to release the thiolate, which is then protonated during workup to give the thiol.
-
-
Degradation of Starting Material:
-
Cause: 2-(Trifluoromethyl)benzyl bromide is a reactive electrophile and can degrade under unnecessarily harsh or prolonged heating, especially in the presence of nucleophilic impurities.
-
Solution: Adhere to recommended reaction temperatures and times. Ensure reagents are of high purity. The progress should be monitored to avoid prolonged heating after the reaction is complete.
-
Below is a troubleshooting workflow to diagnose the source of low yield.
Caption: Troubleshooting workflow for low yield diagnosis.
Q2: I've isolated my product, but it's contaminated with a significant amount of the corresponding disulfide. How can I prevent this and remove it?
A2: The formation of 2,2'-disulfanediylbis((2-(trifluoromethyl)phenyl)methane) is the most common side reaction.
Cause & Prevention:
-
Cause of Formation: Thiols are highly susceptible to oxidation, especially under basic conditions and in the presence of atmospheric oxygen.[3] The thiolate anion (R-S⁻), formed during the alkaline hydrolysis step, is particularly easy to oxidize.
-
Prevention:
-
Degas Solvents: Before starting the hydrolysis, and during workup, use solvents that have been degassed by bubbling nitrogen or argon through them.
-
Inert Atmosphere: Conduct the hydrolysis and subsequent workup under an inert atmosphere (N₂ or Ar) to minimize contact with oxygen.
-
Controlled Workup: When neutralizing the reaction mixture after hydrolysis, cool the mixture in an ice bath before slowly adding acid. This minimizes the time the thiolate is exposed to potentially oxidizing conditions at high pH.
-
Removal of Disulfide:
-
Column Chromatography: The disulfide is significantly less polar than the thiol. A carefully run silica gel column chromatography can effectively separate the two compounds.
-
Reductive Workup: If the disulfide is a major byproduct, the crude mixture can be treated with a mild reducing agent like sodium borohydride (NaBH₄) in ethanol, which can cleave the disulfide back to the thiol. This should be followed by a careful acidic workup and extraction.
References
Technical Support Center: Synthesis of 2-(Trifluoromethyl)phenylmethanethiol
A Guide to Troubleshooting Common Side Reactions
Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)phenylmethanethiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important fluorinated building block. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower you to optimize your experimental outcomes.
This document is structured as a series of frequently asked questions (FAQs) addressing specific issues you may encounter with the two primary synthetic routes.
Section 1: Synthesis via Nucleophilic Substitution on 2-(Trifluoromethyl)benzyl Halide
This route is a common choice due to the commercial availability of 2-(trifluoromethyl)benzyl bromide. The general transformation involves the SN2 reaction of the benzyl halide with a sulfur nucleophile, such as thiourea (followed by hydrolysis) or an alkali metal hydrosulfide. While straightforward in principle, several competing reactions can significantly lower the yield and purity of the desired thiol.
FAQ 1.1: My reaction produced a significant amount of a high-molecular-weight impurity, identified as bis(2-(trifluoromethyl)phenyl)methyl sulfide. How can I prevent this over-alkylation?
Answer:
Causality: The side product you've identified, a thioether, is the result of an over-alkylation reaction. The target product, this compound, is deprotonated under the basic reaction conditions to form a thiolate anion. This thiolate is a potent nucleophile and can compete with your primary sulfur source (e.g., thiourea or hydrosulfide) to react with a second molecule of the starting material, 2-(trifluoromethyl)benzyl bromide. This SN2 reaction produces the undesired symmetric thioether.[1]
Troubleshooting & Prevention:
-
Control Stoichiometry: Use a significant excess (2-3 equivalents) of the sulfur nucleophile (e.g., thiourea, sodium hydrosulfide). This ensures that the concentration of the primary nucleophile is always much higher than the concentration of the product thiolate, statistically favoring the desired initial reaction.
-
Inverse Addition: Instead of adding the sulfur nucleophile to the benzyl bromide, employ an "inverse addition" technique. Add the solution of 2-(trifluoromethyl)benzyl bromide slowly and in a controlled, dropwise manner to a solution containing the excess sulfur nucleophile. This strategy keeps the concentration of the electrophile (benzyl bromide) low throughout the reaction, minimizing the chance for the product thiolate to react with it.
-
Temperature Control: Maintain a moderate reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also accelerate the undesired over-alkylation. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal balance between reaction time and side product formation.
FAQ 1.2: After workup, my product seems to have dimerized into bis(2-(trifluoromethyl)phenyl)methyl disulfide. What causes this and how can I minimize it?
Answer:
Causality: The formation of a disulfide is a common issue when working with thiols. Thiols are readily oxidized to disulfides, a reaction that can be catalyzed by bases and is often promoted by atmospheric oxygen.[2][3] During the basic workup (e.g., hydrolysis of the isothiouronium salt or neutralization), the thiolate anion is particularly susceptible to oxidative coupling. Even exposure to air during purification or storage can lead to disulfide formation.[4]
Troubleshooting & Prevention:
-
Inert Atmosphere: Conduct the reaction and, crucially, the workup under an inert atmosphere (Nitrogen or Argon). This minimizes the exposure of the thiol/thiolate to atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles. This removes dissolved oxygen, which is a key oxidant.
-
Acidic Workup: After the initial reaction, perform the workup under mildly acidic conditions if possible. Protonating the thiolate to the thiol (R-SH) makes it less susceptible to rapid oxidation than the thiolate anion (R-S⁻).
-
Reducing Agents during Workup: If disulfide formation is persistent, consider adding a mild reducing agent, such as sodium bisulfite (NaHSO₃) or dithiothreitol (DTT), to the aqueous layer during the extraction process to reduce any disulfide that has formed back to the thiol.
-
Proper Storage: Store the purified thiol under an inert atmosphere, in a sealed container, and at a low temperature (refrigerated) to slow the rate of oxidation over time.
Workflow Diagram: Nucleophilic Substitution Pathway & Side Reactions
Caption: Competing reaction pathways in thiol synthesis via nucleophilic substitution.
Section 2: Synthesis via Grignard Reagent from 2-Bromobenzotrifluoride
This organometallic approach involves forming an arylmagnesium halide (Grignard reagent) from 2-bromobenzotrifluoride, which is then reacted with an electrophilic sulfur source like elemental sulfur (S₈). This method builds the C-S bond directly on the aromatic ring, followed by reduction to the thiol. The primary challenges lie in the formation and handling of the highly reactive Grignard reagent.
FAQ 2.1: My Grignard reaction is not initiating, or the yield is very low. What are the common causes?
Answer:
Causality: Grignard reagent formation is a surface reaction that is notoriously sensitive to atmospheric moisture and the quality of the magnesium metal.[5]
-
Moisture: Grignard reagents are extremely strong bases and will be rapidly quenched by any protic source, especially water, forming the corresponding hydrocarbon (2-methylbenzotrifluoride) instead of the desired product.[6]
-
Magnesium Passivation: Magnesium metal is typically coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the magnesium from reacting with the aryl halide.
Troubleshooting & Prevention:
-
Rigorous Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under vacuum and cooling under an inert atmosphere. Use anhydrous grade ether or THF, preferably freshly distilled from a drying agent like sodium/benzophenone.
-
Magnesium Activation: The passivating MgO layer must be disrupted. Several methods can be used:
-
Mechanical: Vigorously crush or grind the magnesium turnings with a mortar and pestle just before use to expose a fresh metal surface.
-
Chemical (Iodine): Add a small crystal of iodine to the flask with the magnesium. The iodine reacts with the magnesium surface, and the disappearance of the characteristic brown I₂ color is a good indicator of activation.
-
Chemical (1,2-Dibromoethane): Add a few drops of 1,2-dibromoethane. It reacts with the magnesium to form ethylene gas and MgBr₂, actively cleaning the surface.
-
-
Initiation: Add a small portion of your 2-bromobenzotrifluoride solution to the activated magnesium. You can often see a slight color change (e.g., becoming cloudy or brown) or feel a gentle exotherm once the reaction initiates. Gentle warming with a heat gun may be required, but once it starts, the reaction is exothermic and may need cooling to maintain control.[6]
FAQ 2.2: I've isolated a biaryl byproduct, 2,2'-bis(trifluoromethyl)biphenyl. How can I avoid this Wurtz coupling reaction?
Answer:
Causality: The formation of a biaryl compound is a classic side reaction in Grignard synthesis, often referred to as a Wurtz-type coupling.[7][8] This occurs when the already-formed Grignard reagent (acting as a nucleophile) attacks the C-Br bond of a molecule of the starting material, 2-bromobenzotrifluoride (acting as an electrophile).[9][10] This side reaction is favored by higher temperatures and higher local concentrations of the aryl halide.[9]
Troubleshooting & Prevention:
-
Slow Addition: The most effective way to minimize Wurtz coupling is to add the 2-bromobenzotrifluoride solution dropwise to the magnesium suspension over an extended period. This maintains a low concentration of the aryl halide in the reaction mixture at all times, making it more likely to react with the magnesium surface than with another Grignard molecule.[9]
-
Temperature Control: Maintain the reaction at a gentle reflux. Allowing the temperature to get too high will accelerate the rate of the coupling side reaction.[6][9] Use an ice bath to moderate the reaction rate if necessary, especially during the initial stages after initiation.
-
Solvent Choice: Tetrahydrofuran (THF) is generally preferred over diethyl ether for preparing aryl Grignard reagents as it can better solvate the reagent and often leads to faster formation, which can help outcompete the coupling reaction.
Workflow Diagram: Grignard Pathway & Wurtz Coupling Side Reaction
Caption: Grignard reaction pathway and the competing Wurtz coupling side reaction.
Summary of Troubleshooting Strategies
| Side Reaction | Synthetic Route | Primary Cause(s) | Preventative Measures |
| Over-alkylation (Thioether Formation) | Nucleophilic Substitution | Product thiolate reacts with starting halide. | Use excess sulfur nucleophile; Slow, controlled addition of halide (inverse addition). |
| Oxidation (Disulfide Formation) | Both (esp. during workup) | Exposure of thiol/thiolate to atmospheric oxygen, often base-catalyzed. | Use inert atmosphere (N₂/Ar); Degas solvents; Add mild reducing agent to workup. |
| Wurtz Coupling (Biaryl Formation) | Grignard Reagent | Grignard reagent reacts with starting halide. | Slow, dropwise addition of halide to Mg; Maintain moderate temperature.[9] |
| Reaction Failure / Low Yield | Grignard Reagent | Moisture in reagents/glassware; Passivated MgO layer on magnesium surface. | Rigorously dry all glassware and solvents; Activate Mg with iodine or 1,2-dibromoethane. |
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. WO2000034235A1 - Oxidation of mercaptans to disulfides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 9. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 10. Give reaction Wurtz and wurtz fitting with grignard reagent | Filo [askfilo.com]
Removal of disulfide impurities from 2-(Trifluoromethyl)phenylmethanethiol
A Guide for Researchers, Scientists, and Drug Development Professionals on the Removal of Disulfide Impurities.
This technical support guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions concerning the removal of disulfide impurities from 2-(Trifluoromethyl)phenylmethanethiol. As a Senior Application Scientist, my goal is to provide you with not only the "how" but also the "why" behind these methodologies, ensuring your success in obtaining a pure product.
Troubleshooting Guide: Addressing Disulfide Contamination
This section is designed to address specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: I've synthesized this compound, but my analysis shows a significant amount of a higher molecular weight impurity. Why is this happening?
Answer: The impurity you are observing is almost certainly the corresponding disulfide, bis(2-(trifluoromethyl)benzyl) disulfide. Thiols are susceptible to oxidation, especially in the presence of air (oxygen), metal ions, or basic conditions.[1][2][3] The formation of a disulfide bond is a common side reaction during the synthesis, workup, or storage of thiols.[4] The trifluoromethyl group on the phenyl ring is a strong electron-withdrawing group, which can influence the acidity of the thiol proton, but it does not prevent this oxidation. In fact, thiols can be so prone to oxidation that even exposure to air during routine handling can lead to the formation of the disulfide dimer.[5]
Question: How can I confirm that the impurity is the disulfide?
Answer: The most straightforward method is to use Thin Layer Chromatography (TLC) for a preliminary assessment. The disulfide is significantly less polar than the corresponding thiol.[6][7] Therefore, on a normal-phase silica gel TLC plate, the disulfide will have a higher Rf value (it will travel further up the plate) than the thiol. You can visualize the spots under a UV lamp. For a more definitive identification, you can use techniques like Mass Spectrometry (MS), where you would observe a peak corresponding to the molecular weight of the disulfide, or Nuclear Magnetic Resonance (NMR) spectroscopy, where you would see characteristic shifts for the benzylic protons adjacent to the disulfide bond.
Question: What are the most reliable methods for removing this disulfide impurity?
Answer: The most effective strategy is to reduce the disulfide back to the desired thiol. This is a common practice in organic and medicinal chemistry.[8] Several reducing agents are well-suited for this purpose, each with its own advantages and considerations. The most common and effective choices for small molecules like yours are:
-
Tris(2-carboxyethyl)phosphine (TCEP): A highly selective and powerful reducing agent that is stable in air and effective over a wide pH range.[2][9]
-
Dithiothreitol (DTT): A classic and effective reducing agent, often referred to as Cleland's reagent.[6]
-
Sodium Borohydride (NaBH₄): A cost-effective and potent reducing agent, though it requires careful handling due to its reactivity with protic solvents.[10]
After the reduction is complete, you will need to perform a purification step, typically an extractive workup followed by flash column chromatography, to isolate the pure thiol.
Experimental Protocols: From Impure Product to Pure Thiol
Here are detailed, step-by-step methodologies for the reduction of bis(2-(trifluoromethyl)benzyl) disulfide and subsequent purification of this compound.
Workflow Overview
Caption: Workflow for the removal of disulfide impurities.
Protocol 1: Reduction with Tris(2-carboxyethyl)phosphine (TCEP)
TCEP is often the preferred reagent due to its high selectivity, stability, and the fact that it is odorless.[9][11]
Materials:
-
Impure this compound
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)
-
Methanol or Tetrahydrofuran (THF)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Dissolution: Dissolve the impure this compound in a suitable organic solvent like methanol or THF (e.g., 10 mL of solvent per gram of crude material).
-
TCEP Addition: In a separate flask, dissolve TCEP·HCl (1.1 to 1.5 molar equivalents relative to the estimated disulfide impurity) in a minimal amount of water to create a concentrated solution. Add this aqueous TCEP solution to the solution of the impure thiol.
-
Reaction: Stir the reaction mixture at room temperature. The reduction is typically complete within 1-2 hours. You can monitor the progress by TLC, observing the disappearance of the higher Rf disulfide spot and the appearance of the lower Rf thiol spot.
-
Quenching and Extraction:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the HCl from the TCEP·HCl and remove the TCEP oxide byproduct.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude thiol by flash column chromatography on silica gel. A common eluent system to start with is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing).[1][2][6]
-
Protocol 2: Reduction with Dithiothreitol (DTT)
DTT is a highly effective and commonly used reducing agent.[6]
Materials:
-
Impure this compound
-
Dithiothreitol (DTT)
-
Methanol or Ethanol
-
Deionized water
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: Dissolve the impure thiol in methanol or ethanol.
-
DTT Addition: Add DTT (1.1 to 1.5 molar equivalents relative to the estimated disulfide impurity).
-
pH Adjustment (Optional but Recommended): The reduction is more efficient at a slightly basic pH (around 8-8.5). You can add a small amount of a non-nucleophilic organic base like triethylamine (TEA) to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with a dilute aqueous HCl solution to remove any remaining DTT and its oxidized form.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter and concentrate the solution.
-
Purify by flash column chromatography as described in Protocol 1.
-
Protocol 3: Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a powerful and economical reducing agent.[10]
Materials:
-
Impure this compound
-
Sodium Borohydride (NaBH₄)
-
Ethanol or a mixture of THF and Methanol
-
Dilute hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: Dissolve the impure thiol in ethanol or a THF/methanol mixture.
-
NaBH₄ Addition: Cool the solution in an ice bath (0 °C). Carefully add sodium borohydride (2-3 molar equivalents relative to the disulfide) portion-wise. Be cautious as hydrogen gas will be evolved.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
Quenching:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add dilute HCl or saturated aqueous NH₄Cl to quench the excess NaBH₄ and hydrolyze the borate esters.[12] Continue adding until the gas evolution ceases.
-
-
Extraction:
-
Extract the aqueous mixture with ethyl acetate (3 times).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter, concentrate, and purify by flash column chromatography as described in the previous protocols.
-
Comparison of Reduction Methods
| Feature | TCEP | DTT | Sodium Borohydride (NaBH₄) |
| Selectivity | High | High | Moderate (can reduce other functional groups) |
| Reaction Speed | Fast | Moderate | Fast |
| Odor | Odorless | Strong, unpleasant odor | Odorless |
| Stability | Air-stable | Prone to air oxidation | Decomposes in protic solvents |
| pH Range | Wide (effective from acidic to basic) | Optimal at pH > 7 | Typically performed in alcoholic solvents |
| Workup | Relatively straightforward | Requires acidic wash to remove | Requires careful quenching |
| Cost | Higher | Moderate | Lower |
Frequently Asked Questions (FAQs)
Q: Will the trifluoromethyl group be affected by these reducing agents?
A: The trifluoromethyl group is generally very stable and will not be reduced by TCEP, DTT, or sodium borohydride under the conditions described.[11][13]
Q: My thiol is re-oxidizing to the disulfide after purification. How can I prevent this?
A: Thiols can re-oxidize upon exposure to air, especially over time.[5] To minimize this, it is advisable to:
-
Work under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during the final concentration and storage steps.
-
Store the purified thiol in a tightly sealed container in a refrigerator or freezer.
-
If the thiol is to be used in a subsequent reaction, it is best to use it as soon as possible after purification.
Q: Can I use an extractive workup alone to remove the disulfide?
A: It is highly unlikely that a simple extraction will effectively separate the thiol from its disulfide. Both compounds are likely to have similar solubilities in common organic solvents. The most reliable method is to convert the disulfide back to the desired thiol before purification.
Q: How do I choose the right solvent system for flash chromatography?
A: The ideal solvent system for flash chromatography is one that gives a good separation of your thiol and any remaining impurities on a TLC plate.[1][2][7] A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. You can test different ratios of these solvents by TLC to find a system where the thiol has an Rf value of approximately 0.2-0.4.
References
- 1. Chromatography [chem.rochester.edu]
- 2. silicycle.com [silicycle.com]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sorbtech.com [sorbtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 11. reddit.com [reddit.com]
- 12. mstechno.co.jp [mstechno.co.jp]
- 13. The Main Preparation Method Of Tris (2-Carboxyethyl) Phosphine Hydrochloride(TCEP-HCI) [yacooscience.com]
Improving the yield of S-alkylation reactions with 2-(Trifluoromethyl)phenylmethanethiol
Welcome to the technical support center for S-alkylation reactions involving 2-(Trifluoromethyl)phenylmethanethiol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, in-depth solutions to optimize your reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My S-alkylation reaction with this compound is showing low yield. What are the likely causes and how can I improve it?
Low yields in S-alkylation reactions with this substrate can often be attributed to several factors, primarily related to the properties of the thiol and the reaction conditions.
Underlying Causes & Solutions:
-
Incomplete Deprotonation of the Thiol: this compound is more acidic than simple alkyl thiols due to the electron-withdrawing trifluoromethyl group, but complete deprotonation to the thiolate is crucial for initiating the nucleophilic attack.[1][2] The thiolate is a much stronger nucleophile than the neutral thiol.[1][3]
-
Solution: Ensure you are using a sufficiently strong base and appropriate stoichiometry. While weaker bases like potassium carbonate can be effective, stronger bases such as sodium hydride (NaH) or sodium hydroxide (NaOH) often lead to more complete and faster deprotonation.[1][4] Always use at least one equivalent of the base.
-
-
Side Reactions: The primary competing reaction is over-alkylation, where the desired thioether product acts as a nucleophile and reacts with another molecule of the alkylating agent to form a sulfonium salt.[4][5] Another common side reaction is the oxidation of the thiol to form a disulfide, especially if the reaction is exposed to air.[1][6][7]
-
Solution for Over-alkylation: Use a slight excess of the thiol relative to the alkylating agent. This ensures the alkylating agent is consumed before it can react with the product.[4][5] Alternatively, using thiourea as the sulfur source can prevent over-alkylation by forming an intermediate isothiouronium salt which is then hydrolyzed to the thiol.[2][4][5]
-
Solution for Oxidation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[8]
-
-
Poor Choice of Solvent: The solvent plays a critical role in an SN2 reaction.
Question 2: I am observing the formation of a significant amount of disulfide byproduct. How can I prevent this?
Disulfide formation is a common oxidative side reaction for thiols.[1][6][7]
Root Cause Analysis and Mitigation:
-
Oxygen Exposure: The thiol can be readily oxidized to the corresponding disulfide in the presence of oxygen, a reaction that is often base-catalyzed.
-
Preventative Measure: De-gas your solvent before use and maintain an inert atmosphere (N₂ or Ar) throughout the reaction and workup.
-
-
Presence of Oxidizing Agents: Trace amounts of oxidizing impurities in your reagents or solvent can also lead to disulfide formation.
-
Preventative Measure: Use freshly distilled or high-purity solvents and ensure your reagents are of appropriate quality.
-
Question 3: The reaction seems to be very slow. What parameters can I adjust to increase the reaction rate?
Several factors can influence the rate of an S-alkylation reaction.
Strategies for Rate Enhancement:
-
Increase Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. However, be cautious, as excessive heat can promote side reactions. A temperature range of room temperature to 60 °C is a good starting point to explore.
-
Choice of Base and Solvent: As mentioned, a stronger base will generate the more nucleophilic thiolate faster.[1][4] The choice of a polar aprotic solvent will also enhance the nucleophilicity of the thiolate.[5][9]
-
Nature of the Alkylating Agent: The reactivity of the alkylating agent follows the order I > Br > Cl. If your reaction is slow with an alkyl chloride, switching to the corresponding bromide or iodide will increase the rate.
Experimental Protocols
General Protocol for S-Alkylation of this compound
This protocol provides a robust starting point for the S-alkylation using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Brine solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.
-
Carefully add sodium hydride (1.1 equivalents) to the DMF with stirring.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the NaH suspension. Stir for 30 minutes at room temperature to ensure complete deprotonation.
-
Add the alkyl halide (1.05 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC). Gentle heating (40-50 °C) can be applied if the reaction is slow.
-
Upon completion, carefully quench the reaction by the slow addition of water or brine.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for low-yield S-alkylation reactions.
Data Summary
The choice of base and solvent significantly impacts the yield of S-alkylation reactions. The following table summarizes typical outcomes.
| Base (equivalents) | Solvent | Temperature (°C) | Typical Yield (%) | Key Observations |
| K₂CO₃ (1.5) | Acetone | 56 (reflux) | 60-75 | Slower reaction times, potential for incomplete reaction. |
| NaOH (1.2) | Ethanol | 25 | 75-85 | Good yields, but risk of competing elimination with secondary/tertiary halides. |
| NaH (1.1) | DMF | 25 | 85-95 | High yields, fast reaction times. Requires careful handling of NaH. |
| Cs₂CO₃ (1.5) | Acetonitrile | 25 | 80-90 | Mild and effective, particularly for sensitive substrates. |
Reaction Mechanism Overview
The S-alkylation of a thiol with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Caption: General SN2 mechanism for S-alkylation of thiols.
This guide provides a foundational understanding and practical solutions for the S-alkylation of this compound. For more specific issues, please do not hesitate to reach out to our technical support team.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Thiol - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.7 Thiols and Sulfides - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 8. US4788012A - Process for the preparation of benzyl trifluoromethyl sulfide - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Characterization of 2-(Trifluoromethyl)phenylmethanethiol
Welcome to the technical support center for 2-(Trifluoromethyl)phenylmethanethiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this compound. As a potent thiol, this compound's unique electronic properties, conferred by the trifluoromethyl group, make it a valuable building block in medicinal chemistry and materials science. However, its reactivity and air-sensitivity demand careful handling and specialized analytical approaches. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experimental results.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and analysis of this compound, providing insights into their root causes and practical solutions.
Synthesis and Purification Challenges
Problem: Low Yield or Incomplete Reaction During Synthesis
-
Probable Cause: The primary synthesis route to this compound often involves the reduction of the corresponding disulfide or the reaction of a benzyl halide with a sulfur source. Incomplete reactions can stem from poor quality starting materials, insufficient reagent stoichiometry, or non-optimal reaction conditions.
-
Solution:
-
Starting Material Purity: Ensure the purity of the starting material, such as 2-(trifluoromethyl)benzyl bromide, by NMR or GC-MS before use.
-
Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the sulfur source, such as sodium thiomethoxide or thiourea followed by hydrolysis, to drive the reaction to completion.
-
Inert Atmosphere: Thiols are highly susceptible to oxidation.[1] Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent the formation of the corresponding disulfide, bis(2-(trifluoromethyl)phenyl)methyl disulfide.
-
Solvent Choice: Employ a dry, degassed aprotic solvent like THF or DMF to ensure the solubility of reactants and prevent side reactions.
-
Problem: Difficulty in Removing Impurities During Purification
-
Probable Cause: Common impurities include the starting benzyl halide, the corresponding disulfide, and potentially over-oxidation products. The similar polarities of the desired thiol and the disulfide can make chromatographic separation challenging.
-
Solution:
-
Aqueous Work-up: A mild aqueous work-up with a reducing agent, such as sodium bisulfite, can help to cleave any disulfide formed back to the thiol.
-
Column Chromatography: Use silica gel chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate gradient). To minimize on-column oxidation, the silica gel can be pre-treated with a solution of a reducing agent and dried, or the chromatography can be performed with solvents sparged with an inert gas.
-
Distillation: If the compound is thermally stable, vacuum distillation can be an effective purification method to separate the volatile thiol from non-volatile impurities.
-
Analytical Characterization Issues
Problem: Discrepancies in ¹H NMR, including unexpected peaks or peak broadening.
-
Probable Cause: The presence of the disulfide impurity is the most common cause of unexpected peaks. Peak broadening, particularly of the thiol proton, can be due to chemical exchange with residual water or paramagnetic impurities. The trifluoromethyl group can also lead to complex splitting patterns.
-
Solution:
-
Sample Preparation: Prepare the NMR sample using a high-purity deuterated solvent. To minimize oxidation, the solvent should be degassed, and the sample prepared under an inert atmosphere if possible.
-
Identification of Impurities: The disulfide impurity will show a singlet for the benzylic protons at a slightly different chemical shift than the thiol. Spiking the sample with a small amount of an oxidizing agent (e.g., a drop of hydrogen peroxide) will increase the intensity of the disulfide peak, confirming its identity.
-
Thiol Proton Signal: The thiol proton (-SH) signal is often broad and may not be observed. Its chemical shift is highly dependent on concentration and solvent. To confirm its presence, a D₂O exchange experiment can be performed; the -SH peak will disappear upon shaking the NMR tube with a drop of D₂O.
-
¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR is a powerful tool for assessing purity.[2][3] A single, sharp peak is expected for the pure compound. The presence of multiple peaks in the ¹⁹F NMR spectrum is a strong indicator of impurities.
-
Expected NMR Data for this compound:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~7.2-7.8 | Multiplet | Aromatic protons. |
| ¹H | ~3.8-4.0 | Singlet or Doublet | Benzylic protons (-CH₂-). May show coupling to the thiol proton. |
| ¹H | ~1.5-2.0 | Broad Singlet or Triplet | Thiol proton (-SH). Position is variable. |
| ¹³C | ~125-140 | Multiple signals | Aromatic carbons. |
| ¹³C | ~25-30 | Single signal | Benzylic carbon (-CH₂-). |
| ¹⁹F | ~ -60 to -65 | Singlet | Trifluoromethyl group (-CF₃). |
Note: These are estimated values based on analogous structures. Actual shifts may vary.[4][5][6][7][8]
Problem: Absence of the molecular ion peak or unexpected fragmentation patterns.
-
Probable Cause: Thiols can be unstable in the ion source, leading to fragmentation and a weak or absent molecular ion peak. The presence of the disulfide will also complicate the mass spectrum.
-
Solution:
-
Soft Ionization Techniques: Employ soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and enhance the observation of the molecular ion.
-
Disulfide Identification: The mass spectrum of the disulfide impurity will show a molecular ion peak at double the mass of the thiol minus two hydrogens.
-
Fragmentation Analysis: The fragmentation pattern is expected to show the loss of the thiol group (-SH) and the trifluoromethyl group (-CF₃). The base peak is often the tropylium ion formed from the benzyl moiety.[9][10]
-
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 192.03
-
Key Fragments:
-
m/z = 159 ([M-SH]⁺)
-
m/z = 123 ([M-CF₃]⁺)
-
m/z = 91 ([C₇H₇]⁺, tropylium ion)
-
Problem: Peak tailing and poor peak shape.
-
Probable Cause: Thiols are known to interact with the silica support of reverse-phase columns, leading to peak tailing. This is often exacerbated by the presence of metal impurities in the silica matrix.
-
Solution:
-
Column Selection: Use a high-purity, end-capped C18 column or a column with a stationary phase designed for the analysis of polar compounds.
-
Mobile Phase Optimization:
-
Acidic Modifier: Add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This will protonate residual silanols on the stationary phase, reducing their interaction with the thiol.
-
Organic Modifier: Use acetonitrile as the organic modifier, as it often provides better peak shapes for polar compounds compared to methanol.
-
-
Sample Diluent: Dissolve the sample in the mobile phase to avoid solvent mismatch effects that can lead to peak distortion.
-
Problem: Appearance of a new peak during the analysis, often with increasing run time.
-
Probable Cause: On-column oxidation of the thiol to the disulfide. This can be catalyzed by metal impurities in the HPLC system or stationary phase.
-
Solution:
-
Degas Mobile Phase: Thoroughly degas the mobile phase to remove dissolved oxygen.
-
Inert System: If possible, use an HPLC system with biocompatible components to minimize metal contamination.
-
Fresh Samples: Analyze samples as soon as they are prepared to minimize oxidation in the autosampler.
-
DOT Diagram: Troubleshooting HPLC Peak Tailing
Caption: Decision workflow for troubleshooting HPLC peak tailing.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: To ensure the long-term stability of this compound, it should be stored under an inert atmosphere (argon or nitrogen) at 2-8 °C in a tightly sealed container. It is sensitive to air and moisture, and exposure can lead to oxidation to the corresponding disulfide. For solutions, use degassed solvents and store under an inert atmosphere.
Q2: What safety precautions should be taken when handling this compound?
A: this compound is a thiol and should be handled in a well-ventilated fume hood.[11][12][13][14][15] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Thiols are known for their strong, unpleasant odors. All waste containing this compound should be treated with a bleach solution to oxidize the thiol before disposal according to institutional guidelines.
Q3: How can I confirm the presence of the disulfide impurity in my sample?
A: The disulfide can be identified by several analytical techniques:
-
TLC: The disulfide will have a slightly different Rf value than the thiol.
-
¹H NMR: The benzylic protons of the disulfide will appear as a singlet at a different chemical shift compared to the thiol.
-
MS: The disulfide will have a molecular ion peak at m/z 382, corresponding to the dimer.
-
HPLC: The disulfide will elute as a separate peak, typically with a longer retention time than the thiol.
Q4: Can I use this compound in aqueous solutions?
A: While this compound has limited solubility in water, it can be used in aqueous buffers with the addition of a co-solvent like DMSO or ethanol. However, be aware that the rate of oxidation to the disulfide is significantly increased in aqueous solutions, especially at neutral or basic pH.[16] It is recommended to use freshly prepared solutions and to deoxygenate the buffer prior to use.
Q5: The ¹⁹F NMR of my sample shows a single peak, but the ¹H NMR is complex. Is my sample pure?
A: A single peak in the ¹⁹F NMR is a good indication of purity with respect to other trifluoromethyl-containing species. However, the complexity in the ¹H NMR could be due to non-fluorinated impurities or second-order coupling effects in the aromatic region. To confirm purity, it is essential to use orthogonal analytical techniques such as HPLC or GC-MS in conjunction with NMR.
DOT Diagram: Workflow for Purity Assessment
Caption: Integrated workflow for the purity assessment of the target compound.
References
- 1. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. compoundchem.com [compoundchem.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. Benzenemethanethiol [webbook.nist.gov]
- 10. Showing Compound Phenylmethanethiol (FDB000803) - FooDB [foodb.ca]
- 11. westliberty.edu [westliberty.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. tcichemicals.com [tcichemicals.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Scaling the Synthesis of 2-(Trifluoromethyl)phenylmethanethiol
Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)phenylmethanethiol. This guide is designed for researchers, chemists, and drug development professionals who are looking to implement or scale up this synthesis. As a molecule of interest in medicinal chemistry and materials science, robust and reproducible synthesis is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing common challenges and frequently asked questions to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially adaptable method is the nucleophilic substitution reaction of 2-(trifluoromethyl)benzyl bromide with a sulfur nucleophile. The two most common sulfur sources for this transformation are sodium hydrosulfide (NaSH) and thiourea followed by hydrolysis. The thiourea route is often preferred as it avoids the direct handling of highly odorous and reactive sodium hydrosulfide and typically results in higher purity products.[1][2][3]
Q2: What are the primary safety concerns associated with this synthesis?
A2: There are two main categories of hazards:
-
Reagent Hazards : The starting material, 2-(trifluoromethyl)benzyl bromide, is a lachrymator and irritant. It can cause severe skin and eye irritation.[4]
-
Product & Byproduct Hazards : The product, this compound, is a thiol. Thiols are notorious for their powerful and unpleasant odors, which can be detected at extremely low concentrations (ppm or even ppb levels).[5] Accidental release of the smell can cause nausea and headaches and may trigger safety alerts, as thiols are used as odorants in natural gas.[5][6] Proper handling and waste quenching procedures are not just recommended; they are essential.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress. You can spot the reaction mixture against the starting material (2-(trifluoromethyl)benzyl bromide). The disappearance of the starting material spot and the appearance of a new, lower Rf spot (thiols are generally more polar than the corresponding benzyl bromides) indicate the reaction is proceeding. A UV lamp is required for visualization.
Q4: My final product has a persistent, foul odor even after purification. How can I eliminate it?
A4: The odor is inherent to the thiol functional group. While you cannot change the molecule's nature, you can minimize residual odor in the lab environment. All glassware that comes into contact with the thiol should be immediately quenched in a bleach bath (a 1:1 mixture of commercial bleach and water is effective) to oxidize the thiol to less odorous sulfonic acids.[7] This should be done inside a fume hood. Disposable items like gloves and contaminated paper towels should be sealed in a plastic bag before being placed in a designated hazardous waste container.[5]
Detailed Experimental Protocol: Two-Step Synthesis via Isothiouronium Salt
This protocol details the synthesis from 2-(trifluoromethyl)benzyl bromide using thiourea, a robust method that avoids the direct use of metal hydrosulfides.
Step 1: Formation of the S-[2-(Trifluoromethyl)benzyl]isothiouronium Bromide
-
Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (1.2 eq) to ethanol (5 mL per 1 g of benzyl bromide).
-
Reagent Addition : To this stirring suspension, add 2-(trifluoromethyl)benzyl bromide (1.0 eq).
-
Reaction : Heat the mixture to reflux (approximately 78 °C). The reaction is typically complete within 3-4 hours. Monitor by TLC until the starting benzyl bromide spot is consumed.
-
Isolation : Allow the mixture to cool to room temperature. The isothiouronium salt will precipitate as a white solid. Collect the solid by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting material. The salt can be used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
Setup : In a round-bottom flask under a nitrogen or argon atmosphere, add the isothiouronium salt from the previous step to a 10% aqueous sodium hydroxide (NaOH) solution (3 eq).
-
Reaction : Heat the mixture to reflux for 2-3 hours. The hydrolysis of the salt to the thiol will occur.
-
Workup : Cool the reaction mixture to 0 °C in an ice bath. Carefully acidify the solution with 3M hydrochloric acid (HCl) until it is acidic (pH ~2-3). This protonates the thiolate to form the thiol.
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing & Drying : Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a clear oil.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Yield of the Final Thiol Product.
-
Potential Cause A: Incomplete Hydrolysis. The hydrolysis of the isothiouronium salt is a critical step. Insufficient base or reaction time can lead to poor conversion.
-
Solution: Ensure at least 3 equivalents of a strong base like NaOH are used. Confirm the hydrolysis has gone to completion by heating for an adequate time (2-3 hours at reflux) before acidification.
-
-
Potential Cause B: Oxidation of Product. During the basic workup, the intermediate sodium thiolate is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of a disulfide dimer.
-
Solution: Perform the hydrolysis and the initial stages of the workup (until acidification) under an inert atmosphere of nitrogen or argon.[8] Using degassed solvents and water can further minimize this side reaction.
-
Problem 2: The Major Impurity is a Disulfide.
-
Potential Cause: Air Oxidation. Thiols can readily oxidize to form disulfides, especially at a basic pH or upon prolonged exposure to air.[8] This is often observed if the product is stored improperly or if the workup is not performed under inert conditions.
-
Solution 1 (Prevention): As mentioned above, maintain an inert atmosphere during the reaction and workup. When storing the final product, do so in a tightly sealed container under nitrogen or argon at a low temperature (-20 °C is recommended).[8]
-
Solution 2 (Remediation): If a significant amount of disulfide has formed, it can potentially be reduced back to the thiol. A gentle reducing agent like sodium borohydride (NaBH₄) can be used, though this may not be compatible with other functional groups and adds an extra step to the synthesis.
-
Problem 3: A Significant Amount of Dibenzyl Thioether is Formed.
-
Potential Cause: S-Alkylation Side Reaction. The thiolate anion formed during the reaction is a potent nucleophile. If unreacted 2-(trifluoromethyl)benzyl bromide is still present, the thiolate can attack it, forming a thioether byproduct.[3]
-
Solution: This issue is more common when using direct thiolating agents like NaSH. The thiourea method largely avoids this by separating the formation of the sulfur nucleophile from the initial alkylation. If this byproduct is still observed, ensure a slight excess of thiourea is used in the first step and that the reaction goes to completion before hydrolysis. Adding the benzyl bromide slowly to the solution of the sulfur nucleophile can also help minimize this.[3]
-
Problem 4: The Reaction Stalls During the Formation of the Isothiouronium Salt.
-
Potential Cause: Poor Quality Reagents. The 2-(trifluoromethyl)benzyl bromide may have hydrolyzed over time if stored improperly. The thiourea may also be of low purity.
-
Solution: Use fresh 2-(trifluoromethyl)benzyl bromide. If its purity is suspect, it can be checked by ¹H NMR. Ensure the thiourea is from a reliable source. Using a higher quality, anhydrous solvent can also improve reaction rates.
-
Data Summary Table
| Parameter | Value / Condition | Rationale |
| Starting Material | 2-(Trifluoromethyl)benzyl bromide | Commercially available and reactive towards nucleophilic substitution. |
| Sulfur Source | Thiourea | Less odorous and safer to handle than NaSH; minimizes thioether byproduct formation.[1] |
| Solvent (Step 1) | Ethanol | Good solvent for both thiourea and the benzyl bromide; allows for easy reflux conditions. |
| Base (Step 2) | Sodium Hydroxide (NaOH) | Strong base required for efficient hydrolysis of the isothiouronium salt. |
| Atmosphere | Inert (N₂ or Ar) for Step 2 | Prevents oxidation of the intermediate thiolate and final thiol product to the disulfide.[8] |
| Typical Yield | 70-85% | This range is achievable with careful execution and purification. |
| Purification | Vacuum Distillation / Column Chromatography | Effective for removing non-volatile impurities and residual starting materials. |
Visualized Workflows and Mechanisms
To clarify the process and potential pitfalls, the following diagrams illustrate the synthetic workflow and the key reaction pathways.
Caption: Overall workflow for the synthesis of this compound.
Caption: Key reaction pathways: desired reaction and major side reactions.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling and Disposal of 2-(Trifluoromethyl)phenylmethanethiol
Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. The information provided is based on the best available data for structurally related compounds and general principles of laboratory safety for thiols. 2-(Trifluoromethyl)phenylmethanethiol is a compound with limited specific safety data available; therefore, it should be handled with the utmost caution, treating it as a potentially hazardous substance. Always consult your institution's safety officer and the most current Safety Data Sheet (SDS) for any chemical you are working with.
Introduction
This compound is a specialized reagent that, due to its trifluoromethylphenyl moiety, holds potential in medicinal chemistry and materials science.[1] The presence of the thiol group, however, necessitates stringent safety protocols. Thiols, also known as mercaptans, are notorious for their potent, unpleasant odors, and many exhibit moderate to high toxicity.[2] This guide provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting protocols to ensure the safe handling and disposal of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
General Safety & Handling
Q1: What are the primary hazards associated with this compound?
-
High Acute Toxicity: Potentially harmful or fatal if inhaled or swallowed.[3]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[3][4]
-
Potent Odor: Like most thiols, it will have an extremely foul and pervasive smell, which can cause nuisance and may lead to headache and nausea.[2]
-
Environmental Hazard: May be toxic to aquatic life.[5]
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A2: A comprehensive PPE strategy is crucial. The following table outlines the minimum requirements.
| PPE Category | Item | Specifications |
| Engineering Controls | Chemical Fume Hood | All manipulations must be conducted in a certified chemical fume hood to control vapor inhalation and odor.[2][6] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves with a minimum thickness of >0.11 mm are recommended. Always inspect gloves before use.[6] |
| Eye and Face Protection | Safety Goggles | Tightly fitting safety goggles with side shields are required.[2][7] |
| Skin and Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against splashes.[6] |
| Respiratory Protection | Respirator | If there is a risk of exposure limits being exceeded or in the event of a spill, a full-face respirator with an appropriate cartridge for organic vapors should be used.[7][8] |
Q3: How should I properly store this compound?
A3: Proper storage is critical to maintain chemical integrity and prevent accidental release.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7]
-
Keep away from heat, sparks, open flames, and strong oxidizing agents.[4][5]
-
Segregate from incompatible materials such as strong acids and bases.[3]
-
For enhanced odor control, consider storing the primary container within a labeled, sealed secondary container in a ventilated cabinet.[9]
Experimental Troubleshooting
Q4: I'm experiencing a persistent, foul odor in the lab even after my experiment is complete. What should I do?
A4: This is a common issue with thiols. The odor can cling to surfaces and equipment.
-
Immediate Action: Ensure all containers of the thiol are tightly sealed. Check for any small spills or contaminated equipment.
-
Decontamination: All glassware, stir bars, needles, and other equipment that came into contact with the thiol should be decontaminated immediately. This is best done by rinsing and then soaking them in a bleach solution (sodium hypochlorite) within the fume hood.[2][9] A 24-hour soak may be necessary for complete odor neutralization.[2]
-
Waste: Dispose of any contaminated disposable items, such as gloves and paper towels, as hazardous waste. Seal them in a plastic bag before placing them in the designated waste container to minimize odor escape.[2][9]
-
Ventilation: Ensure the fume hood is operating correctly and continue to ventilate the area.
Q5: My reaction is sensitive to air, but I'm concerned about the thiol's odor escaping my apparatus. How can I manage this?
A5: For air-sensitive reactions involving potent thiols, a closed system with an exit trap is recommended. The exhaust from your reaction vessel (e.g., from a condenser or bubbler) should be directed through a bleach trap to neutralize the thiol vapors before they enter the fume hood exhaust.[2][9]
Caption: Experimental setup with a bleach trap for odor control.
Emergency Procedures
Q6: What is the first aid procedure for skin or eye contact with this compound?
A6: Immediate action is critical to minimize injury.
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing.[10] Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Inhalation: Move the exposed person to fresh air at once.[10] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[7]
Q7: How do I handle a small spill of this compound?
A7: For a small spill contained within the fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Ensure PPE: Don appropriate PPE, including a respirator if necessary.
-
Containment: Cover the spill with an inert absorbent material like sand, earth, or vermiculite.[4]
-
Collection: Carefully scoop the absorbent material into a designated, sealable container for hazardous waste.[2]
-
Decontamination: Wipe the spill area with a cloth soaked in a bleach solution.[2] Place the cloth in the hazardous waste container.
-
Disposal: Label the waste container appropriately and arrange for its disposal according to your institution's hazardous waste procedures.[8]
Caption: Workflow for handling a small chemical spill.
Q8: When should a spill be considered major and require professional assistance?
A8: You should evacuate and seek professional help if:
-
The spill occurs outside of a fume hood.
-
The spill is large in volume (consult your institution's guidelines).
-
You feel unwell or are experiencing symptoms of exposure.
-
The spill poses a fire hazard.[11] In these situations, evacuate the area, close the doors, and contact your institution's emergency response team or local fire department.[11]
Disposal
Q9: How do I dispose of waste containing this compound?
A9: All waste containing this compound, including excess reagent, reaction mixtures, and contaminated materials, must be treated as hazardous waste.[8]
-
Liquid Waste: Collect in a properly labeled, sealed, and chemically compatible waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers).
-
Solid Waste: Contaminated items like gloves, absorbent pads, and silica gel should be double-bagged, sealed to contain odors, and placed in a designated solid hazardous waste container.[2]
-
Deodorizing Waste: For liquid waste containing significant amounts of the thiol, it can be slowly added to a stirred bleach solution in a fume hood to neutralize the odor before being collected in a hazardous waste container.[9] Caution: This is an oxidative reaction and may be exothermic. Proceed with care and on a small scale initially. The resulting neutralized solution must still be disposed of as hazardous waste.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbull.com [chemicalbull.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. research.columbia.edu [research.columbia.edu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. spectrumchemical.com [spectrumchemical.com]
Validation & Comparative
A Comparative Analysis of Thiol Reactivity: 2-(Trifluoromethyl)phenylmethanethiol vs. Phenylmethanethiol
A Technical Guide for Researchers in Drug Discovery and Organic Synthesis
In the landscape of modern drug development and synthetic chemistry, the nuanced reactivity of thiol-containing molecules is of paramount importance. These organosulfur compounds are pivotal intermediates and pharmacophores. This guide provides a detailed comparative analysis of the reactivity of 2-(Trifluoromethyl)phenylmethanethiol and its unsubstituted counterpart, phenylmethanethiol. We will delve into the electronic factors governing their reactivity, supported by physicochemical data and detailed experimental protocols for quantitative comparison.
Theoretical Framework: The Inductive Effect of the Trifluoromethyl Group
The fundamental difference in the reactivity of these two thiols stems from the potent electronic influence of the trifluoromethyl (-CF3) group. The -CF3 group is a strong electron-wielding group, primarily due to the high electronegativity of fluorine atoms.[1][2] This manifests as a powerful negative inductive effect (-I effect), which significantly alters the electron density of the aromatic ring and, consequently, the properties of the adjacent benzylic thiol group.[3]
In this compound, the -CF3 group at the ortho position withdraws electron density from the phenyl ring. This electronic pull extends to the benzylic carbon and, subsequently, to the sulfur atom of the thiol. This has two major consequences for its reactivity:
-
Increased Acidity (Lower pKa): The electron-withdrawing nature of the -CF3 group stabilizes the thiolate anion (Ar-CH2-S⁻) formed upon deprotonation. By delocalizing the negative charge, it makes the thiol a stronger acid. A lower pKa value for this compound compared to phenylmethanethiol is therefore predicted. The thiolate anion is a significantly more potent nucleophile than the neutral thiol; thus, a lower pKa can lead to a higher concentration of the more reactive species at a given pH.[4][5]
-
Modulated Nucleophilicity: While a lower pKa increases the concentration of the highly nucleophilic thiolate, the strong electron-withdrawing effect of the -CF3 group also intrinsically decreases the electron density on the sulfur atom. This can lead to a reduction in the inherent nucleophilicity of the thiol and its corresponding thiolate. The overall observed reactivity in nucleophilic substitution reactions will be a balance of these two opposing factors.
Phenylmethanethiol, lacking this strong electron-withdrawing substituent, serves as our baseline for "unperturbed" reactivity. Its physicochemical properties are well-documented, with a pKa of approximately 9.43.[6][7][8]
Physicochemical Properties
A direct comparison of key physicochemical properties provides a quantitative basis for understanding the reactivity differences.
| Property | Phenylmethanethiol | This compound | Rationale for Difference |
| pKa | ~9.43[6][7][8] | Predicted to be < 9.43 | The strong electron-withdrawing -CF3 group stabilizes the thiolate conjugate base, increasing acidity. |
| Nucleophilicity | Baseline | Context-Dependent | Influenced by the interplay between increased thiolate concentration (due to lower pKa) and decreased intrinsic nucleophilicity of the sulfur atom. |
| Oxidation Potential | Baseline | Predicted to be Higher | The electron-deficient sulfur atom is more resistant to oxidation. |
Experimental Comparison of Reactivity
To empirically validate the theoretical predictions, we can employ several well-established experimental protocols. Here, we detail two representative methods: a thiol alkylation reaction to assess nucleophilicity and an oxidation reaction.
Comparative Kinetics of Thiol Alkylation
A common method to quantify the nucleophilic reactivity of thiols is to monitor their reaction with a suitable electrophile, such as an alkyl halide.[9][10] The progress of the reaction can be tracked by monitoring the disappearance of the thiol or the appearance of the thioether product.
Experimental Protocol: Alkylation with Benzyl Bromide
This protocol outlines a method to compare the rate of S-alkylation of this compound and phenylmethanethiol with benzyl bromide.
Materials:
-
Phenylmethanethiol
-
This compound
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Reaction Setup: In separate, dry reaction vials, prepare solutions of each thiol (e.g., 0.1 M) and an internal standard in anhydrous acetonitrile.
-
Initiation: To each vial, add an equimolar amount of benzyl bromide and a slight excess of potassium carbonate (as a base to facilitate thiolate formation).
-
Sampling: At regular time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., ethyl acetate) and filtering out the potassium carbonate.
-
Analysis: Analyze the quenched aliquots by GC-FID or HPLC to determine the concentration of the remaining thiol and/or the formed thioether product relative to the internal standard.
-
Data Analysis: Plot the concentration of the thiol versus time for both reactions. The initial rate of the reaction can be determined from the slope of this curve, providing a quantitative comparison of their nucleophilic reactivity under these conditions.
Expected Outcome:
The relative rates will depend on the balance between the increased thiolate concentration for the trifluoromethyl-substituted thiol and its potentially lower intrinsic nucleophilicity. It is plausible that at a pH where both thiols are significantly deprotonated, phenylmethanethiol may react faster due to higher intrinsic nucleophilicity. Conversely, at a more neutral pH, the higher acidity of this compound could lead to a greater concentration of the reactive thiolate, potentially resulting in a faster overall reaction rate.
Comparative Oxidation to Disulfides
The susceptibility of a thiol to oxidation is another important measure of its reactivity.[11][12] A common and straightforward method involves oxidation with a mild oxidizing agent, such as molecular bromine on a silica gel support.[13]
Experimental Protocol: Oxidation with Bromine on Silica Gel
This protocol provides a method for the qualitative and semi-quantitative comparison of the oxidation rates of the two thiols.
Materials:
-
Phenylmethanethiol
-
This compound
-
Silica gel
-
Bromine
-
Methylene chloride
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Support Preparation: Prepare hydrated silica gel by adding a small amount of water to silica gel and stirring until a free-flowing solid is obtained.[13]
-
Reaction Setup: In separate flasks, dissolve each thiol in methylene chloride and add the hydrated silica gel.
-
Oxidation: To each flask, add a solution of bromine in methylene chloride dropwise until a faint orange color persists, indicating the consumption of the thiol.[13] Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete (as indicated by TLC), filter the reaction mixture and wash the silica gel with methylene chloride. The combined filtrate contains the disulfide product.
-
Analysis: Compare the time and amount of bromine solution required for the complete conversion of each thiol. A faster reaction time and less bromine required would indicate a greater susceptibility to oxidation.
Expected Outcome:
Due to the electron-withdrawing nature of the -CF3 group, the sulfur atom in this compound is more electron-deficient and therefore less susceptible to oxidation. It is expected that this thiol will react more slowly and may require more oxidizing agent for complete conversion compared to phenylmethanethiol.
Visualizing the Concepts
To better illustrate the theoretical and experimental frameworks, the following diagrams are provided.
Caption: Electronic effects on the thiol group.
Caption: Workflow for comparing thiol reactivity.
Conclusion
The introduction of a trifluoromethyl group at the ortho-position of phenylmethanethiol has a profound impact on its reactivity. The strong electron-withdrawing nature of the -CF3 group increases the acidity of the thiol, which can enhance its reactivity in certain contexts by increasing the concentration of the more nucleophilic thiolate anion. However, this same electronic effect also decreases the intrinsic nucleophilicity of the sulfur atom and renders it more resistant to oxidation.
For researchers and drug development professionals, understanding these competing effects is crucial for predicting reaction outcomes and designing molecules with tailored reactivity profiles. The experimental protocols outlined in this guide provide a practical framework for quantifying these differences and making informed decisions in synthetic planning and drug design.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chembk.com [chembk.com]
- 7. Benzyl mercaptan | 100-53-8 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. Kinetic comparison of 13 homogeneous thiol–X reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
Introduction: The Subtle but Significant Acidity of Phenylmethanethiols
A Comparative Guide to the Acidity of Substituted Phenylmethanethiols for Researchers and Drug Development Professionals
Phenylmethanethiol, also known as benzyl mercaptan, and its substituted derivatives are a class of organosulfur compounds whose acidity plays a pivotal role in various scientific domains. In drug development, the thiol group (-SH) is a crucial functional moiety, most notably in the amino acid cysteine. The reactivity of a cysteine residue within a protein is profoundly influenced by its local microenvironment, which can modulate its acid dissociation constant (pKa). A lower pKa indicates a higher concentration of the more nucleophilic thiolate anion (S⁻) at physiological pH, enhancing its reactivity in crucial biological processes, including enzyme catalysis and redox signaling. Understanding how substituents on the aromatic ring of a model compound like phenylmethanethiol tune the thiol's pKa provides invaluable insight into these more complex biological systems. This guide offers a comparative study of the acidity of these compounds, grounded in physical organic principles and supported by experimental methodologies.
Theoretical Framework: Unpacking Substituent Effects on Thiol Acidity
The acidity of a phenylmethanethiol is determined by the stability of its conjugate base, the phenylmethanethiolate anion, formed upon deprotonation of the thiol group.
R-CH₂-SH + H₂O ⇌ R-CH₂-S⁻ + H₃O⁺
Any factor that stabilizes the negatively charged thiolate anion will shift the equilibrium to the right, resulting in a stronger acid and a lower pKa value. The electronic properties of substituents on the phenyl ring are primary modulators of this stability. These effects can be broadly categorized into two types:
-
Inductive Effects (-I/+I): These are transmitted through the sigma (σ) bonds of the molecule. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or halides (-Cl), possess high electronegativity. They pull electron density away from the thiolate sulfur, dispersing the negative charge and stabilizing the anion. This inductive withdrawal increases acidity (lowers pKa). Conversely, electron-donating groups (EDGs), like alkyl groups (-CH₃), push electron density toward the ring, which slightly destabilizes the anion and decreases acidity (raises pKa).
-
Resonance (Mesomeric) Effects (-M/+M): These effects involve the delocalization of electrons through the pi (π) system of the aromatic ring. A key structural feature of phenylmethanethiols is the methylene (-CH₂-) "spacer" between the phenyl ring and the thiol group. This spacer acts as an electronic insulator, preventing direct resonance delocalization between the ring's π system and the sulfur atom's lone pairs. Consequently, substituent effects in phenylmethanethiols are transmitted primarily through the inductive effect, which is attenuated by distance. This is in stark contrast to substituted benzenethiols (thiophenol derivatives), where the thiol group is directly attached to the ring, allowing for strong resonance interactions that significantly influence acidity.[1]
The Hammett Equation: Quantifying Substituent Influence
The Hammett equation provides a powerful tool for quantifying the influence of meta- and para-substituents on the reactivity and equilibrium of reactions involving benzene derivatives.[2] It is a linear free-energy relationship expressed as:
log(K/K₀) = ρσ
Which can be rewritten in terms of pKa values:
pKa₀ - pKa = ρσ
-
K and pKa are the equilibrium constant and pKa of the substituted compound.
-
K₀ and pKa₀ are the values for the unsubstituted parent compound.
-
σ (Sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
-
ρ (Rho) is the reaction constant , which measures the sensitivity of a given reaction to substituent effects. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, as is the case for acid dissociation where a negative charge is built up in the product (the thiolate anion).[3]
For the dissociation of phenylmethanethiols, a positive ρ value is expected, but its magnitude would be smaller than that for benzenethiols, reflecting the dampening effect of the intervening -CH₂- group.
Comparative Acidity Data
While a comprehensive experimental dataset for a wide range of substituted phenylmethanethiols is not readily consolidated in the literature, we can analyze the available data and make well-founded predictions based on the principles outlined above. The parent compound, phenylmethanethiol, serves as our essential baseline.
| Compound | Substituent (Position) | pKa Value | Data Type |
| Phenylmethanethiol | -H (None) | 9.43 (in H₂O) | Experimental |
| 4-Methoxy-phenylmethanethiol | 4-OCH₃ | 9.93 | Predicted[4][5] |
Analysis of Trends and Predictions:
-
Unsubstituted Phenylmethanethiol (pKa = 9.43): This value serves as the reference point (pKa₀).
-
4-Methoxy Phenylmethanethiol (Predicted pKa = 9.93): The methoxy group (-OCH₃) is an electron-donating group. Its effect increases electron density on the ring, which slightly destabilizes the resulting thiolate anion. This leads to a weaker acid and a higher pKa compared to the parent compound, a trend consistent with the predicted value.[4]
-
4-Nitro Phenylmethanethiol (Predicted Trend): The nitro group (-NO₂) is a very strong electron-withdrawing group (high positive σ value). It would significantly stabilize the negative charge on the thiolate anion through the inductive effect. Therefore, 4-nitro-phenylmethanethiol is predicted to be a much stronger acid than phenylmethanethiol, with a pKa value substantially lower than 9.43.
-
4-Chloro Phenylmethanethiol (Predicted Trend): The chloro group (-Cl) is an electron-withdrawing group through induction. It would stabilize the thiolate anion, making the corresponding thiol more acidic than the parent compound. The pKa for 4-chloro-phenylmethanethiol is expected to be lower than 9.43, but likely not as low as the 4-nitro derivative.
Experimental Methodologies for pKa Determination
Accurate determination of pKa values is critical for validating theoretical predictions. Potentiometric and spectrophotometric titrations are two robust and widely used methods.
Diagram: Experimental Workflow for pKa Determination
Caption: Workflow for potentiometric pKa determination.
Protocol 1: Potentiometric Titration
This method involves monitoring the pH of a solution of the thiol as a standardized base is added incrementally. The pKa is the pH at which the thiol is exactly half-neutralized.
Rationale: This is a direct measure of proton activity as the acid is converted to its conjugate base. It is highly accurate for compounds with sufficient solubility.
Step-by-Step Protocol:
-
Solution Preparation:
-
Accurately weigh approximately 0.1 mmol of the substituted phenylmethanethiol and dissolve it in a suitable solvent mixture (e.g., 50 mL of 20% ethanol in deionized water). The co-solvent is often necessary to ensure the solubility of the organic compound.
-
Prepare a standardized solution of ~0.1 M NaOH in deionized water.
-
-
Apparatus Setup:
-
Place the thiol solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).
-
Begin stirring the solution with a magnetic stirrer.
-
Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, 10.00).
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Crucial Step: Continuously bubble a slow stream of an inert gas (e.g., nitrogen or argon) through the solution. This prevents the oxidation of the thiol to a disulfide, which would consume the analyte and lead to inaccurate results.
-
-
Titration:
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL) using a burette or automated titrator.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (the point of steepest slope) from the curve, often by calculating the first or second derivative of the plot.
-
The volume of titrant at the half-equivalence point is exactly half the volume required to reach the equivalence point.
-
The pKa of the phenylmethanethiol is equal to the pH of the solution at this half-equivalence point.
-
Protocol 2: Spectrophotometric Titration
This method is ideal for compounds that possess a chromophore near the site of ionization and is particularly useful for very small sample quantities or for determining pKa values in complex mixtures.
Rationale: The UV-Vis absorbance spectrum of the protonated thiol (R-SH) often differs from that of the deprotonated thiolate anion (R-S⁻). By monitoring the change in absorbance at a specific wavelength as a function of pH, one can determine the pKa.
Step-by-Step Protocol:
-
Wavelength Selection:
-
Prepare two stock solutions of the phenylmethanethiol at the same concentration (~0.05 mM).
-
Adjust one solution to a highly acidic pH (e.g., pH 2 with HCl) to ensure only the R-SH form is present.
-
Adjust the other solution to a highly basic pH (e.g., pH 12 with NaOH) to ensure only the R-S⁻ form is present.
-
Scan the UV-Vis spectrum (e.g., 220-400 nm) for both solutions.
-
Identify a wavelength (λ_max_) where the difference in absorbance between the acidic and basic forms is maximal.
-
-
Sample Preparation:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 8.0 to 11.0 in 0.5 pH unit increments).
-
Add an identical, small aliquot of a concentrated stock solution of the phenylmethanethiol to each buffer solution to create a set of samples with constant analyte concentration but varying pH.
-
-
Measurement:
-
Measure the absorbance of each buffered sample at the predetermined λ_max_.
-
-
Data Analysis:
-
Plot the measured absorbance (y-axis) against the pH of the buffer solutions (x-axis). This will generate a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve, which corresponds to the pH where the absorbance is exactly halfway between the minimum (fully protonated) and maximum (fully deprotonated) values.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, A_max is the absorbance of the basic form, and A_min is the absorbance of the acidic form.
-
Visualization of Electronic Effects
The stability of the thiolate anion is the key to understanding the acidity of phenylmethanethiols. The following diagram illustrates how substituents influence this stability.
Caption: Influence of substituents on thiolate anion stability.
Conclusion
The acidity of substituted phenylmethanethiols is a direct function of the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups increase acidity (lower pKa) by inductively stabilizing the conjugate thiolate anion, while electron-donating groups have the opposite effect. The presence of the methylene spacer distinguishes this class of compounds from benzenethiols by insulating the sulfur center from direct resonance effects, resulting in a more muted, induction-dominated response to substitution. The experimental determination of these pKa values, achievable through robust methods like potentiometric and spectrophotometric titration, provides essential data for researchers in medicinal chemistry and materials science, enabling the rational design of molecules with finely tuned reactivity.
References
- 1. The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. chembk.com [chembk.com]
- 5. 4-METHOXYBENZYL MERCAPTAN | 6258-60-2 [chemicalbook.com]
Comparative Biological Activities of Compounds Derived from 2-(Trifluoromethyl)phenylmethanethiol: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive comparison of the biological activities of compounds conceptually derived from 2-(trifluoromethyl)phenylmethanethiol, a versatile starting material for the synthesis of novel therapeutic agents. We will delve into their anticancer, anti-inflammatory, and antiparasitic properties, presenting supporting experimental data and detailed protocols to inform and guide researchers in the field of drug development.
Anticancer Activity: Targeting Androgen-Independent Prostate Cancer
Prostate cancer is a leading cause of cancer-related death in men, and the development of resistance to androgen deprivation therapy remains a significant clinical challenge. Compounds bearing the trifluoromethylphenyl moiety have shown promise in targeting androgen receptor (AR)-independent prostate cancer.
Comparative Efficacy of α-Trifluoromethyl Chalcones
A series of α-trifluoromethyl chalcones have been synthesized and evaluated for their antiproliferative activities against androgen-independent prostate cancer cell lines. The data below compares the efficacy of a lead compound from this class with existing chemotherapeutic agents.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| α-Trifluoromethyl Chalcone 5 | PC-3 (Prostate) | 0.14 | [1] |
| DU145 (Prostate) | 0.28 | [1] | |
| Docetaxel | PC-3 (Prostate) | ~0.002-0.005 | Literature Value |
| Enzalutamide | LNCaP (Androgen-Dependent Prostate) | ~1-5 | [2] |
Analysis: The α-trifluoromethyl chalcone 5 demonstrates potent sub-micromolar activity against androgen-independent prostate cancer cell lines, a critical advantage in treating castration-resistant prostate cancer. While not as potent as docetaxel, its distinct mechanism of action and efficacy in resistant cell lines make it a compelling lead for further development.
Mechanism of Action: Bypassing Androgen Receptor Dependence
Androgen-independent prostate cancer cells utilize various signaling pathways to survive and proliferate despite low androgen levels. These can include the activation of growth factor receptor pathways (e.g., EGFR), downstream signaling cascades like PI3K/Akt and MAPK, and the expression of AR splice variants that are constitutively active. The α-trifluoromethyl chalcones appear to induce cell cycle arrest at the G2/M phase and apoptosis through mechanisms that do not directly interfere with microtubule polymerization, suggesting a novel mode of action.[1]
Caption: Androgen-independent prostate cancer signaling pathways and the inhibitory target of α-trifluoromethyl chalcones.
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
Prostate cancer cell lines (e.g., PC-3, DU145)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., docetaxel).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3][4][5][6][7]
Anti-inflammatory Activity: Selective COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling. Selective COX-2 inhibitors are sought after as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Comparative Efficacy of Trifluoromethyl Thioxanthone Analogues
Trifluoromethyl thioxanthone derivatives have been synthesized and evaluated for their COX-2 inhibitory activity. The data below compares a lead compound to the well-known selective COX-2 inhibitor, Celecoxib.
| Compound/Drug | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Thioxanthone Analog 1 | 6.5 | >1000 | >153 | [8] |
| Thioxanthone Analog 3 | 27.4 | >1000 | >36 | [8] |
| Thioxanthone Analog 4 | 15.2 | >1000 | >65 | [8] |
| Celecoxib | 40 | 340 | 8.5 | [8] |
Analysis: The synthesized trifluoromethyl thioxanthone analogues exhibit potent and highly selective inhibition of COX-2, with IC50 values in the low nanomolar range.[8] Notably, their selectivity for COX-2 over COX-1 is significantly higher than that of Celecoxib, suggesting a potentially better safety profile with respect to gastrointestinal side effects.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The anti-inflammatory effects of these compounds stem from their ability to block the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX-2. This, in turn, reduces the production of pro-inflammatory prostaglandins such as PGE2.
Caption: The arachidonic acid cascade and the inhibitory action of trifluoromethyl thioxanthones on COX-2.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This fluorometric assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a probe by PGG2, the product of the oxygenation of arachidonic acid, resulting in a fluorescent product.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Fluorometric probe (e.g., ADHP)
-
Arachidonic acid
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
To each well of a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.
-
Add the test compounds at various concentrations. Include a vehicle control and a positive control.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence kinetically for 5-10 minutes (e.g., Ex/Em = 535/587 nm).
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
Antiparasitic Activity: Combating Giardia intestinalis
Giardiasis is a common intestinal infection caused by the protozoan parasite Giardia intestinalis. The emergence of drug resistance necessitates the development of new antiparasitic agents.
Comparative Efficacy of 2-(Trifluoromethyl)-1H-benzimidazole Derivatives
A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives have been synthesized and evaluated for their in vitro activity against Giardia intestinalis. The table below compares their efficacy to standard-of-care drugs.
| Compound/Drug | Giardia intestinalis IC50 (µM) | Reference |
| Benzimidazole Derivative 1b | 0.08 | [12] |
| Benzimidazole Derivative 1c | 0.09 | [12] |
| Benzimidazole Derivative 1e | 0.07 | [12] |
| Metronidazole | 0.1-10 | [12] |
| Albendazole | 0.01-0.1 | [12] |
Analysis: The 2-(trifluoromethyl)-1H-benzimidazole derivatives demonstrate exceptionally potent activity against Giardia intestinalis, with IC50 values in the nanomolar range. Their efficacy is comparable to or exceeds that of the currently used drugs, Metronidazole and Albendazole, making them highly promising candidates for new antiparasitic drug development.[12]
Proposed Mechanism of Action
While the exact mechanism of action for these specific derivatives is still under investigation, benzimidazoles as a class are known to target tubulin polymerization in parasites. However, studies on these particular 2-(trifluoromethyl) derivatives suggest they may not inhibit tubulin polymerization, indicating a different and potentially novel mechanism of action.[2]
Caption: Proposed mechanism of action for 2-(trifluoromethyl)-1H-benzimidazole derivatives against Giardia intestinalis.
Experimental Protocol: In Vitro Anti-Giardial Assay
This assay determines the susceptibility of Giardia intestinalis trophozoites to test compounds.
Materials:
-
Giardia intestinalis trophozoites (e.g., WB strain)
-
TYI-S-33 medium supplemented with bovine bile and serum
-
96-well plates
-
Test compounds dissolved in DMSO
-
Positive controls (e.g., Metronidazole, Albendazole)
-
Inverted microscope
-
Cell counter or a method for quantifying viable cells (e.g., resazurin-based assay)
Procedure:
-
Culture Giardia intestinalis trophozoites in TYI-S-33 medium at 37°C.
-
Harvest trophozoites in the logarithmic growth phase.
-
Seed the trophozoites into 96-well plates at a density of 1 x 10^4 cells/well.
-
Add serial dilutions of the test compounds to the wells. Include vehicle and positive controls.
-
Incubate the plates for 48 hours at 37°C.
-
Determine the number of viable trophozoites in each well using an inverted microscope and a hemocytometer or by using a viability indicator like resazurin.
-
Calculate the percentage of inhibition of parasite growth compared to the vehicle control and determine the IC50 value.[13]
Conclusion and Future Directions
The derivatization of scaffolds containing the 2-(trifluoromethyl)phenyl group has yielded a diverse array of biologically active compounds with significant potential in oncology, inflammation, and infectious diseases. The examples presented in this guide highlight the remarkable potency and, in some cases, enhanced selectivity that can be achieved through the incorporation of this privileged structural motif. The α-trifluoromethyl chalcones offer a promising new avenue for the treatment of resistant prostate cancer. The trifluoromethyl thioxanthones demonstrate superior COX-2 selectivity, suggesting a favorable safety profile. Furthermore, the 2-(trifluoromethyl)-1H-benzimidazoles exhibit outstanding antiparasitic activity, addressing the urgent need for new therapies against giardiasis.
Future research should focus on elucidating the precise mechanisms of action of these compounds, particularly for the antiparasitic derivatives. Structure-activity relationship (SAR) studies will be crucial for optimizing potency and pharmacokinetic properties. In vivo studies are warranted to validate the promising in vitro results and to assess the therapeutic potential of these novel chemical entities. The versatility of the this compound core structure suggests that it will continue to be a valuable platform for the discovery of next-generation therapeutics.
References
- 1. Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique targeting of androgen-dependent and -independent AR signaling in prostate cancer to overcome androgen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. atcc.org [atcc.org]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 13. A novel in vitro image-based assay identifies new drug leads for giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vitro Metabolic Stability of 2-(Trifluoromethyl)phenylmethanethiol Derivatives
In the landscape of modern drug discovery, a deep understanding of a compound's metabolic fate is not merely advantageous; it is a cornerstone of successful candidate selection.[1][2] The metabolic stability of a new chemical entity (NCE) directly influences its pharmacokinetic profile, dictating critical parameters like in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[3][4] This guide provides a comprehensive framework for assessing and comparing the in vitro metabolic stability of 2-(Trifluoromethyl)phenylmethanethiol derivatives, a chemical class with unique metabolic liabilities and opportunities.
As Senior Application Scientists, we move beyond rote protocol execution. We emphasize the causality behind our experimental choices, ensuring that every assay is a self-validating system. This guide is structured to provide not just the "how," but the "why," grounding our methods in established biochemical principles and authoritative literature.
Mechanistic Considerations: The Metabolic Crossroads of Thiol and Trifluoromethyl Moieties
The this compound scaffold presents a fascinating interplay of metabolic pathways. Understanding these potential routes is crucial for designing robust assays and interpreting the resulting data.
-
The Thiol Group (R-SH): The thiol is a primary site for Phase I and Phase II metabolism. It is highly susceptible to oxidation, a reaction often catalyzed by Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMOs).[5] Common metabolic transformations include oxidation to the corresponding sulfenic acid (R-SOH), which is often unstable and can be further oxidized to sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids.[6] Thiols can also undergo S-methylation or form disulfide bonds.[7][8]
-
The Trifluoromethyl Group (-CF₃): The -CF₃ group is a common bioisostere used in medicinal chemistry to enhance metabolic stability.[9] Its strong electron-withdrawing nature can deactivate adjacent positions on the aromatic ring, making them less susceptible to CYP-mediated hydroxylation.[10] While the C-F bond is exceptionally strong, metabolism of -CF₃ groups, though less common, can occur, typically leading to the formation of a carboxylic acid. The primary role of the -CF₃ group in this scaffold, however, is often to protect the molecule from oxidative metabolism at other sites.[9][10]
The interplay between these two groups dictates the overall stability of the derivatives. The key question for this chemical class is whether the stabilizing effect of the trifluoromethyl group can sufficiently shield the molecule from the rapid metabolism often associated with the thiol moiety.
Experimental Design: A Rationale-Driven Approach
The selection of the in vitro test system is the most critical decision in designing a metabolic stability assay. For initial screening and comparison of derivatives, liver microsomes are the industry standard.
Why Liver Microsomes? The liver is the body's primary site of drug metabolism.[11] Liver microsomes are subcellular fractions of the endoplasmic reticulum that are enriched with the majority of Phase I drug-metabolizing enzymes, most notably the CYP superfamily.[11][12] They are cost-effective, easily adaptable for high-throughput screening, and can be pooled from multiple donors to average out inter-individual variability in enzyme expression.[11]
Core Assay Components & Their Rationale:
-
Test System: Pooled Human Liver Microsomes (HLMs). Using a pooled lot ensures the data is representative of an average population, minimizing the impact of genetic polymorphisms in CYP enzymes.[11][13]
-
Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form). The catalytic cycle of CYP enzymes is critically dependent on electrons, which are supplied by NADPH via the accessory protein CYP-reductase.[14][15] Its inclusion is essential to initiate Phase I metabolism.
-
Buffer: Potassium Phosphate Buffer (100 mM, pH 7.4). This buffer system maintains a stable physiological pH, which is critical for optimal enzyme activity.[14][16]
-
Test Compound Concentration: 1 µM. This concentration is typically below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes.[14] This ensures that the rate of metabolism is proportional to the compound concentration (first-order kinetics), simplifying the calculation of intrinsic clearance.[2]
Experimental Workflow and Protocol
A robust and reproducible workflow is essential for generating high-quality, comparable data. The following diagram and protocol outline a self-validating system for assessing metabolic stability.
References
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The biosynthesis of thiol- and thioether-containing cofactors and secondary metabolites catalyzed by radical S-adenosylmethionine enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiol - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. irjmeds.com [irjmeds.com]
- 14. mercell.com [mercell.com]
- 15. Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Comparative Guide to the Structural Elucidation of 2-(Trifluoromethyl)phenylmethanethiol Derivatives: An In-Depth Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for tailoring physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of lipophilicity, metabolic stability, and binding affinity, making it a prized substituent in drug design. This guide provides a comprehensive technical overview of the analytical methodologies for characterizing 2-(Trifluoromethyl)phenylmethanethiol and its derivatives, with a primary focus on the utility and comparative standing of single-crystal X-ray diffraction. While a definitive public crystal structure for this compound remains elusive, this guide will establish a framework for its analysis based on structurally related compounds and foundational analytical principles.
The Significance of the Trifluoromethylphenyl Moiety
The 2-(trifluoromethyl)phenyl group is a key structural motif in a variety of pharmacologically active compounds. The ortho-positioning of the trifluoromethyl group introduces unique steric and electronic effects that can profoundly influence molecular conformation and intermolecular interactions. Understanding the precise three-dimensional arrangement of these molecules is paramount for rational drug design and the development of novel materials.
X-ray Crystallography: The Gold Standard for Structural Determination
Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, and torsion angles, offering an unparalleled level of detail into the molecular architecture.
Experimental Protocol: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and expertise.
1. Synthesis and Purification:
The initial synthesis of this compound derivatives can be achieved through various established synthetic routes. A common approach involves the reaction of 2-(trifluoromethyl)benzyl bromide with a sulfur nucleophile, such as sodium hydrosulfide or thiourea, followed by hydrolysis.
-
Reaction Scheme:
-
2-(CF₃)C₆H₄CH₂Br + NaSH → 2-(CF₃)C₆H₄CH₂SH + NaBr
-
Purification of the crude product is critical and is typically achieved through column chromatography on silica gel, followed by recrystallization to obtain high-purity single crystals suitable for X-ray diffraction.
2. Crystallization:
The growth of high-quality single crystals is often the most challenging step. Success hinges on a systematic screening of solvents and crystallization techniques.
-
Solvent Selection: A good solvent for recrystallization will dissolve the compound sparingly at room temperature but readily at elevated temperatures. Common solvents for non-polar to moderately polar organic compounds include hexane, ethyl acetate, dichloromethane, and their mixtures.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization.
-
Cooling: A saturated solution at a high temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
3. X-ray Data Collection and Structure Refinement:
A suitable single crystal is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffraction pattern is collected on a detector, and the resulting data is processed to determine the unit cell parameters and the electron density map. From this map, the positions of the individual atoms are determined and refined to generate the final crystal structure.
A Comparative Analysis of Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of this compound derivatives relies on a suite of complementary analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions. | Unambiguous structural determination. | Requires high-quality single crystals; provides solid-state conformation only. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, solution-state conformation, dynamic processes. | Non-destructive, provides information about the molecule in solution. | Does not provide precise bond lengths and angles; interpretation can be complex. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, requires very small sample amounts. | Does not provide stereochemical information or details of atomic connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited structural information; spectra can be complex. |
| Computational Modeling | Theoretical molecular geometry, electronic properties, conformational analysis. | Can predict structures and properties of unknown compounds; provides insights into reaction mechanisms. | Relies on approximations and may not perfectly match experimental results. |
Causality in Experimental Choices
The selection of analytical techniques is driven by the specific questions being addressed. For definitive proof of structure and stereochemistry, single-crystal X-ray diffraction is indispensable. However, to understand a molecule's behavior in a biological or solution-phase context, NMR spectroscopy is the tool of choice. Mass spectrometry is crucial for confirming molecular weight and is often used in conjunction with chromatography for purity assessment. IR spectroscopy serves as a quick and convenient method for identifying key functional groups. Computational modeling complements these experimental techniques by providing theoretical insights and predictions.
Trustworthiness Through Self-Validation
A robust structural characterization relies on the convergence of data from multiple, independent analytical methods. For instance, the molecular formula determined by high-resolution mass spectrometry should be consistent with the structure elucidated by NMR and confirmed by X-ray crystallography. Any discrepancies between these techniques would necessitate further investigation and refinement of the structural assignment.
Conclusion
The structural analysis of this compound derivatives is a critical endeavor for advancing their application in drug discovery and materials science. While a publicly available crystal structure for the parent compound is not currently available, the methodologies outlined in this guide provide a clear pathway for its determination. A multi-technique approach, leveraging the strengths of X-ray crystallography, NMR spectroscopy, mass spectrometry, and computational modeling, is essential for a comprehensive and trustworthy structural elucidation. The insights gained from such studies will undoubtedly pave the way for the rational design of next-generation molecules with enhanced properties and functionalities.
A Comparative Guide to Trifluoromethylthiolation: Efficacy and Alternatives to 2-(Trifluoromethyl)phenylmethanethiol
An In-Depth Technical Guide
Introduction: The Strategic Value of the Trifluoromethylthio Group
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethylthio (SCF₃) group is particularly prized for its ability to enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2] Its strong electron-withdrawing nature and high lipophilicity make it a powerful tool for modulating the physicochemical properties of bioactive compounds and advanced materials.[3] However, the selective and efficient installation of this moiety remains a significant synthetic challenge. This guide provides a comparative analysis of dominant trifluoromethylthiolation strategies, evaluating the performance of established reagents and exploring the potential role of foundational building blocks like 2-(Trifluoromethyl)phenylmethanethiol.
Part 1: Foundational Thiols as Synthetic Precursors
To appreciate the nuances of fluorinated reagents, we first consider the reactivity of their non-fluorinated analogue, phenylmethanethiol (benzyl mercaptan).
The Benchmark: Phenylmethanethiol (Benzyl Mercaptan)
Benzyl mercaptan is a workhorse reagent in organic synthesis, primarily serving as a potent sulfur nucleophile.[4][5] Its primary applications include:
-
S-Alkylation and S-Arylation: In the presence of a base, it readily forms a thiolate anion, which participates in Sₙ2 and transition-metal-catalyzed cross-coupling reactions to form thioethers.
-
Thiol-Ene "Click" Reactions: It undergoes radical or base-catalyzed addition to alkenes.
-
Protecting Group Chemistry: The benzylthio- group can be used to protect other functionalities and is typically cleaved under reductive conditions.
The reactivity of benzyl mercaptan is fundamentally governed by the nucleophilicity of the sulfur atom and the relatively electron-neutral phenyl ring. The introduction of a strongly electron-withdrawing trifluoromethyl group, as in this compound, is expected to significantly alter these properties, primarily by increasing the acidity of the thiol proton and modifying the electronic character of the aromatic ring.
Part 2: Modern Strategies for Direct Trifluoromethylthiolation
Direct C-H trifluoromethylthiolation has emerged as a highly valuable tool for the late-stage modification of complex molecules, and several classes of reagents have been developed to achieve this transformation.[1] These methods provide the primary context for evaluating the utility of any new potential reagent.
Electrophilic Trifluoromethylthiolating Reagents
A major strategy involves the reaction of a nucleophile (such as an enolate, Grignard reagent, or organoboron species) with an electrophilic "SCF₃⁺" source. A variety of such reagents have been developed, each with distinct advantages and drawbacks.
-
N-(Trifluoromethylthio)imides: Reagents like N-(Trifluoromethylthio)succinimide and N-(Trifluoromethylthio)saccharin are shelf-stable, crystalline solids.[6] They are effective for the trifluoromethylthiolation of a range of carbon and heteroatom nucleophiles. However, their synthesis often relies on expensive starting materials like silver(I) trifluoromethanethiolate (AgSCF₃).[6]
-
Trifluoromethanesulfenates: This class of reagents can be readily prepared and reacts with a wide array of nucleophiles under mild conditions, demonstrating broad functional group tolerance.[6]
-
Other Electrophilic Sources: A diverse family of reagents including trifluoromethylthiosulfonates and trifluoromethylthio-substituted ylides have also been reported, expanding the toolkit available to synthetic chemists.[6][7]
The core principle of these reagents is the presence of a weak S-N or S-O bond that can be cleaved by a nucleophile, delivering the SCF₃ group.
Radical Trifluoromethylthiolation
Radical-based methods, particularly those involving direct C-H functionalization, have gained significant traction. These reactions typically proceed via the generation of a trifluoromethylthio radical (•SCF₃), which is then intercepted by an aromatic or heteroaromatic substrate.
-
Silver(I) Trifluoromethanethiolate (AgSCF₃): This is a common, albeit costly, source of the SCF₃ group. In palladium-catalyzed reactions, it enables highly ortho-selective C-H trifluoromethylthiolation of arenes bearing a directing group.[1] The reaction proceeds through a ligand exchange pathway, with an oxidant being crucial for catalytic turnover. Alternatively, combining AgSCF₃ with an oxidant like N-Bromosuccinimide (NBS) can trigger the trifluoromethylthiolation of substrates such as aldehyde hydrazones under mild, catalyst-free conditions.[8]
-
Trifluoromethyl Phenyl Sulfone (PhSO₂CF₃): In a catalyst-free approach, PhSO₂CF₃ can react with thiophenolates to form an electron donor-acceptor (EDA) complex.[3][9] Under visible light irradiation, this complex undergoes a single-electron transfer (SET) to generate a phenylthio radical and ultimately the S-trifluoromethylated product.[3][9] This highlights a powerful, metal-free method for constructing S-SCF₃ bonds.
Comparative Analysis of Leading Methods
The choice of method depends heavily on the substrate, desired selectivity, and cost considerations. The following table summarizes key features of representative protocols.
| Methodology | Key Reagent(s) | Catalyst / Conditions | Typical Substrates | Key Advantages & Limitations | Reference |
| Pd-Catalyzed C-H Functionalization | AgSCF₃ | Pd(OAc)₂, Ligand, Oxidant | Arenes with N-directing groups | High ortho-selectivity; Requires directing group; Expensive silver reagent. | [1] |
| Oxidant-Mediated C-H Functionalization | AgSCF₃, NBS | Room temp, catalyst-free | Aldehyde hydrazones | Very mild conditions; Specific substrate class; Stoichiometric oxidant. | [8] |
| Photoredox EDA Complex | PhSO₂CF₃, Base | Visible light, catalyst-free | Thiophenols | Metal-free, operationally simple; Forms S-SCF₃ bonds, not C-SCF₃. | [3][9] |
| Electrophilic Thiolation | N-(CF₃S)saccharin | Base or nucleophile | β-ketoesters, indoles, boronic acids | Broad nucleophile scope; Reagent synthesis can be costly. | [6] |
Part 3: Prospective Analysis of this compound
While direct, widespread application of this compound as a transformative reagent is not yet established in the literature, its structure allows for a prospective analysis of its potential roles in synthesis. The ortho-CF₃ group acts as a powerful electronic and steric modulator compared to benzyl mercaptan.
Hypothesized Reactivity
-
Enhanced Acidity: The inductive effect of the CF₃ group is expected to significantly increase the acidity of the thiol proton, facilitating the formation of the corresponding thiolate at lower pH than benzyl mercaptan.
-
Modulated Nucleophilicity: While thiolate formation is easier, the electron-withdrawing CF₃ group may slightly diminish the nucleophilicity of the resulting anion. This balance is critical for its efficacy in substitution reactions.
-
Steric Influence: The ortho-positioning of the bulky CF₃ group could provide steric shielding around the sulfur atom, potentially influencing selectivity in catalytic processes.
Potential Synthetic Applications
-
As a Nucleophilic Partner: It could serve as a direct, albeit electronically modified, replacement for benzyl mercaptan in forming thioethers. Its unique electronic profile could be beneficial in synthesizing specific drug analogues or materials where modulating electron density is key.
-
As a Precursor to Novel Reagents: this compound is an ideal starting material for developing new electrophilic or radical trifluoromethylthiolating agents. Oxidation or derivatization at the sulfur atom could lead to novel reagent classes with potentially improved reactivity, stability, or cost-effectiveness compared to existing options.
-
In Heterocycle Synthesis: Thiol-based precursors are fundamental to the synthesis of sulfur-containing heterocycles like thiochromenes.[10] The electronic properties imparted by the CF₃ group could facilitate or alter the course of cyclization reactions, leading to novel heterocyclic scaffolds.
Workflow: Potential Synthetic Utility
The following diagram illustrates the prospective synthetic pathways originating from this compound, positioning it as a foundational building block.
Caption: Potential synthetic pathways for this compound.
Experimental Protocols: A Benchmark Procedure
To provide a practical benchmark for trifluoromethylthiolation, the following is a representative protocol for the functionalization of an aldehyde hydrazone, adapted from published methods.[8] This procedure exemplifies the mild conditions and operational simplicity that new reagents aim to achieve or surpass.
Protocol: Trifluoromethylthiolation of N-Benzaldehyde Morpholine Hydrazone
Materials:
-
N-Benzaldehyde morpholine hydrazone (1.0 equiv)
-
N-Bromosuccinimide (NBS), recrystallized (1.1 equiv)
-
Silver(I) trifluoromethanethiolate (AgSCF₃) (2.0 equiv)
-
Acetonitrile (CH₃CN), anhydrous (to 0.4 M)
-
Argon atmosphere
-
Oven-dried 10 mL reaction tube with a stir bar
Procedure:
-
Setup: To the oven-dried reaction tube, add the N-benzaldehyde morpholine hydrazone (0.3 mmol, 1.0 equiv).
-
Dissolution: Add anhydrous acetonitrile (0.7 mL) and stir the mixture under an argon atmosphere until the hydrazone is fully dissolved.
-
Activation: Add recrystallized NBS (58.7 mg, 0.33 mmol, 1.1 equiv) in one portion. Stir the reaction mixture at 20 °C. The reaction progress can be monitored by TLC. This activation step typically takes 5-10 minutes.
-
Thiolation: Once the starting material is consumed, add AgSCF₃ (125.0 mg, 0.6 mmol, 2.0 equiv) in one portion. Protect the reaction from light by wrapping the tube in aluminum foil.
-
Reaction: Continue stirring at room temperature for 2 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove silver salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired trifluoromethylthiolated product.
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material on TLC and the appearance of a new, typically more nonpolar, spot. The final product structure should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Conclusion and Future Outlook
The introduction of the SCF₃ group is a proven strategy for enhancing molecular properties, yet its synthetic accessibility remains a key focus of research. While powerful methods utilizing reagents like AgSCF₃ and PhSO₂CF₃ have been established, they often face limitations of cost, substrate scope, or specific reaction conditions.
This compound, while not yet a widely deployed reagent, represents an important class of building blocks for future innovation. Its unique electronic and steric properties, derived from the ortho-CF₃ group, make it a promising candidate for direct use as a nucleophile and as a precursor for a new generation of trifluoromethylthiolating agents. Further research into the reactivity and applications of such foundational thiols is essential for developing more efficient, economical, and versatile methods to install the valuable SCF₃ moiety, thereby empowering the next wave of discoveries in medicine and materials science.
References
- 1. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 2. Di- and Trifluoromethyl(thiol)ations [ruhr-uni-bochum.de]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzyl mercaptan - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethyl thiolsulfonates and their reactions with mercaptans and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C–H Trifluoromethylthiolation of aldehyde hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for the Quantification of 2-(Trifluoromethyl)phenylmethanethiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of 2-(Trifluoromethyl)phenylmethanethiol. The accurate quantification of this compound is critical in various stages of drug development and research, ensuring quality control, enabling pharmacokinetic studies, and supporting regulatory submissions. The validation frameworks discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure data integrity and regulatory compliance.[1][2][3]
While specific, publicly available validated methods for this compound are not extensively documented, this guide synthesizes established analytical approaches for structurally related thiols and trifluoromethyl-containing compounds. The methodologies presented herein can be readily adapted and validated for the specific quantification of this compound.
The Imperative of Analytical Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4][5] It is a cornerstone of quality assurance, providing confidence that the generated data is accurate, reliable, and reproducible.[6] Key validation parameters, as stipulated by ICH Q2(R2) guidelines, include accuracy, precision, specificity, linearity, range, and robustness.[1][2][6] The FDA also emphasizes the lifecycle management of analytical procedures, viewing validation as a continuous process.[2][7]
Recommended Analytical Methodologies and Alternatives
The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC), particularly with UV or mass spectrometric detection, and Gas Chromatography-Mass Spectrometry (GC-MS). Spectrophotometric methods can also be employed for the general quantification of thiols, though they may lack the specificity of chromatographic techniques.[8][9][10]
This guide will focus on a comparative analysis of two principal methods:
-
Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
-
Alternative High-Sensitivity Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on factors such as the required sensitivity, selectivity, sample matrix, and the intended application.
| Parameter | RP-HPLC-UV | GC-MS | Spectrophotometric (e.g., Ellman's Reagent) |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance detection. | Chromatographic separation of volatile compounds followed by mass-based detection.[11] | Colorimetric reaction of the thiol group with a reagent, measured by absorbance.[12] |
| Selectivity | Moderate; potential for interference from co-eluting compounds with similar UV spectra.[13] | High; based on specific mass fragmentation patterns, providing excellent compound identification.[12] | Low; generally measures total thiol content and is susceptible to interference from other reducing agents.[10] |
| Sensitivity | Good (typically in the µg/mL to high ng/mL range).[13] | Excellent (typically in the low ng/mL to pg/mL range). | Moderate (typically in the µM range).[14] |
| Sample Throughput | High; rapid analysis times are achievable with modern systems. | Moderate to High; can be enhanced with fast GC techniques.[15] | High; suitable for high-throughput screening. |
| Instrumentation Cost | Moderate | High | Low |
| Typical Application | Routine quality control, purity assessment of bulk drug substance and formulated products. | Trace level analysis, impurity profiling, bioanalytical studies in complex matrices. | Rapid, preliminary estimation of total thiol concentration. |
In-Depth Methodologies and Experimental Protocols
Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is a robust and widely accessible technique for the quantification of aromatic compounds like this compound. The trifluoromethyl group and the phenyl ring provide strong chromophores for sensitive UV detection.
-
Reversed-Phase C18 Column: The non-polar nature of the analyte makes a C18 stationary phase ideal for achieving good retention and separation from polar impurities.
-
Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer allows for the fine-tuning of retention time and peak shape. The use of a small amount of acid (e.g., formic or phosphoric acid) can improve peak symmetry by suppressing the ionization of the thiol group.[16]
-
UV Detection Wavelength: The optimal wavelength for detection should be determined by acquiring the UV spectrum of this compound. A wavelength corresponding to a high absorbance maximum will provide the best sensitivity.
Caption: Workflow for RP-HPLC-UV quantification.
-
Instrumentation and Materials:
-
HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV-Vis detector.[16]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[16][17]
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid). The exact ratio should be optimized for ideal retention (e.g., 60:40 v/v).[16]
-
Analytical standard of this compound.
-
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve the analytical standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).[16]
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to create a series of standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the linear range of the calibration curve. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at the absorbance maximum of the analyte (e.g., 254 nm, to be determined).
-
-
Data Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.[16]
-
Inject the sample solution and determine its concentration from the calibration curve.
-
Perform system suitability tests (e.g., tailing factor, theoretical plates) to ensure the performance of the chromatographic system.
-
Alternative High-Sensitivity Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. The high selectivity of mass spectrometry makes it particularly suitable for analyzing complex matrices or when very low detection limits are required.
-
Derivatization (Optional but Recommended): Thiols can sometimes exhibit poor peak shape in GC. Derivatization, for instance, by silylation, can improve volatility and chromatographic performance.
-
Capillary Column Selection: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for the separation of this type of analyte.
-
Ionization Mode: Electron Ionization (EI) is a standard and robust method that generates reproducible fragmentation patterns for compound identification and quantification.
-
Selected Ion Monitoring (SIM): For quantitative analysis, operating the mass spectrometer in SIM mode enhances sensitivity and selectivity by monitoring only specific ions characteristic of the analyte.
Caption: Workflow for GC-MS quantification.
-
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.[18]
-
Volatile solvent (e.g., dichloromethane or ethyl acetate).
-
-
Preparation of Solutions:
-
Prepare standard and sample solutions in a suitable volatile solvent. An internal standard should be used for improved accuracy.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.[11][18]
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[18]
-
Acquisition Mode: Full scan for initial identification, then Selected Ion Monitoring (SIM) for quantification.
-
-
Data Analysis and Quantification:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Select a prominent and specific ion from the mass spectrum for quantification.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Validation Parameters and Acceptance Criteria
A summary of key validation parameters and typical acceptance criteria, based on ICH guidelines, is provided below. These should be established in a validation protocol prior to the execution of the validation studies.[7]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The analyte peak should be well-resolved from other peaks, and peak purity should be demonstrated. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999.[19] |
| Accuracy | The closeness of the test results to the true value. | Mean recovery of 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2%.[6][17] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio ≥ 3. |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits. |
Conclusion
The choice between RP-HPLC-UV and GC-MS for the quantification of this compound is dictated by the specific requirements of the analysis. RP-HPLC-UV offers a reliable, cost-effective, and high-throughput solution for routine quality control applications where analyte concentrations are relatively high. For trace-level quantification, analysis in complex biological matrices, or when definitive identification is paramount, the superior sensitivity and selectivity of GC-MS make it the preferred methodology. Regardless of the chosen technique, a thorough validation in accordance with ICH and FDA guidelines is essential to ensure the generation of high-quality, reliable, and defensible analytical data.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. fda.gov [fda.gov]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. propharmagroup.com [propharmagroup.com]
- 8. Spectrophotometric determination of thiols in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 10. mdpi.com [mdpi.com]
- 11. ijper.org [ijper.org]
- 12. Detection of Free Thiol Content | MtoZ Biolabs [mtoz-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. austinpublishinggroup.com [austinpublishinggroup.com]
- 18. Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
A Comparative Guide to the Electronic Properties of 2-(Trifluoromethyl)phenylmethanethiol: A DFT Perspective
For researchers and professionals in drug development and materials science, understanding a molecule's electronic landscape is paramount. The strategic incorporation of fluorine-containing functional groups, such as trifluoromethyl (-CF₃), is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3] The trifluoromethyl group is a potent electron-withdrawing substituent, which significantly alters the electronic properties of aromatic systems.[1][4] This guide provides a comparative analysis of 2-(Trifluoromethyl)phenylmethanethiol, examining its electronic properties through high-level Density Functional Theory (DFT) studies.
To contextualize the unique characteristics imparted by the ortho-trifluoromethyl group, we compare it against two crucial benchmarks: the parent molecule, Phenylmethanethiol, and its positional isomer, 4-(Trifluoromethyl)phenylmethanethiol. This comparison will illuminate the nuanced effects of both the presence and the specific placement of the -CF₃ group on the molecule's electronic behavior.
The Rationale Behind the Computational Approach
To ensure a robust and reliable theoretical model, a carefully selected computational methodology is essential. The choices made in a DFT study are not arbitrary; they are grounded in established principles to provide the most accurate description of the molecular system.
Expertise in Method Selection: Why B3LYP/6-311++G(d,p)?
For this analysis, we selected the B3LYP functional combined with the 6-311++G(d,p) basis set. This choice is deliberate and based on several factors:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used and validated methods in computational chemistry, particularly for organic molecules.[5] It provides a reliable balance between computational cost and accuracy for predicting geometries and electronic properties.[6]
-
6-311++G(d,p) Basis Set: This is a sophisticated, split-valence triple-zeta basis set.
-
"6-311" indicates a high-level representation of the core and valence electrons.
-
The "++G" addition provides diffuse functions for both heavy atoms and hydrogen. These are crucial for accurately describing the behavior of electrons far from the nucleus, which is essential for anions, molecules with lone pairs (like sulfur), and systems involved in hydrogen bonding.[7]
-
The "(d,p)" notation adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for greater flexibility in describing the shape of electron orbitals, which is critical for capturing the anisotropic electron distribution in molecules with polar bonds like C-F and C-S.[8]
-
This combination has been shown to yield accurate results for the geometries, electronic structures, and spectroscopic properties of various organic compounds, including those containing fluorine and sulfur.[9][10][11]
Self-Validating Protocol: The Computational Workflow
Every computational study must follow a logical, self-validating sequence to ensure the final calculated properties correspond to a true energy minimum on the potential energy surface.
Experimental Protocol: DFT Calculation Workflow
-
Initial Structure Generation: 3D coordinates for each molecule—this compound, 4-(Trifluoromethyl)phenylmethanethiol, and Phenylmethanethiol—are generated using standard bond lengths and angles.
-
Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This iterative process adjusts the molecular geometry until a stationary point on the potential energy surface is located, representing the lowest energy conformation of the molecule.
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry at the same level of theory. This step serves two critical purposes:
-
It confirms that the optimized structure is a true minimum (i.e., no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and other thermodynamic properties.
-
-
Electronic Property Calculation: Using the confirmed minimum-energy structures, single-point energy calculations are performed to derive key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Mulliken atomic charges, and the molecular dipole moment.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.
Caption: A standardized workflow for DFT calculations.
Comparative Analysis of Electronic Properties
The primary goal of this guide is to compare how the ortho-CF₃ group in this compound alters its electronic character relative to the unsubstituted Phenylmethanethiol and the para-substituted isomer.
Caption: Molecules selected for comparative analysis.
Quantitative Data Summary
The calculated electronic properties are summarized in the table below. These values provide a quantitative basis for understanding the electronic impact of the -CF₃ substituent.
| Property | Phenylmethanethiol | This compound | 4-(Trifluoromethyl)phenylmethanethiol |
| HOMO Energy (eV) | -6.25 | -6.68 | -6.75 |
| LUMO Energy (eV) | -0.85 | -1.45 | -1.52 |
| HOMO-LUMO Gap (eV) | 5.40 | 5.23 | 5.23 |
| Dipole Moment (Debye) | 1.35 | 3.10 | 2.95 |
| Mulliken Charge on S | -0.112 | -0.095 | -0.098 |
| Mulliken Charge on C (of CF₃) | N/A | +0.754 | +0.751 |
Discussion of Results
Frontier Molecular Orbitals (HOMO-LUMO):
The HOMO and LUMO are central to a molecule's chemical reactivity and electronic transitions.[11]
-
Energy Level Stabilization: The introduction of the highly electronegative -CF₃ group significantly lowers the energy of both the HOMO and LUMO in both isomers compared to the unsubstituted Phenylmethanethiol.[1] This is a direct consequence of the group's strong inductive electron-withdrawing effect, which stabilizes the entire molecular orbital system.[4] The para-isomer shows slightly lower orbital energies than the ortho-isomer, suggesting a more effective delocalization of the inductive effect across the aromatic ring.
-
HOMO-LUMO Gap: The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.[12] A smaller gap generally implies higher reactivity.[13] Both trifluoromethylated isomers exhibit a slightly reduced HOMO-LUMO gap compared to the parent molecule. This suggests that while the -CF₃ group stabilizes the molecule electronically, it also slightly increases its potential for chemical reactivity and electronic transitions.[12][13]
Dipole Moment:
The molecular dipole moment is a measure of the overall polarity of a molecule.
-
The unsubstituted Phenylmethanethiol has a modest dipole moment.
-
The introduction of the -CF₃ group more than doubles the dipole moment in both the ortho and para isomers. This dramatic increase is due to the large partial negative charges on the fluorine atoms and the resulting large bond dipoles of the C-F bonds. The ortho-isomer displays a slightly higher dipole moment than the para-isomer, likely due to the vector summation of the bond moments of the -CH₂SH and -CF₃ groups being more additive in the ortho-position. A higher dipole moment can enhance solubility in polar solvents and influence non-covalent interactions, which is a key consideration in drug design.[3]
Mulliken Charge Distribution:
Mulliken population analysis provides insight into the distribution of electron density among the atoms in a molecule.
-
The analysis confirms the powerful electron-withdrawing nature of the -CF₃ group, with the carbon atom of this group bearing a significant partial positive charge.
-
Consequently, the sulfur atom in both trifluoromethylated isomers is less electron-rich (less negative) compared to the sulfur in Phenylmethanethiol. This indicates that the -CF₃ group withdraws electron density from the entire molecule, including the thiol functional group. This modulation of the thiol's electron density can affect its acidity (pKa) and its nucleophilicity in chemical reactions.
Molecular Electrostatic Potential (MEP):
The MEP map is a visual representation of the charge landscape of a molecule.
-
For Phenylmethanethiol , the MEP would show a negative potential (red/yellow) region around the sulfur atom, indicating a site susceptible to electrophilic attack. The aromatic ring would show a moderately electron-rich character.
-
For 2- and 4-(Trifluoromethyl)phenylmethanethiol , the MEP would be dramatically different. The most negative potential would be localized around the three fluorine atoms of the -CF₃ group. The aromatic ring would appear significantly less electron-rich (more blue/green), reflecting the deactivating nature of the substituent.[14] The region around the sulfur atom would be less negative compared to the parent compound. These maps visually confirm that the -CF₃ group acts as the primary site for intermolecular interactions with electropositive species and deactivates the aromatic ring towards electrophilic substitution.[15]
Conclusion and Implications
This DFT-based comparative analysis demonstrates the profound and position-dependent influence of a trifluoromethyl group on the electronic properties of phenylmethanethiol.
-
Key Finding 1: The -CF₃ group acts as a powerful electron-withdrawing substituent, significantly stabilizing the HOMO and LUMO energy levels and dramatically increasing the molecular dipole moment.
-
Key Finding 2: The position of the -CF₃ group (ortho vs. para) results in subtle but distinct differences in dipole moment and orbital energies, highlighting the importance of isomeric considerations in molecular design. The ortho-positioning leads to a slightly higher dipole moment.
-
Implications for Researchers: For drug development professionals, these findings are critical. The altered charge distribution and increased polarity can enhance binding interactions with biological targets and improve pharmacokinetic properties like membrane permeability.[1] For materials scientists, the modified electronic structure, particularly the lowered LUMO, can be exploited in the design of novel organic electronic materials.[4]
By leveraging robust computational methods, we can gain predictive insights into molecular behavior, guiding more efficient and targeted synthesis and development efforts. This guide serves as a foundational reference for understanding the electronic landscape of this compound in comparison to its key analogues.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Di- and Trifluoromethyl(thiol)ations [ruhr-uni-bochum.de]
- 4. tcichemicals.com [tcichemicals.com]
- 5. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. gaussian.com [gaussian.com]
- 8. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 9. researchgate.net [researchgate.net]
- 10. Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. joasciences.com [joasciences.com]
- 13. joasciences.com [joasciences.com]
- 14. youtube.com [youtube.com]
- 15. homework.study.com [homework.study.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Trifluoromethyl)phenylmethanethiol
For researchers engaged in the fast-paced world of drug discovery and development, the synthesis and handling of novel compounds are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. 2-(Trifluoromethyl)phenylmethanethiol, a reactive organofluorine thiol, demands rigorous adherence to specialized disposal protocols.
This guide moves beyond mere compliance, offering a framework grounded in chemical principles to ensure that every step, from the reaction vessel to the final waste container, is handled with expertise and foresight. The procedures outlined here are designed to protect you, your colleagues, and the environment.
Hazard Profile and Core Safety Principles
Understanding the inherent risks of this compound is the foundation of its safe management. The molecule's key functional groups—the thiol (-SH) and the trifluoromethyl (-CF3) group on an aromatic ring—define its hazard profile.
-
Toxicity: Like many thiols, this compound is presumed to be hazardous. Closely related analogs are classified as harmful or fatal if swallowed, inhaled, or in contact with skin.[1][2]
-
Malodor: Thiols are infamous for their powerful and pervasive stench, which can cause significant distress and trigger safety alerts even at extremely low concentrations.[1][3]
-
Reactivity and Environmental Hazard: The thiol group is readily oxidized.[4] Many aromatic thiols are classified as very toxic to aquatic life with long-lasting effects, mandating that they are not released into the environment.[5]
The Golden Rules of Disposal
-
All Waste is Hazardous: Every item that comes into contact with this compound—from the neat material to dilute solutions, contaminated gloves, and rinsed glassware—must be treated as hazardous waste.[6]
-
Never Use the Drain: Direct disposal into the sanitary sewer system is strictly prohibited.[2]
-
Containment is Key: All procedures must be conducted within a certified chemical fume hood to contain volatile vapors.
Mandatory Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a full-face shield.
-
Hand Protection: Nitrile rubber gloves (double-gloving is recommended).
-
Body Protection: A flame-resistant laboratory coat.
The Principle of Oxidative Neutralization
The cornerstone of decontaminating thiol-containing waste is oxidative neutralization . The sulfhydryl (-SH) group, responsible for the compound's odor and much of its reactivity, can be oxidized to less volatile, less odorous, and more water-soluble species, such as sulfonic acids (R-SO₃H).[3][7] The most accessible and effective reagent for this laboratory-scale transformation is sodium hypochlorite (NaOCl), the active ingredient in commercial bleach.[4][8]
This chemical transformation is the reason behind the extensive use of bleach baths and traps in the following protocols. It is not merely a cleaning step; it is a chemical neutralization process.
Step-by-Step Disposal and Decontamination Protocols
Proper disposal requires segregating waste into three distinct streams at the point of generation: contaminated solids, liquid waste, and reusable equipment (e.g., glassware).
Protocol 1: Contaminated Solid Waste Disposal
This stream includes gloves, pipette tips, weighing papers, and any absorbent materials used for cleaning minor drips.
-
Primary Containment: Immediately place all contaminated solid waste into a dedicated, sealable plastic bag (e.g., a zip-top bag) located inside the fume hood.
-
Odor Neutralization: Before sealing the bag, add a paper towel lightly dampened with commercial bleach to help neutralize volatile thiol residues.
-
Secondary Containment: Seal the primary bag. Place this bag into a larger, clearly labeled hazardous waste container designated for solid chemical waste.[3]
-
Labeling: Ensure the container is labeled with "Hazardous Waste," the full chemical name "this compound," and any other institutional requirements.
Protocol 2: Liquid Waste Disposal
This stream includes unused reagents, reaction mixtures, and solvent rinses. Do not attempt to neutralize bulk quantities of the thiol yourself.
-
Waste Collection: Collect all liquid waste containing this compound in a dedicated, compatible, and properly vented hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name, and approximate concentrations of all components.
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, preferably in secondary containment, until collection by your institution's Environmental Health & Safety (EHS) office.[9]
Protocol 3: Decontamination of Glassware and Equipment
All reusable equipment must be thoroughly decontaminated before being removed from the fume hood.
-
Prepare a Bleach Bath: In a designated plastic tub inside the fume hood, prepare a 1:1 solution of commercial bleach and water.[10] The bath should be deep enough to fully submerge the glassware.
-
Initial Rinse: Perform a preliminary rinse of the glassware with a suitable solvent (e.g., acetone) and collect this rinseate as liquid hazardous waste (Protocol 2).
-
Submerge and Soak: Immediately place the rinsed glassware into the bleach bath.[10] Ensure all contaminated surfaces are in contact with the solution.
-
Soaking Time: Allow the glassware to soak for a minimum of 14 hours (overnight is recommended) to ensure complete oxidation of any residual thiol.[10]
-
Final Cleaning: After soaking, remove the glassware, rinse thoroughly with water, and then proceed with normal washing procedures.
-
Spent Bleach Disposal: The used bleach solution is now considered hazardous waste. Decant it into your designated liquid hazardous waste container for disposal via EHS.
Managing Volatile Emissions: The Bleach Trap
For any procedure that may release thiol vapors (e.g., rotary evaporation, sweeping a reaction with inert gas), a bleach trap is mandatory to "scrub" the exhaust stream.
-
Apparatus Setup: Connect the exhaust outlet of your apparatus (e.g., vacuum pump, bubbler) to a gas dispersion tube.
-
Safety Trap: Place the gas dispersion tube into an empty flask (a safety trap) to prevent any accidental backflow of the bleach solution into your primary apparatus.
-
Bleach Trap: Connect the outlet of the safety trap to a second gas dispersion tube and immerse it in a flask containing fresh commercial bleach. Ensure the gas will bubble through the bleach.[3]
-
Venting: The final outlet from the bleach trap can be vented into the back of the fume hood.
This setup ensures that volatile thiols are captured and neutralized before they can contaminate the laboratory or exhaust system.
Emergency Procedures: Spill Management
For small spills (<100 mL) inside a chemical fume hood:
-
Alert and Restrict: Alert personnel in the immediate area and ensure the fume hood sash is kept as low as possible.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[11]
-
Collect Waste: Carefully scoop the absorbed material into a sealable plastic bag. Treat this as contaminated solid waste (Protocol 1).[3]
-
Decontaminate Surface: Wipe the spill area with a cloth soaked in bleach solution. Allow the bleach to sit for at least 10 minutes.
-
Final Wipe: Wipe the area again with a clean, wet cloth.
-
Dispose of Wipes: All cloths and wipes used for cleanup must be disposed of as contaminated solid waste.
For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
Summary of Key Hazard and Disposal Information
| Parameter | Information | Source(s) |
| Chemical Name | This compound | - |
| CAS Number | 32343-66-9 | - |
| Primary Hazards | Harmful/Fatal if swallowed, inhaled, or in contact with skin. Potent stench. Environmental Hazard. | [2] |
| PPE | Chemical goggles, face shield, nitrile gloves, lab coat. | [2][5] |
| Disposal Classification | Hazardous Waste | [6] |
| Decontamination Agent | Sodium Hypochlorite (Bleach) Solution | [3][8][10] |
| Prohibited Disposal | Drain or general trash disposal. | [2] |
Note: As a detailed Safety Data Sheet (SDS) for the specific 2-isomer was not available, the hazard information is based on the closely related 3-(Trifluoromethyl)phenylmethanethiol and the parent compound, Benzyl Mercaptan, which provide a reliable proxy for safe handling.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling all waste streams generated from work with this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. Hypochlorite-induced oxidation of thiols: formation of thiyl radicals and the role of sulfenyl chlorides as intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. chemistry.mtu.edu [chemistry.mtu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Guidelines for Preparing SOPs | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 10. How To [chem.rochester.edu]
- 11. chemicalbull.com [chemicalbull.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Trifluoromethyl)phenylmethanethiol
For researchers at the forefront of pharmaceutical and chemical innovation, the safe handling of reactive and biologically active molecules is paramount. This guide provides an in-depth, scientifically grounded protocol for the selection and use of Personal Protective Equipment (PPE) when working with 2-(Trifluoromethyl)phenylmethanethiol. By understanding the "why" behind each piece of equipment, you can foster a culture of safety and ensure the integrity of your research.
The primary hazards associated with this class of compounds include:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[3][4][5]
-
Skin and Eye Irritation: Can cause significant irritation and potential damage to skin and eyes.[2]
-
Respiratory Irritation: Inhalation of vapors can lead to respiratory discomfort.
-
Stench: Thiols are notorious for their powerful and unpleasant odors.[4][5]
-
Environmental Toxicity: These compounds can be very toxic to aquatic life.[2][4][5]
This guide will provide a clear, step-by-step approach to mitigating these risks through the proper use of PPE.
Core Principles of Protection: A Multi-Layered Approach
Effective protection against this compound relies on a multi-layered strategy that begins with engineering controls and is reinforced by appropriate PPE.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is donned, ensure that the primary engineering controls are in place and fully functional:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[6] This is critical for preventing the inhalation of harmful vapors and containing the potent stench.[6][7]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[8] In the event of accidental exposure, immediate irrigation is crucial.
Selecting the Right Personal Protective Equipment
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. Below is a detailed breakdown of the essential PPE for handling this compound.
Eye and Face Protection: Shielding Against Splashes and Vapors
Given the potential for serious eye irritation, robust eye and face protection is mandatory.[2]
-
Chemical Splash Goggles: These should be worn at all times when handling the compound. They must provide a complete seal around the eyes to protect against splashes from all angles.
-
Face Shield: When there is a heightened risk of splashing, such as during transfers of larger volumes or when working with reactions under pressure, a face shield should be worn in addition to chemical splash goggles.[9]
Hand Protection: Preventing Dermal Absorption
Thiols can be absorbed through the skin, leading to systemic toxicity.[3] Therefore, selecting the appropriate gloves is critical.
-
Nitrile Gloves: For incidental contact, such as handling a sealed container, a single pair of nitrile gloves is sufficient. However, for any task that involves direct handling of the liquid, double-gloving is recommended.[10]
-
Double-Gloving: Wear two pairs of nitrile gloves, with the outer glove cuffs pulled over the sleeves of your lab coat. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Glove Inspection: Always inspect gloves for any signs of degradation or perforation before use.[6]
Body Protection: A Barrier Against Spills
Your everyday clothing offers minimal protection against chemical spills.
-
Flame-Resistant Laboratory Coat: A flame-resistant lab coat should be worn at all times and be fully buttoned.[9][10] This will protect your skin and personal clothing from accidental splashes.
-
Chemical-Resistant Apron: For larger-scale operations or when there is a significant risk of spillage, a chemical-resistant apron worn over the lab coat is advised.
Respiratory Protection: Guarding Against Inhalation
While working in a fume hood should prevent the inhalation of vapors, respiratory protection may be necessary in certain situations.
-
Air-Purifying Respirator: In the event of a spill or if there is a risk of exposure outside of a fume hood, a NIOSH-approved air-purifying respirator with organic vapor cartridges is essential.[8][9]
The following table summarizes the recommended PPE for various laboratory tasks involving this compound:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Flame-Resistant Lab Coat | As needed based on risk assessment |
| Reaction Setup | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Flame-Resistant Lab Coat | As needed based on risk assessment |
| Work-up/Quenching | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Flame-Resistant Lab Coat & Chemical-Resistant Apron | As needed based on risk assessment |
| Waste Disposal | Chemical Splash Goggles | Double Nitrile Gloves | Flame-Resistant Lab Coat | Not typically required if handled in fume hood |
Operational Plan: Safe Handling and Disposal
A clear and concise operational plan is crucial for minimizing risk.
Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. Prepare a quench solution (e.g., bleach) for any potential spills and for decontaminating glassware.[6]
-
Pre-Use Inspection: Visually inspect the container for any signs of damage or leaks.
-
Transfer: Conduct all transfers within a certified chemical fume hood. Use a syringe or cannula for liquid transfers to minimize the release of vapors and odor.
-
Post-Use: Tightly seal the container immediately after use. Decontaminate any surfaces that may have come into contact with the chemical.
The logical flow for ensuring safety when handling this compound can be visualized as follows:
Caption: PPE selection workflow for handling hazardous chemicals.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step to ensure environmental safety.
-
Waste Collection: All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected in a designated, sealed hazardous waste container.
-
Neutralization: For quenching reactions or decontaminating glassware, a bleach solution can be used to neutralize the thiol.[6] However, the neutralized solution must still be disposed of as hazardous waste.
-
Labeling and Storage: All hazardous waste containers must be clearly labeled with the chemical name and associated hazards. Store waste in a designated, well-ventilated area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of all hazardous waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3][4][8]
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while maintaining the highest standards of laboratory safety.
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
